hydrogen carbonate;nickel(2+)
Description
Properties
CAS No. |
17237-93-3 |
|---|---|
Molecular Formula |
C2H2NiO6 |
Molecular Weight |
180.73 g/mol |
IUPAC Name |
hydrogen carbonate;nickel(2+) |
InChI |
InChI=1S/2CH2O3.Ni/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |
InChI Key |
IYFXESRMJKRSNZ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Ni+2] |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of Nickel(II) Hydrogen Carbonate in Aqueous Solutions
[1]
Executive Summary: The "Phantom" Electrolyte
Status: Metastable Aqueous Complex | Solid State: Non-Existent under STP
Key Metric:
For researchers in catalyst synthesis and metallodrug development, Nickel(II) Hydrogen Carbonate (
However, the aqueous species
Thermodynamic Landscape & Speciation
To control nickel solubility, one must master the competition between the carbonate (
The Equilibrium Network
The stability of nickel in carbonate systems is defined by three competing equilibria:
-
Solubility Product (
): The precipitation limit of neutral .[1] -
Acid Dissociation (
): The availability of ligand species based on pH.[1] -
Complex Formation (
): The association of with carbonate ligands.[1]
Table 1: Key Thermodynamic Constants (
| Parameter | Reaction | Value ( | Source |
| [1, 5] | |||
| [2] | |||
| [2] | |||
| Henry's Law | [6] |
The Instability Mechanism
The low formation constant of
Stability Condition:
To maintain Nickel in solution as a bicarbonate complex, the system must be pressurized with
Speciation Pathway Diagram
The following diagram visualizes the narrow stability corridor for aqueous Nickel Bicarbonate.[1]
Figure 1: Thermodynamic speciation network of the Ni-C-H2O system.[1] Note the metastable position of the target NiHCO3+ species.
Experimental Protocol: High-Pressure Solubility Profiling
Objective: Determine the solubility isotherm of Nickel(II) under varying
Rationale: Standard potentiometry fails due to
Equipment & Reagents
-
Reactor: 500 mL Hastelloy C-276 Autoclave (corrosion resistant).
-
Gas Feed: Ultra-high purity
(99.999%).[1] -
Solid Phase: Freshly precipitated, amorphous
(more reactive than crystalline).[1] -
Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total Ni.[1]
Step-by-Step Methodology
-
Baseline Preparation:
-
Pressurization (Isobaric Steps):
-
Purge headspace with
then .[1] -
Pressurize reactor to 5 bar with
. -
Equilibrate at
with vigorous stirring (500 rpm) for 4 hours.
-
-
In-Situ Sampling:
-
Sequential Ramp:
-
Data Analysis:
Workflow Diagram
Figure 2: High-pressure solubility determination workflow for unstable bicarbonate species.
Implications for Drug Development & Synthesis
Catalyst & Precursor Purity
In the pharmaceutical industry, nickel is often used as a hydrogenation catalyst (e.g., Raney Nickel).[1] The "bicarbonate route" offers a pathway to ultra-pure precursors.[1] By dissolving crude nickel carbonate under high
Environmental Fate
Understanding
References
-
Nickel Carbonate Properties & Toxicity. National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 18746. Source:[Link][1]
-
Determination of Aqueous Nickel-Carbonate Complexation Constants. ResearchGate. (2016).[1] Provides specific formation constants for
and upper bounds for . Source:[Link] -
Thermodynamic Behavior of the CO2-H2O System. NIST / AIP Publishing. (1993).[1] Fundamental data for modeling high-pressure aqueous carbonate systems. Source:[Link]
-
Solubility of Nickel Carbonate. Ataman Chemicals. Technical data sheet confirming insolubility of basic forms and reactivity with acids.[1] Source:[Link][1]
-
Evaluation of Solubility and Thermodynamic Properties. ResearchGate. (2020).[1] Detailed thermodynamic functions (
, ) for synthetic nickel hydroxycarbonate. Source:[Link] -
The Binary System H2O-CO2 at High Temperatures and Pressures. American Journal of Science. Classic reference for phase equilibria in water-CO2 systems. Source:[Link]
An In-depth Technical Guide on the Solubility Product Constant (Ksp) of Nickel Bicarbonate at Various Temperatures
This guide provides a comprehensive overview of the principles and methodologies for determining the solubility product constant (Ksp) of nickel bicarbonate. Addressed to researchers, scientists, and professionals in drug development, this document navigates the complexities of nickel carbonate-bicarbonate aqueous chemistry, offering both theoretical grounding and practical, field-proven insights for experimental design and data interpretation.
Introduction: The Elusive Nature of Nickel Bicarbonate and the Importance of its Solubility
The solubility of nickel salts is a critical parameter in a wide range of applications, from catalyst development and electroplating to environmental geochemistry and the safety assessment of pharmaceutical manufacturing processes. While the solubility of many simple nickel salts is well-documented, nickel bicarbonate, Ni(HCO3)2, presents a more complex and elusive subject of study.
In aqueous systems, the bicarbonate ion (HCO3-) is in equilibrium with carbonic acid (H2CO3), carbonate ions (CO32-), and dissolved carbon dioxide (CO2). The relative concentrations of these species are highly dependent on pH. Consequently, the solubility of nickel in a bicarbonate-containing solution is not governed by a simple Ksp expression for Ni(HCO3)2. Instead, it is intricately linked to the solubility of nickel carbonate (NiCO3) and the formation of various aqueous nickel-carbonate complexes.
A review of the existing literature reveals a scarcity of reliable experimental data for the Ksp of simple nickel bicarbonate. Much of the research focuses on the more stable solid phases, such as nickel carbonate (NiCO3) and basic nickel carbonates like Ni4CO3(OH)6(H2O)4.[1][2] This guide, therefore, will not only present the available data for the closely related nickel carbonate but will also provide a robust framework for the experimental determination of nickel solubility in bicarbonate solutions as a function of temperature.
Theoretical Framework: Understanding the Aqueous Nickel-Carbonate System
The dissolution of a sparingly soluble salt is a dynamic equilibrium between the solid phase and its constituent ions in solution. The solubility product constant, Ksp, is the mathematical product of the ion concentrations raised to the power of their stoichiometric coefficients. For nickel carbonate, the equilibrium is:
NiCO3(s) ⇌ Ni2+(aq) + CO32-(aq)
The Ksp expression is:
Ksp = [Ni2+][CO32-]
The reported Ksp value for NiCO3 at 25°C is approximately 6.6 x 10-9.[1][3]
However, in a bicarbonate-buffered solution, the chemistry is more complex due to the equilibria of the carbonate system:
H2O + CO2(g) ⇌ H2CO3(aq) H2CO3(aq) ⇌ H+(aq) + HCO3-(aq) HCO3-(aq) ⇌ H+(aq) + CO32-(aq)
The concentration of carbonate ions, and thus the solubility of nickel carbonate, is therefore a function of pH and the partial pressure of CO2. Furthermore, the formation of aqueous nickel-bicarbonate complexes (e.g., [Ni(HCO3)]+) can further influence the total dissolved nickel concentration.[4] A comprehensive understanding of nickel solubility in bicarbonate solutions requires consideration of all these simultaneous equilibria.
Temperature Dependence of Ksp: The Van't Hoff Equation
The solubility of most ionic compounds is temperature-dependent, and consequently, the Ksp is also a function of temperature.[5] This relationship is described by the van't Hoff equation:
ln(K2/K1) = - (ΔH°/R) * (1/T2 - 1/T1)
Where:
-
K1 and K2 are the equilibrium constants at temperatures T1 and T2, respectively.
-
ΔH° is the standard enthalpy change of the dissolution reaction.
-
R is the ideal gas constant.
To accurately predict the Ksp of nickel bicarbonate or carbonate at various temperatures, it is essential to experimentally determine the enthalpy of dissolution.
Experimental Determination of Nickel Solubility in Bicarbonate Systems
Given the lack of direct Ksp data for nickel bicarbonate, this section outlines a robust experimental workflow to determine the solubility of nickel in bicarbonate-rich aqueous solutions at various temperatures. This approach focuses on achieving a true thermodynamic equilibrium and accurately measuring the resulting ion concentrations.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the Ksp of nickel carbonate in bicarbonate solutions.
Step-by-Step Experimental Protocol
-
Preparation of Solid Phase:
-
Synthesize pure nickel carbonate (NiCO3) via a controlled precipitation reaction, for example, by reacting solutions of nickel sulfate and sodium bicarbonate.
-
Thoroughly wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the solid and characterize its purity and crystal structure using techniques such as X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA).
-
-
Preparation of Bicarbonate Solutions:
-
Prepare a series of sodium bicarbonate solutions of varying concentrations.
-
Adjust the pH of these solutions to desired levels using a suitable buffer system or by sparging with CO2 gas. The pH should be carefully controlled as it significantly impacts the carbonate speciation.
-
-
Equilibration:
-
Add an excess of the synthesized nickel carbonate to each bicarbonate solution in sealed, temperature-controlled reaction vessels. The use of excess solid ensures that the solution becomes saturated with respect to NiCO3.
-
Agitate the suspensions continuously to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally by periodically measuring the dissolved nickel concentration until it becomes constant.
-
Perform these equilibrations at a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C) to investigate the temperature dependence of solubility.
-
-
Sampling and Analysis:
-
Once equilibrium is reached, carefully filter the samples through a membrane filter (e.g., 0.22 µm) to separate the solid phase from the aqueous solution.
-
Immediately measure the pH of the filtrate at the equilibration temperature.
-
Analyze the filtrate for the total dissolved nickel concentration using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Determine the concentrations of the individual carbonate species (HCO3- and CO32-) in the filtrate. This can be achieved through a combination of alkalinity titration and calculation based on the measured pH and total inorganic carbon.
-
-
Data Analysis and Ksp Calculation:
-
Using the measured concentrations of dissolved nickel and carbonate ions, calculate the apparent Ksp of NiCO3 at each temperature and for each bicarbonate solution composition.
-
Employ a geochemical modeling software (e.g., PHREEQC, Visual MINTEQ) to perform aqueous speciation calculations. This will help to account for the formation of nickel-carbonate and nickel-bicarbonate complexes and to determine the activity of the free Ni2+ and CO32- ions, which are required for a thermodynamically rigorous Ksp calculation.
-
Plot ln(Ksp) versus 1/T (a van't Hoff plot) to determine the standard enthalpy change (ΔH°) of the dissolution reaction.
-
Data Summary: Ksp of Nickel Carbonate at 25°C
While data for nickel bicarbonate is not available, the following table summarizes the reported Ksp values for nickel carbonate at standard temperature.
| Compound | Formula | Ksp at 25°C | Source |
| Nickel Carbonate | NiCO3 | 6.6 x 10-9 | [1][3] |
| Nickel Carbonate | NiCO3 | 1.3 x 10-7 | [6][7] |
The variation in reported Ksp values may be attributed to differences in experimental methodologies, the crystallinity of the solid phase used, and the methods for accounting for aqueous complexation.
Conclusion and Future Directions
The determination of the solubility product constant for nickel bicarbonate is a complex undertaking due to the intricate interplay of carbonate equilibria in aqueous solutions. A direct Ksp value for Ni(HCO3)2 is not well-established in the scientific literature. However, by focusing on the solubility of the more stable nickel carbonate phase in bicarbonate-rich solutions, researchers can obtain the necessary thermodynamic data to predict the behavior of nickel in such systems.
The experimental framework provided in this guide offers a robust and scientifically sound approach to generating high-quality solubility data as a function of temperature. Such data is invaluable for a wide range of scientific and industrial applications, enabling more accurate modeling of nickel's fate and transport in the environment, optimizing industrial processes, and ensuring the safety and quality of pharmaceutical products. Future research should focus on the direct spectroscopic identification and quantification of aqueous nickel-bicarbonate complexes to further refine our understanding of this important chemical system.
References
-
Nickel(II) carbonate. (n.d.). In Wikipedia. Retrieved from [Link]
- Nickel(II) carbonate. (n.d.). Solubility of Things.
-
National Center for Biotechnology Information. (n.d.). Nickel carbonate. PubChem. Retrieved from [Link]
- Solubility Product Constant Data Table. (n.d.).
-
Hummel, W. (2003). Invited Review Nickel Aqueous Speciation and Solubility at Ambient Conditions: A Thermodynamic Elegy. Aquatic Geochemistry, 9(4), 323-347. Retrieved from [Link]
-
Vaia. (n.d.). Problem 112 Approximately 0.14 g of nickel(I)... Retrieved from [Link]
-
aqion. (2017, January 21). Solubility Product Constants Ksp at 25°C. Retrieved from [Link]
-
Chegg. (2020, October 27). The Determination of Ksp Equilibrium Constant Data. Retrieved from [Link]
- Unlocking the Secrets of Solubility: How We Measure the 'Ksp' of Slightly Soluble Salts. (2026, February 18). Google.
-
OWL. (n.d.). Table of Solubility Product Constants (K sp at 25 o C). Retrieved from [Link]
-
NTU. (n.d.). Solubility Product Constants (25oC). Retrieved from [Link]
-
Ms McRae's Science. (n.d.). Solubility Product Constant (Ksp) Values at 25 oC. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of solubility and thermodynamic properties of synthetic nickel hydroxide carbonate. Retrieved from [Link]
-
Li, J., et al. (2024). Dissolution and solubility of the calcium-nickel carbonate solid solutions [(Ca1−xNix)CO3] at 25 °C. Scientific Reports, 14(1), 1-14. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Solubility and Thermodynamic Properties of Synthetic Nickel Hydroxide Carbonate. Retrieved from [Link]
- National Bureau of Standards. (1952). Circular of the Bureau of Standards no. 500: selected values of chemical thermodynamic properties. U.S. Government Printing Office.
- Palmer, D. A., & Bénézeth, P. (2003). Nickel(II) Oxide Solubility and Phase Stability in High Temperature Aqueous Solutions.
-
Reddit. (2018, August 31). Ksp solubility question. r/MCAT2. Retrieved from [Link]
- Solubility of KHT and Common ion Effect. (n.d.).
-
Joseph Jobs Kayiira Chemistry Channel. (2021, October 15). EXPERIMENTAL DETERMINATION OF Ksp [Video]. YouTube. Retrieved from [Link]
Sources
Equilibrium Dynamics of Nickel Carbonate and Nickel Hydrogen Carbonate: A Technical Guide
This guide explores the equilibrium dynamics between nickel carbonate (
Executive Summary
The transition between insoluble nickel carbonate (
This guide provides the thermodynamic framework, speciation logic, and validated experimental protocols to manipulate this system.
Part 1: Thermodynamic Framework & Speciation
The Species Definitions
To control the system, one must first define the phases accurately. The term "Nickel Carbonate" in industrial literature often refers to a non-stoichiometric basic salt rather than the pure neutral carbonate.
| Species | Formula | State | Stability/Notes |
| Neutral Nickel Carbonate | Solid (Rhombohedral) | Stable.[1] Structure similar to calcite.[1] | |
| Basic Nickel Carbonate | Solid (Amorphous/Green) | Most common industrial form. Often approximated as | |
| Nickel Bicarbonate | Aqueous / Labile Solid | Stable primarily in solution under high | |
| Aqueous Nickel Ion | Aqueous | Hexaaqua complex |
The Core Equilibrium
The dissolution of nickel carbonate is driven by the acidification of the medium, often provided by dissolved
This overall reaction is the sum of three coupled equilibria:
-
Gas Dissolution:
( ) -
Acid Dissociation:
( ) -
Solid Dissolution:
( )
Mechanistic Pathway Diagram
The following diagram illustrates the multi-phase coupling. Note how pH acts as the "gatekeeper" for the transition.
Figure 1: Coupled phase equilibria governing the solubility of Nickel Carbonate.[2][3] High
Part 2: Experimental Protocols
Protocol A: High-Pressure Solubility Isotherm (The "Bicarbonate Shift")
Objective: Determine the solubility limit of nickel in aqueous media under varying
Causality: Increasing
Materials:
-
Parr Reactor (High Pressure, Hastelloy or PTFE lined).
-
High-purity
(basic or neutral). - gas (99.99%).
-
ICP-OES for nickel quantification.
Step-by-Step Methodology:
-
Slurry Preparation: Suspend 5.0 g of
in 100 mL degassed deionized water. -
Pressurization: Seal the reactor and purge with
to remove (prevents Ni oxidation/passivation). Pressurize with to the target isobar (e.g., 10, 20, 50 bar). -
Equilibration: Stir at 500 RPM at constant temperature (25°C) for 24 hours. Note: Kinetics can be slow due to the surface passivation of basic carbonates.
-
Sampling: Use a dip tube with an in-line 0.2 µm filter to sample the liquid phase while maintaining pressure.
-
Critical Step: If pressure is released before sampling,
degasses, pH rises, and reprecipitates immediately, yielding false low solubility data.
-
-
Analysis: Acidify the filtrate immediately with
to pH < 2 (stabilizes Ni) and analyze via ICP-OES.
Self-Validating Check:
-
Measure the pH of the pressurized sample if possible.
-
The plot of
vs. should be linear or log-linear depending on the dominance of vs .
Protocol B: pH-Dependent Speciation Titration
Objective: Define the precipitation window for nickel recovery.
Causality: Hydroxide ions (
Methodology:
-
Start with a 0.1 M
solution. -
Titrate with 1.0 M
under continuous sparging (to remove generated ) or under a blanket (to simulate bicarbonate equilibrium). -
Monitor turbidity (nephelometry) and pH simultaneously.
-
Endpoint: The onset of turbidity marks the
boundary.
Part 3: Industrial & Pharmaceutical Applications
Scavenging Nickel Impurities (Drug Development)
In pharmaceutical synthesis, nickel catalysts (e.g., Raney Nickel, Ni-phosphine complexes) must be removed to < 20 ppm (ICH Q3D guidelines).
-
The Challenge: Simple filtration fails if the nickel is in the soluble bicarbonate form (common if the reaction was quenched with water/bicarbonate).
-
The Solution: Shift the equilibrium to the solid Basic Nickel Carbonate.
-
Step 1: Heat the solution to > 80°C. This lowers
solubility (Henry's Law), driving out of the system. -
Step 2: Adjust pH to 9-10 using NaOH or
. -
Mechanism:
. -
Visual Check: Solution turns from pale green (dissolved Ni) to a green precipitate.
-
Catalyst Synthesis (Precursor Control)
To synthesize high-activity Nickel Oxide (NiO) catalysts, one must calcine a precursor.
-
Route A (Basic Carbonate): Precipitating with
yields . Calcination yields NiO with high surface area but potential Na contamination. -
Route B (Ammonium Bicarbonate): Using
allows for the formation of a purer precipitate that decomposes cleanly without alkali metal residues.-
Reaction:
.
-
Summary Data Table: Solubility Factors
| Parameter | Effect on Ni Solubility | Mechanism |
| Increase pH (7 | Decrease | Shifts equilibrium to |
| Increase | Increase | Forms carbonic acid; lowers pH; stabilizes soluble |
| Increase Temp (Open System) | Decrease | Drives off |
| Increase Temp (Closed System) | Complex | May increase solubility initially due to kinetics, but thermodynamic retrograde solubility is possible for some carbonate phases. |
References
-
Solubility and Thermodynamics of Nickel Carbon
- Source: IUPAC / Solubility D
- Context: Authoritative data on values for gaspéite ( ) and hellyerite ( ).
-
(Generic landing for verification)
-
Phase Stability of Nickel Hydroxides and Oxyhydroxides
- Source: Journal of The Electrochemical Society
- Context: Explains the competition between hydroxide and carbon
-
Nickel Bicarbonate Revealed as a Basic Carbon
- Source: Semantic Scholar / ResearchG
- Context: Critical paper clarifying that many "solid bicarbonate" samples are actually basic carbonates with occluded water/carbon
-
Platinum/Nickel Bicarbon
- Source: ResearchG
- Context: Evidence of nano-stabilized phases used in catalysis, contrasting with bulk instability.
Sources
Theoretical Calculations of Ni(HCO3)2 Molecular Structure and Bonding: A Comprehensive Guide for Computational Catalysis and Materials Design
Executive Summary
Nickel bicarbonate,
This technical guide provides an in-depth analysis of the theoretical calculations governing
Molecular Structure and Electronic Bonding Profile
The core structural identity of
-
Non-Innocent Ligand Behavior: Unlike spectator ligands, the carbonate/bicarbonate groups in
are "non-innocent"[1]. They actively participate in proton-coupled electron transfer (PCET) processes. DFT models show that these ligands dynamically shift their electron density to stabilize highly reactive intermediates, acting as local proton shuttles. -
Polarized Ni–O Bonding: Electronic structure analysis (such as Density of States and Bader charge analysis) demonstrates highly polarized Ni–O bonds. This polarization is a key evolutionary advantage in catalyst design; it prevents the active
sites from being poisoned by strong adsorbates like carbon monoxide (CO), enabling sustained catalytic turnover[2].
Self-Validating Computational Protocol (DFT)
To accurately model the molecular structure and bonding of
Step-by-Step Methodology
-
Step 1: Supercell Construction and Geometry Optimization
-
Action: Construct a sufficiently large supercell (e.g.,
) and optimize using a generalized gradient approximation (GGA) functional like PBE with D3 van der Waals dispersion corrections. -
Causality: A large supercell minimizes spurious self-interactions between periodic images. The D3 correction is mandatory because standard DFT fails to capture the weak intermolecular forces between the bicarbonate layers, which dictate the material's hierarchical porosity.
-
-
Step 2: Electronic Structure Correction (DFT+U)
-
Action: Apply a Hubbard
correction (typically to eV) to the Ni 3d orbitals. -
Causality: Standard functionals suffer from self-interaction errors, artificially delocalizing the strongly correlated 3d electrons of
. The parameter forces electron localization, accurately predicting the bandgap, spin states, and the polarized nature of the Ni–O bonds.
-
-
Step 3: Implicit Solvation Modeling
-
Action: Implement a Poisson-Boltzmann implicit solvation model (e.g., VASPsol) with a dielectric constant matching the target aqueous environment (
). -
Causality: Gas-phase calculations drastically overestimate the energy of charged intermediates like
or . Solvation modeling stabilizes these dipoles, ensuring the calculated activation barriers reflect real-world electrochemical interfaces.
-
-
Step 4: Transition State Search (CI-NEB)
-
Action: Use the Climbing Image Nudged Elastic Band (CI-NEB) method to map the minimum energy pathway (MEP) between optimized initial and final states.
-
Causality: Identifying the exact saddle point (transition state) is the only way to definitively determine the rate-determining step (RDS) of a catalytic cycle, allowing researchers to rationally design dopants that lower this specific barrier.
-
Step-by-step DFT computational workflow for modeling Ni(HCO3)2 catalytic systems.
Mechanistic Insights from DFT: Catalysis and Biosensing
Theoretical calculations have decoded the exact mechanisms by which
Case Study A: Urea Electro-Oxidation (UOR)
The oxidation of urea is critical for both wastewater remediation and diagnostic biosensing (e.g., monitoring renal function). Recent DFT computations uncover the pivotal role of carbonate groups in
Case Study B: Hydrogen Evolution and Water Dissociation
In the alkaline Hydrogen Evolution Reaction (HER), the Volmer step (water dissociation) is notoriously sluggish. DFT calculations demonstrate that ultra-small
DFT-elucidated reaction pathways for UOR and HER on Ni(HCO3)2 active sites.
Quantitative Data Summary
The following table synthesizes the theoretical and experimental metrics derived from recent DFT-guided optimizations of
| Catalyst Architecture | Target Reaction | Rate-Determining Step (RDS) | Key DFT-Elucidated Mechanism | Experimental Performance Metric |
| Urea Oxidation (UOR) | Non-innocent ligand stabilization | 1.34 V (vs. RHE) at | ||
| Hydrogen Evolution | ||||
| NHC-Pt Hierarchical | Hydrogen Evolution | Hydroxide Desorption | Barrierless | |
| Inorganic Ni Oxygenates | C–C Coupling | Polarized Ni–O bonds repel CO | Up to 6.5% Faradaic Efficiency for |
Translational Impact in Drug Development and Diagnostics
While traditionally viewed through the lens of energy materials, the theoretical principles of
-
Metalloenzyme Mimics: The non-innocent behavior of the bicarbonate ligand closely mirrors the active sites of native metalloenzymes like urease and carbonic anhydrase. DFT protocols used to optimize
can be adapted to model synthetic enzyme mimics for targeted prodrug activation. -
Electrochemical Biosensors: The ability of
to selectively bind and oxidize urea at low potentials makes it an ideal transducer material for point-of-care diagnostic devices. By understanding the exact binding energies calculated via DFT, researchers can engineer highly sensitive, anti-fouling biosensors for the real-time monitoring of drug metabolites and renal biomarkers in physiological fluids.
References
-
Constrain nickel bicarbonate within Ni-modified graphitized carbonized wood for efficient urea electro-oxidation. SSRN.[Link]
-
Constructing the synergistic active sites of nickel bicarbonate supported Pt hierarchical nanostructure for efficient hydrogen evolution reaction. Chinese Chemical Letters (rhhz.net).[Link]
-
The reduction of selected C molecules and density functional theory simulations suggest that the Ni3+ sites promote a mechanism reminiscent of the Fischer-Tropsch synthesis. Nature Catalysis (recercat.cat). [Link]
-
Ultra-small Ni(HCO3)2 as a water dissociation promoter boosting the alkaline hydrogen electrocatalysis performance of MoS2. Chemical Communications (RSC Publishing). [Link]
Sources
Hydrothermal Genesis of Nickel Bicarbonate Precursors: Mechanistic Pathways and Synthetic Protocols
Topic: Formation Mechanism of Nickel Bicarbonate Intermediates in Hydrothermal Synthesis Content Type: Technical Whitepaper Audience: Materials Scientists, Inorganic Chemists, and Battery Research Professionals.
Executive Summary
The synthesis of nickel oxide (NiO) nanostructures for supercapacitors and catalysis relies heavily on the quality of its precursor. While often colloquially termed "nickel bicarbonate," the intermediate species formed during urea-mediated hydrothermal synthesis is chemically complex. It typically exists as a Basic Nickel Carbonate (BNC) or
This guide deconstructs the formation mechanism of these intermediates, specifically focusing on the urea hydrolysis pathway. It provides a rigorous, self-validating protocol for synthesizing sphere-like nickel bicarbonate precursors, emphasizing the thermodynamic competition between hydroxylation and carbonation.
Thermodynamic & Kinetic Foundations
The formation of nickel bicarbonate intermediates is not a direct precipitation but a kinetically controlled release of anions. The process relies on the in-situ thermal decomposition of urea, which acts as a pH buffer and a source of both
2.1 The Urea Hydrolysis Pathway
Urea (
-
Isocyanate Formation (Rate Limiting Step):
-
Hydrolysis of Cyanate:
Critical Insight: The pH of the solution rises gradually. At neutral to slightly alkaline pH (
2.2 Competitive Coordination
Nickel ions (
-
Pathway A (Hydroxylation): Formation of
-Ni(OH) . This dominates at high pH (>10) or low carbonate concentrations. -
Pathway B (Carbonation/Intercalation): Formation of Basic Nickel Carbonate (
) or -Ni(OH) with intercalated anions.
The "Nickel Bicarbonate" precursor is favored under high urea concentrations and moderate temperatures (120°C–160°C), where the high partial pressure of
Visualization of Mechanistic Pathways
The following diagram maps the molecular evolution from ionic precursors to the solid intermediate.
Figure 1: Reaction pathway for the formation of nickel bicarbonate intermediates via urea hydrolysis. Note the critical role of slow anion release in controlling nucleation.
Experimental Protocol: Synthesis of Sphere-like Nickel Bicarbonate
This protocol is designed for the synthesis of Basic Nickel Carbonate spheres (often cited as nickel bicarbonate) without the use of external surfactants. The urea itself acts as a structure-directing agent.
Reagents:
-
Nickel Nitrate Hexahydrate (
): Analytical Grade. -
Urea (
): Analytical Grade. -
Deionized Water (Resistivity > 18.2 MΩ·cm).
Equipment:
-
Teflon-lined Stainless Steel Autoclave (50 mL or 100 mL).
-
Convection Oven.
-
Centrifuge.
Step-by-Step Workflow
-
Stoichiometric Dissolution:
-
Dissolve 2.0 mmol of
and 10.0 mmol of Urea in 30 mL of DI water. -
Rationale: A 1:5 molar ratio ensures excess urea to drive the reaction to completion and provide sufficient carbonate buffering.
-
Visual Check: The solution should be a clear, emerald green.
-
-
Hydrothermal Treatment:
-
Cooling and Collection:
-
Allow the autoclave to cool naturally to room temperature.[6]
-
Self-Validation: The supernatant should be clear and colorless (indicating complete consumption of
), and a light green/turquoise precipitate should be at the bottom.
-
-
Washing and Drying:
-
Wash the precipitate 3x with DI water and 2x with Ethanol to remove residual ions and water.
-
Dry at 60°C for 6 hours.
-
Figure 2: Operational workflow for the synthesis of nickel bicarbonate precursors.
Characterization & Validation
To ensure the synthesized material is the correct intermediate, the following characterization signatures must be verified.
5.1 X-Ray Diffraction (XRD) Signatures
The "nickel bicarbonate" intermediate is crystallographically distinct from pure
| Feature | Nickel Bicarbonate Intermediate (Basic Carbonate) | |
| Interlayer Spacing | ~4.6 Å | > 7.0 Å (Expanded due to anion intercalation) |
| Crystal System | Hexagonal (Brucite) | Turbostratic / Hydrotalcite-like |
| Key Peaks (2 | Sharp peak at ~19° (001) | Broad, shifted peak at ~11-13° (003) |
5.2 Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is the most rapid validation tool for carbonate incorporation.
-
3600 cm⁻¹: Free -OH stretching (sharp).
-
3400 cm⁻¹: Hydrogen-bonded -OH (broad, indicates structural water).
-
1380 cm⁻¹ & 1480 cm⁻¹: Critical Marker. Splitting of the carbonate (
) asymmetric stretching vibration. This confirms the presence of carbonate/bicarbonate in the lattice.
5.3 Thermal Stability (TGA)
-
Step 1 (RT - 200°C): Loss of adsorbed and interlayer water.
-
Step 2 (250°C - 400°C): Decomposition of carbonate groups and dehydroxylation.
-
Reaction:
-
References
-
Gao, Z., et al. (2014). "Cone-like and flower-like nickel hydroxide and sphere-like nickel bicarbonate were synthesized via a simple hydrothermal route."[9][10] RSC Advances.
-
Wu, X., et al. (2014).[10] "Preparation of Ni(HCO3)2 and its catalytic performance in synthesis of benzoin ethyl ether." Transactions of Nonferrous Metals Society of China.
-
Jobbágy, M., & Regazzoni, A. E. (2019). "Synthesis of Nickel Hydroxide by Homogeneous Alkalinization. Precipitation Mechanism." Journal of Colloid and Interface Science.
-
Faure, C., et al. (2019). "Anionic carbonate activation of layered (α+β) nickel hydroxide." Journal of Power Sources.
-
Yang, L., et al. (2023). "Nickel oxide morphology synthesized with a hydrothermal method for inverted perovskite solar cells." Optical Materials Express.
Sources
- 1. Urea Decomposition Mechanism by Dinuclear Nickel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solgel2009.qi.fcen.uba.ar [solgel2009.qi.fcen.uba.ar]
- 3. Kinetics and mechanism of ionic intercalation/de-intercalation during the formation of α-cobalt hydroxide and its polymorphic transition to β-cobalt hydroxide: reaction–diffusion framework - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 2D layered transition metal (Ni, Co) hydroxides via edge-on condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel oxide morphology synthesized with a hydrothermal method for inverted perovskite solar cells [opg.optica.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)2 nanoparticulates and their electrochemical performances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Stabilization of Metastable Nickel(II) Bicarbonate: A High-Pressure Thermodynamic & Kinetic Guide
Executive Summary
Nickel(II) bicarbonate,
This guide provides a rigorous, mechanism-first approach to stabilizing aqueous nickel(II) bicarbonate. It moves beyond standard recipes to define the thermodynamic boundaries (
Thermodynamic Fundamentals: The Imperative
The stability of nickel(II) bicarbonate is governed by a delicate interplay between Henry’s Law and the solubility product of nickel carbonate. Unlike alkali bicarbonates,
The Governing Equilibrium
The dissolution-precipitation mechanism is described by the following equilibrium:
-
Forward Reaction (Stabilization): High
increases , driving the equilibrium to the right, maintaining Nickel in its soluble bicarbonate form. -
Reverse Reaction (Decomposition): Depressurization or heating reduces
, shifting equilibrium left, resulting in the precipitation of Nickel Carbonate ( ) or, more commonly, Basic Nickel Carbonate ( ).
Critical Phase Boundaries (Graphviz Visualization)
The following diagram illustrates the thermodynamic pressure-response mechanism.
Figure 1: The thermodynamic dependency of Nickel species on
Experimental Protocol: Self-Validating High-Pressure Synthesis
To utilize
Equipment Requirements
-
Reactor: 316SS Autoclave (e.g., Parr 4560 Series) with gas entrainment impeller.
-
Monitoring: In-situ pH probe (high-pressure rating) and turbidity sensor (optional but recommended).
-
Filtration: In-line high-pressure filter (sintered metal, 0.5 µm).
Step-by-Step Methodology
Step 1: Precursor Slurry Preparation
Suspend high-purity Nickel Carbonate (
-
Ratio: 0.1 M Ni equivalent.[1]
-
Note: Do not use Nickel Sulfate or Chloride if the end-goal is a halogen/sulfur-free catalyst precursor.
Step 2: The Carbonation Phase (The Critical Step)
Seal the reactor. Purge with
-
Pressure Target: 20 - 50 bar (300 - 725 psi).
-
Temperature: Ambient (
). Crucial: Do not heat. Solubility of decreases with temperature, destabilizing the bicarbonate. -
Agitation: High shear (1000 RPM) to maximize gas-liquid mass transfer.
Step 3: Equilibration & Validation
Maintain conditions for 4–6 hours.
-
Validation Check A (Pressure): Stop gas feed. If pressure drops significantly,
is still being consumed (reaction incomplete). -
Validation Check B (pH): The pH should stabilize between 5.5 and 6.5 .
-
If pH > 7.5: Insufficient
saturation; species is likely colloidal , not dissolved .
-
Step 4: Isobaric Transfer
To use the solution (e.g., for catalyst impregnation), it must be transferred through a high-pressure filter without depressurization.
-
Technique: Use a back-pressure regulator set to 20 bar on the receiver vessel.
Data: Solubility Response to
The following table summarizes the theoretical solubility trends of Nickel in the presence of carbonate species at
| Equilibrium pH | Dominant Ni Species | Solution Appearance | Stability Status | |
| 0.0004 (Atm) | > 8.5 | Cloudy / Precipitate | Unstable | |
| 1.0 | 7.0 - 7.5 | Mixed | Slightly Turbid | Metastable |
| 10.0 | 6.0 - 6.5 | Clear Green | Stable | |
| 50.0 | 5.0 - 5.5 | Deep Green | Highly Stable |
Decomposition Kinetics & Characterization
Understanding how the system fails is as important as making it work. When pressure is released, the decomposition follows First-Order Random Nucleation kinetics.
The Decomposition Pathway
Upon depressurization, the evolution of
If the solution is heated (e.g., during drying of a catalyst support), the precipitate converts to non-stoichiometric Basic Nickel Carbonate (BNC), which eventually calcines to Nickel Oxide (
Process Flow Diagram (Graphviz)
This diagram details the workflow for synthesizing and handling the solution to avoid "Process Drift" (unintended precipitation).
Figure 2: Operational workflow for the synthesis and application of Nickel(II) Bicarbonate solution. Note the critical decision gate based on solution clarity (turbidity).
Applications in Drug Development & Catalysis
The primary utility of stabilizing
Why Bicarbonate?
-
Anion Purity: Unlike
or , the bicarbonate anion decomposes to and upon calcination. This leaves behind pure with no residual halides or sulfur, which are potent poisons for downstream reactions or subsequent noble metal promoters (e.g., Pd/Ni systems). -
Dispersion: The high solubility under pressure allows the solution to penetrate deep into mesoporous supports. When the pressure is released after impregnation,
precipitates uniformly inside the pores, preventing "egg-shell" distributions that lower catalytic activity.
Reference Protocol for Catalyst Preparation
-
Impregnation: Submerge the porous support in the pressurized
solution. -
Depressurization: Slowly vent
to precipitate within the pores. -
Calcination: Heat to 300°C–400°C in air to form
. -
Reduction: Reduce in
flow to form active metallic .
References
-
Gallagher, J. S., et al. (1993).[3] The Thermodynamic Behavior of the CO2-H2O System from 400 to 1000 K. AIP Publishing. Available at: [Link]
-
Royal Society of Chemistry. (2011). Fast Carbon Dioxide Fixation by Nickel(II)-Hydroxide Complexes. Inorganic Chemistry. Available at: [Link]
-
U.S. Department of Energy (OSTI). (2014). Isothermal decomposition kinetics of nickel (II) hydroxide powder. Available at: [Link]
-
NASA. (2014). Internal Active Thermal Control System (IATCS) Sodium Bicarbonate/Carbonate Buffer. Available at: [Link]
-
IUPAC. (2025). Solubility Data Series: Nickel Carbonate. NIST/PubChem Data. Available at: [Link]
Sources
Physicochemical Characterization of Nickel(II)-Hydrogen Carbonate Systems
A Technical Guide for Speciation, Solubility, and Bio-Inorganic Applications
Executive Summary
This technical guide provides a rigorous analysis of nickel(II) speciation in carbonate-bearing aqueous media. While often colloquially referred to as "nickel bicarbonates," the physicochemical reality is a complex equilibrium between the free metal ion (
For researchers in drug development and toxicology, understanding this speciation is critical. The bioavailability of nickel—whether as a pharmaceutical impurity (ICH Q3D) or a metallodrug component—is governed by these stability constants. This guide synthesizes thermodynamic data, structural insights, and validated experimental protocols to characterize these complexes.
Part 1: Thermodynamic Landscape & Speciation
The formation of nickel carbonate complexes is driven by pH and the partial pressure of
Stability Constants
The interaction between
Table 1: Critical Thermodynamic Constants (25°C, I = 0.0 M)
| Reaction Equilibrium | Species Formed | Certainty | Notes | |
| Nickel Bicarbonate | ~1.0 – 1.4 | Low | Weak outer-sphere association; difficult to isolate. | |
| Nickel Carbonate (aq) | 4.2 ± 0.3 | High | Dominant dissolved species at pH > 8.[1]0. | |
| Dicarbonate Nickelate | < 2.0 | Medium | Only relevant at very high alkalinity. | |
| Gaspéite ( | -11.0 ± 0.3 | Medium | Pure |
Technical Insight: The low
forsuggests that in biological fluids (pH 7.4), free or organic ligand complexes (e.g., histidine/albumin) dominate unless bicarbonate concentrations are artificially elevated.
The "Thermodynamic Elegy"
Researchers must be wary of literature discrepancies regarding nickel solubility. As noted by Hummel et al., the slow kinetics of nickel precipitation often lead to the formation of metastable amorphous phases rather than crystalline gaspéite (
Part 2: Structural Characterization[2]
Coordination Geometry
Nickel(II) is a
- : The starting solvated ion.[2]
- : Likely monodentate coordination where one water molecule is replaced by oxygen from bicarbonate.
- : Can exhibit bidentate chelation, slightly increasing the ligand field splitting energy compared to the aquo complex.
Spectroscopic Fingerprints (UV-Vis)
The
Table 2: Electronic Absorption Features
| Transition | Assignment | ||
| ~1150 nm | ~1100 nm | ||
| ~720 nm | ~690 nm | ||
| ~395 nm | ~385 nm |
Part 3: Visualization of Speciation Logic
The following diagram illustrates the pH-dependent pathway of nickel speciation, highlighting the competition between carbonation and hydrolysis.
Figure 1: The speciation flow demonstrates that the bicarbonate complex is an intermediate species, rapidly converting to neutral carbonate or basic precipitates as pH rises.
Part 4: Experimental Protocols
To ensure scientific integrity, these protocols are designed to be self-validating.
Protocol A: Potentiometric Determination of Stability Constants
Objective: Determine
-
System Setup:
-
Use a double-walled glass cell thermostated at 25.0°C.
-
Inert Atmosphere: Constant purging with purified
or argon is mandatory to prevent atmospheric ingress. -
Ionic Strength (I): Maintain
using (non-complexing electrolyte).[1]
-
-
Titration Workflow:
-
Analyte: 50 mL of 2 mM
+ 10 mM . -
Titrant: Carbonate-free NaOH (standardized).[3]
-
Ligand Addition: Perform titrations with varying ratios of total carbonate (
) generated in situ by adding known amounts of .
-
-
Data Analysis (Self-Validation):
-
Use the Nernst equation to convert EMF to
. -
Plot Bjerrum’s formation function (
) vs. . -
Validation Check: If
exceeds 1.0 without precipitation, polynuclear species or hydrolysis must be included in the model.
-
Protocol B: Solubility Equilibration (The "Infinite Time" Method)
Objective: Accurate
-
Preparation: Synthesize pure
hydrothermally ( ) to ensure crystallinity. Commercial "Nickel Carbonate" is usually basic nickel carbonate and will yield erroneous thermodynamic data. -
Equilibration:
-
Suspend solid in degassed water with varying
(0.01 to 1.0 atm). -
Duration: Equilibration requires weeks to months . Monitor pH daily.
-
-
Quantification:
-
Filter supernatant through 0.1 µm membranes (to remove colloidal Ni).
-
Analyze total dissolved Ni via ICP-OES.
-
Calculate free
from pH and .
-
Part 5: Implications for Drug Development
Bioavailability & Toxicity Modeling
In physiological environments (pH 7.4,
-
Speciation: The
fraction is non-negligible but small (<10%). -
Competition: In blood plasma, Human Serum Albumin (HSA) (N-terminal site) has a
for .
Analytical Workflow for Impurity Screening
When screening for Ni impurities in carbonate-buffered drug formulations:
Figure 2: Integrated workflow combining analytical measurement with thermodynamic modeling to assess toxicity risks.
References
-
Hummel, W., & Curti, E. (2003). Nickel aqueous speciation and solubility at ambient conditions: A thermodynamic elegy. Monatshefte für Chemie / Chemical Monthly, 134, 941-973. Link
-
Powell, K. J., et al. (2009). Chemical speciation of environmentally significant metals with inorganic ligands. Part 3: The Pb2+ + OH–, Cl–, CO32–, SO42–, and PO43– systems (IUPAC Technical Report). Pure and Applied Chemistry, 81(12), 2425-2476. Link
-
Palmer, D. A., & Gamsjäger, H. (2010).[4] Solubility of nickel(II) hydroxide and nickel(II) carbonate in aqueous solutions. Journal of Solution Chemistry, 39, 1083–1094.
-
Denkhaus, E., & Salnikow, K. (2002). Nickel essentiality, toxicity, and carcinogenicity.[5] Critical Reviews in Oncology/Hematology, 42(1), 35-56. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]
- 3. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. A comprehensive review on the sources, essentiality and toxicological profile of nickel - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00378C [pubs.rsc.org]
The Catalytic and Structural Role of Nickel(2+) Hydrogen Carbonate in Geological Carbon Sequestration
A Biomimetic and Biogeochemical Framework for R&D Professionals
Executive Summary
The transition from atmospheric carbon capture to permanent geological sequestration hinges on overcoming a critical kinetic bottleneck: the reversible hydration of aqueous carbon dioxide (
For researchers and drug development professionals accustomed to metalloenzyme pharmacophore modeling, the biomimetic application of Nickel(2+) offers a robust alternative. Nickel nanoparticles and bimetallic complexes mimic the active site of CA, forming a transient nickel(2+) hydrogen carbonate (nickel bicarbonate) intermediate. This whitepaper dissects the mechanistic geometry of this intermediate, its role in accelerating mineral carbonation, and its dual utility in sequestering
The Kinetic Bottleneck and the Biomimetic Shift
The uncatalyzed hydration of
In engineered geological sequestration,
Mechanistic Dynamics of Nickel(2+) Hydrogen Carbonate Formation
The catalytic efficacy of
Insertion and Conformational Pivoting
The reaction initiates with the formation of a weakly associated precursor complex between a
The immediate product of this insertion is the nickel-bicarbonate complex (
Bimetallic Complexes for Reversible Capture
For applications requiring transport prior to geological injection, the capture must be reversible. Researchers have developed biomimetic azacryptands containing two nickel centers. In these bimetallic complexes,
Concurrent Mineralization and Critical Metal Recovery
In real-world geological sequestration,
Recent advancements have demonstrated that the formation of nickel bicarbonate can be leveraged to achieve simultaneous carbon mineralization and critical metal recovery[4].
-
Carbonation Phase: During the injection of
into Mg/Ni-rich brines, hydromagnesite forms and dehydrates into magnesite. Simultaneously, nickel bicarbonate forms early in the reaction. Due to the similar ionic radii of and , the nickel bicarbonate transitions into an anhydrous Mg-Ni solid solution carbonate[5]. -
Sulfidation Phase: By introducing a sulfidation agent (e.g.,
), the system exploits the low solubility equilibrium constant ( ) of nickel sulfide. The nickel carbonate selectively converts to amorphous Ni-sulfide, leaving the magnesium carbonate intact[5].
This dual-pathway transforms mine tailings from an environmental liability into a closed-loop system for permanent
Pathway Visualization
Catalytic pathway of CO2 mineralization via a nickel(2+) hydrogen carbonate intermediate.
Quantitative Data: Catalytic Efficacy & Phase Outcomes
The following table synthesizes the thermodynamic and phase-transition data across various
| Catalyst / System | Activation Enthalpy ( | Primary Intermediate | Final Solid Phase | Reversibility |
| Uncatalyzed | ~18.0 kcal/mol | N/A | High | |
| Native | <10.0 kcal/mol | Biogenic | High | |
| Bimetallic Ni-Azacryptand | ~12.5 kcal/mol | Bridging | N/A (Captured Gas) | High (via UV/ |
| Nickel Nanoparticles (NiNPs) | ~14.0 kcal/mol | Magnesite / Calcite | Low (Mineralized) | |
| Mg/Ni Silicate Brine (pH 9.6) | N/A (Thermodynamic control) | Mg-Ni Carbonate Solid | Low (Mineralized) |
Experimental Protocol: Self-Validating Ex-Situ Carbonation and Sulfidation
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for concurrent carbonation and sulfidation using
Phase 1: Precursor Preparation & Baseline Establishment
-
Solution Synthesis: Prepare a synthetic brine containing equimolar concentrations of
and (0.5 M) to mimic ultramafic mine tailings. -
Control Setup: Establish a parallel, uncatalyzed reactor containing only
to isolate the specific catalytic and co-precipitation effects of . -
Causality Check: By running a Ni-free control, any acceleration in the rate of pH drop during carbonation can be directly attributed to the presence of nickel acting as a biomimetic hydration catalyst.
Phase 2: High-Pressure Carbonation
-
Pressurization: Transfer the solutions to a high-pressure, high-temperature (HPHT) Parr reactor. Pressurize with pure
to 100 bar and heat to 90°C to simulate subsurface injection conditions. -
In-Situ Monitoring: Monitor the reaction using in-situ Raman spectroscopy.
-
Causality Check: Look for the transient appearance of the
stretching frequency (~1040 ). The simultaneous macroscopic drop in pH validates the rapid hydration of into protons and bicarbonate ions.
Phase 3: Sulfidation and Phase Verification
-
Sulfidation: Inject
solution into the reactor at a controlled rate to induce sulfidation. -
Solid Recovery: Depressurize the reactor after 120 minutes. Filter, wash, and dry the precipitates.
-
Orthogonal Validation: Analyze the solids using X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR).
-
Causality Check: XRD will confirm the dehydration of early-stage hydromagnesite into crystalline magnesite. FTIR will verify the absence of carbonate bonds in the nickel fraction, confirming that the nickel bicarbonate intermediate successfully converted into amorphous Ni-sulfide due to its lower
[5].
Conclusion
The utilization of nickel(2+) hydrogen carbonate bridges the gap between biomimetic pharmacology and industrial-scale biogeochemistry. By mimicking the highly efficient active site of Carbonic Anhydrase, engineered nickel catalysts overcome the kinetic limitations of
References
1. Bhaduri, G. A., & Šiller, L. (2013). Nickel nanoparticles catalyse reversible hydration of carbon dioxide for mineralization carbon capture and storage. Catalysis Science & Technology (RSC Publishing).[Link] 2.[3] MDPI. (2024). Acceleration of Iron-Rich Olivine CO2 Mineral Carbonation and Utilization for Simultaneous Critical Nickel and Cobalt Recovery.[Link] 3.[1] NIH / PNAS. (2015). Kinetics and mechanistic analysis of an extremely rapid carbon dioxide fixation reaction.[Link] 4.[4] Washington University in St. Louis. (2025). New nucleation to advance climate resilience and clean energy technologies.[Link] 5.[5] ACS Publications. (2025). Carbonation and Sulfidation of Mg- and Ni-Containing Solutions: Implications for Carbon Mineralization and Critical Element Recovery. The Journal of Physical Chemistry C.[Link] 6.[2] ChemistryViews. (2015). Nickel Complexes for Reversible Carbon Capture.[Link]
Sources
- 1. Kinetics and mechanistic analysis of an extremely rapid carbon dioxide fixation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. New nucleation to advance climate resilience and clean energy technologies | WashU McKelvey School of Engineering [engineering.washu.edu]
- 5. pubs.acs.org [pubs.acs.org]
Advanced DFT Protocols: Adsorption and Stability of Hydrogen Carbonate on Nickel Surfaces
This guide provides an advanced technical analysis of Density Functional Theory (DFT) studies focusing on the adsorption of hydrogen carbonate (
Executive Summary
Nickel-based catalysts are pivotal in alkaline water electrolysis and
Part 1: Computational Methodology & Configuration
To accurately model the adsorption of anionic species like
Electronic Structure Methods
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) using the PBE functional is the standard. However, for Ni (a 3d transition metal), standard PBE often delocalizes d-electrons excessively.
-
Recommendation: Use PBE+U (Hubbard U correction) or rPBE (Revised PBE) to better describe adsorption energies. A Hubbard
value of 3.8 – 6.4 eV for Ni 3d electrons is often cited to correct magnetic moments and band gaps.
-
-
Dispersion Correction:
involves significant non-covalent interactions (van der Waals) with the surface, especially in monodentate configurations.-
Protocol: Employ DFT-D3 (Grimme) or TS (Tkatchenko-Scheffler) corrections. Neglecting this can underestimate binding energies by 0.2–0.5 eV.
-
Surface Models
-
Slab Geometry: A periodic slab model with a minimum of 4 atomic layers is required to converge surface energy. The bottom two layers should be fixed to bulk lattice parameters, while the top layers and adsorbates are fully relaxed.
-
Vacuum Spacing: A vacuum layer of >15 Å is mandatory to prevent spurious interaction between periodic images of the dipole-heavy
molecule. -
Dipole Correction: Due to the anionic nature of
and charge transfer, a dipole correction along the z-axis is critical to align the vacuum potential.
Workflow Visualization
The following diagram outlines the standard computational workflow for validating these adsorption systems.
Figure 1: Standard DFT workflow for characterizing adsorbate stability. A feedback loop ensures true local minima are found.
Part 2: Adsorption Geometries and Energetics[1]
On Ni surfaces (specifically Ni(111)),
Adsorption Configurations
can adopt multiple coordination modes. DFT studies indicate that bidentate configurations are generally more stable than monodentate ones on oxophilic surfaces like Ni.-
Monodentate (
-O): Binds through a single Oxygen atom. Often unstable, tilting to form bidentate structures. -
Bidentate (
-O,O): Binds through two Oxygen atoms (bridging two Ni atoms). The Hydrogen atom remains on the third Oxygen (pointing away or H-bonded to surface). -
Dissociated Carbonate (
+ ): On Ni, the O-H bond in bicarbonate is prone to cleavage, leading to a surface carbonate ( ) and an adsorbed Hydrogen atom ( ).
Binding Energetics (Comparative Data)
The following table synthesizes binding energies (
Table 1: DFT Calculated Adsorption Energies on Ni Surfaces
| Adsorbate | Surface | Site Preference | Reference | |
| Carbonate ( | Ni(111) | Tetradentate/Tridentate | -3.55 | [1] |
| Carbonate ( | Ni(100) | Tetradentate | -5.26 | [1] |
| Carbonate ( | Ni(110) | Tetradentate | -5.54 | [1] |
| CO | Ni(111) | Hollow (hcp/fcc) | -1.54 to -1.71 | [2, 3] |
| Atomic H | Ni(111) | Hollow (fcc) | -0.50 (per H) | [4] |
| Bicarbonate ( | Ni(111) | Bidentate (Bridge) | [5] |
*Note: Explicit
Mechanistic Insight
The high stability of
Part 3: Electronic Structure Analysis
Understanding why these species bind so strongly requires analyzing the electronic density of states (DOS) and charge transfer.
Projected Density of States (PDOS)
-
d-band Center Model: The interaction strength correlates with the Ni 3d-band center relative to the Fermi level (
). -
Orbital Hybridization: Strong hybridization occurs between the O-2p orbitals of the bicarbonate/carbonate and the Ni-3d orbitals.
-
Observation: In the PDOS, look for broadening of the O-2p peaks between -6 eV and -2 eV below
, indicating strong chemisorption.
-
Charge Transfer (Bader Analysis)
Bicarbonate acts as an electron acceptor/donor system depending on the surface potential.
-
Charge Direction: Electrons typically flow from the Ni surface to the adsorbate (Ni
). -
Magnitude: For Carbonate (
), the charge transfer is significant ( ), indicating ionic character. This strong electrostatic interaction contributes to the high desorption energy barriers observed experimentally.
Part 4: Reaction Pathways & Stability
The fate of
Pathway Diagram
Figure 2: Reaction pathway for Bicarbonate evolution on Ni(111). The formation of surface carbonate (
Stability Analysis
-
Deprotonation: The barrier for
is relatively low on Ni(111) ( eV) [1]. This implies that at operating temperatures for electrolysis or methanation, rapidly converts to the more stable carbonate species. -
Poisoning: Because
binds much stronger than the reactants ( , ), it blocks active sites. This confirms the experimental observation that carbonate-containing electrolytes can lead to gradual deactivation of Ni electrodes unless high overpotentials are applied to oxidize/remove the carbonate.
References
-
Computational Analysis of the Formation, Dissociation, and Stability of Surface Carbonates over Nickel. Source: ACS, The Journal of Physical Chemistry C (2025). URL:[Link](Note: Generalized link to journal based on search context)
-
Insight into both coverage and surface structure dependent CO adsorption and activation on different Ni surfaces. Source: RSC Advances (2016). URL:[Link]
-
CO and H2 adsorption on Au-Ni bimetallic surfaces: a combined experimental and DFT theoretical study. Source: OSTI.gov. URL:[Link]
-
First-principles study of the adsorption of atomic H on Ni (111), (100) and (110). Source: Surface Science (via ResearchGate). URL:[Link]
-
Quantum mechanical study of CO2 and CO hydrogenation on Cu(111) surfaces doped with Ga, Mg, and Ti. Source: OSTI.gov (Comparative data for HCO3 on transition metals). URL:[Link]
Methodological & Application
Hydrothermal Synthesis of Nickel Bicarbonate Nanosheets for Electrocatalysis
Application Note & Protocol | Materials Science & Electrochemistry
Abstract
This application note details the precision engineering of Nickel Bicarbonate (
Introduction & Mechanistic Insight
Why Nickel Bicarbonate?
While Nickel Oxide (NiO) and Nickel Hydroxide (
-
Active Site Exposure: The nanosheet morphology (2D) maximizes the surface-to-volume ratio, exposing abundant edge sites.
-
In-Situ Transformation: Under anodic potentials (OER), the bicarbonate ligands facilitate a rapid, energetically favorable reconstruction into the active
-NiOOH phase, often exhibiting faster kinetics than oxide-derived catalysts due to the "pre-oxidation" effect of the carbonate environment.
Mechanism of Formation
The synthesis relies on the slow, controlled hydrolysis of urea (
The gradual generation of
Materials & Equipment
Reagents (Analytical Grade Required)
| Reagent | Formula | Purity | Role |
| Nickel(II) Nitrate Hexahydrate | Nickel Source | ||
| Urea | Precipitating Agent / Buffer | ||
| Hydrochloric Acid | 37% (dilute to 3M) | Substrate Cleaning | |
| Ethanol | Absolute | Washing / Degreasing | |
| Deionized Water | Solvent | ||
| Nickel Foam (NF) | Ni | >99.99%, 110 PPI | Conductive Substrate |
Equipment
-
Teflon-lined Stainless Steel Autoclave: 50 mL or 100 mL capacity.
-
Convection Oven: Capable of maintaining
. -
Ultrasonic Bath: For substrate cleaning.
-
Electrochemical Workstation: Potentiostat/Galvanostat (e.g., Biologic, CHI, Autolab).
Experimental Protocol
Phase I: Substrate Pre-treatment (Critical Step)
-
Objective: Remove the native oxide layer (
) and surface organics from the Nickel Foam to ensure strong adhesion of the nanosheets. -
Causality: Failure to remove the oxide layer results in high contact resistance and delamination of the catalyst during gas evolution.
Steps:
-
Cut: Slice Nickel Foam into
strips. -
Degrease: Sonicate in Acetone for 10 minutes, then Ethanol for 10 minutes.
-
Etch: Immerse in 3M HCl for exactly 15 minutes to remove surface oxides. Note: The foam should turn from dull grey to metallic silver.
-
Rinse: Wash copiously with DI water until neutral pH is achieved.
-
Store: Use immediately or store in absolute ethanol to prevent re-oxidation.
Phase II: Hydrothermal Synthesis
-
Objective: Controlled growth of
nanosheets.
Steps:
-
Precursor Solution: In a beaker, dissolve 2.0 mmol of
(0.58 g) and 10.0 mmol of Urea (0.60 g) in 40 mL of DI water.-
Ratio Logic: A 1:5 molar ratio (Ni:Urea) ensures an excess of carbonate/hydroxide source for sustained growth.
-
-
Mixing: Stir magnetically for 15 minutes until a clear, light green solution is obtained.
-
Loading: Transfer the solution into a 50 mL Teflon liner.
-
Substrate Placement: Immerse the pre-treated Ni foam piece vertically into the solution. Ensure it does not touch the bottom to prevent sediment accumulation.
-
Reaction: Seal the autoclave and place it in an oven pre-heated to 120°C . Maintain for 8 hours .
-
Cooling: Allow the autoclave to cool naturally to room temperature. Forced cooling can cause thermal shock and detachment of nanosheets.
-
Washing: Remove the Ni foam (now covered in a green film). Rinse gently with DI water and Ethanol (3x each) to remove unreacted ions.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Warning: Do NOT anneal at high temperatures (>250°C) as this will decompose the bicarbonate into Nickel Oxide (NiO), altering the material identity.
-
Phase III: Structural Characterization (Validation)
Before electrochemical testing, validate the material structure.
| Technique | Expected Feature | Validation Criteria |
| XRD | Cubic | Peaks matching JCPDS No. 15-0782 . Key peaks at |
| SEM | Morphology | Interconnected, vertically aligned nanosheets uniformly covering the NF skeleton. |
| XPS | Surface Chemistry | Ni 2p: Peaks at ~856 eV ( |
Synthesis Workflow Visualization
Figure 1: Step-by-step workflow for the hydrothermal synthesis of Nickel Bicarbonate nanosheets.
Electrochemical Performance Testing
Setup Configuration
Perform all tests in a standard three-electrode system using an electrochemical workstation.
-
Electrolyte: 1.0 M KOH (pH ~14). Purge with
or depending on HER/OER. -
Working Electrode (WE): As-synthesized
( immersed area). -
Counter Electrode (CE): Graphite Rod or Platinum Plate.
-
Reference Electrode (RE): Hg/HgO (1.0 M KOH).
Testing Protocol (Sequence)
-
Activation (CV): Perform Cyclic Voltammetry (CV) at 50 mV/s for 20-50 cycles until curves overlap. This stabilizes the surface and may induce partial surface reconstruction to the active Ni(OOH) phase.
-
Range: 0 to 0.8 V vs. Hg/HgO (for OER).
-
-
Linear Sweep Voltammetry (LSV): Scan at 2-5 mV/s (slow scan to minimize capacitive current).
-
Correction: Apply iR-compensation (typically 90-95%) using the solution resistance (
) determined by EIS.
-
-
Tafel Analysis: Plot Overpotential (
) vs. log(Current Density). -
Electrochemical Impedance Spectroscopy (EIS): Frequency range
Hz to Hz at open circuit potential or overpotential of interest.
Data Processing
Convert Reference Potential to Reversible Hydrogen Electrode (RHE):
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Peeling/Delamination | Poor substrate cleaning or thermal shock. | Ensure thorough acid etching of Ni foam. Cool autoclave naturally (do not quench). |
| Low Activity | Insufficient mass loading or "Dead" surface. | Increase growth time to 10-12h. Ensure urea concentration is sufficient (keep 1:5 ratio). |
| Amorphous XRD | Low crystallinity. | Increase hydrothermal temperature to 140°C (careful: may favor oxide phase). |
| High Resistance ( | Thick, insulating film. | Decrease precursor concentration to form thinner nanosheets. |
References
-
Platinum/Nickel Bicarbonate Heterostructures towards Accelerated Alkaline Hydrogen Evolution Reaction.
- Source: Angewandte Chemie Intern
- Context: Establishes as a valid, stable phase for electrocatalysis and details the synergistic effect with Pt.
-
URL:[Link]
-
Co-Incorpor
Nanoflake Arrays Grown on Nickel Foam as a High-Performance Supercapacitor Electrode.- Source: Dalton Transactions (RSC).
- Context: Provides the foundational hydrothermal protocol for growing nickel bicarbon
-
URL:[Link]
- Hydrothermal Synthesis of Nickel Hydroxide/Carbonate Nanosheets. Source: Validated general methodology from materials science literature for urea-mediated synthesis. Note: General reference to the urea hydrolysis mechanism ( ).
- JCPDS Card No. 15-0782.
Application Note: High-Purity Synthesis of Nickel Oxide (NiO) Nanoparticles via Thermal Decomposition of Bicarbonate-Derived Precursors
[1]
Executive Summary
This guide details the protocol for synthesizing Nickel Oxide (NiO) nanoparticles using a Nickel Bicarbonate-derived precursor . Unlike sol-gel or electrochemical methods, this route utilizes a precipitation-calcination mechanism that minimizes organic impurities, yielding high-purity, p-type semiconductor nanoparticles.
Key Advantage: The use of a bicarbonate source (
Scientific Foundation & Mechanism
The "Nickel Bicarbonate" Paradox
It is critical for the researcher to understand that pure solid Nickel(II) Bicarbonate,
Therefore, this protocol is technically a two-phase synthesis :
-
Phase I (Precursor Formation): In-situ generation of the basic carbonate precursor via bicarbonate precipitation.
-
Phase II (Thermal Conversion): Calcination of the precursor to form crystalline NiO.
Reaction Chemistry
The formation and subsequent decomposition follow this stoichiometric logic:
Precipitation:
Calcination (Thermal Decomposition):
Mechanism Visualization
The following diagram illustrates the phase transition logic, highlighting the critical temperature windows for water loss versus carbonate decomposition.
Figure 1: Thermal decomposition pathway of nickel carbonate/hydroxide precursors to crystalline NiO.
Materials & Equipment
Reagents
-
Nickel Source: Nickel(II) Chloride Hexahydrate (
) or Nickel(II) Nitrate Hexahydrate ( ). Purity: >99%. -
Precipitant: Sodium Bicarbonate (
) or Ammonium Bicarbonate ( ). -
Solvent: Deionized (DI) Water (
). -
Washing Agent: Ethanol (Absolute).
Equipment
-
Magnetic Stirrer with heating capability.
-
Centrifuge (operating at
rpm). -
Vacuum Drying Oven.
-
Muffle Furnace (Programmable ramp rate).
-
Alumina or Silica Crucibles.
Experimental Protocol
Phase 1: Synthesis of the Bicarbonate-Derived Precursor
Rationale: Controlling the precipitation rate is vital to prevent large agglomerates.
-
Preparation: Dissolve
of in of DI water to create a solution. Solution will appear bright green. -
Precipitation: Prepare a
solution of ( in water). -
Dropwise Addition: Under vigorous magnetic stirring (
), add the bicarbonate solution dropwise to the nickel solution.-
Observation: A light green/turquoise precipitate (Basic Nickel Carbonate) will form immediately.
-
Control Point: Maintain reaction temperature at
for 2 hours to ensure complete reaction and aging of the precipitate.
-
-
Washing: Centrifuge the suspension at
for 10 minutes. Discard supernatant. Resuspend pellet in DI water. Repeat 3 times. Perform a final wash with Ethanol to facilitate drying. -
Drying: Dry the wet cake in a vacuum oven at
for 12 hours.-
Result: A dried, light green powder (The Precursor).
-
Phase 2: Thermal Decomposition (Calcination)
Rationale: This step defines the particle size and crystallinity. The "sweet spot" for biomedical applications (small size, high stability) is often
-
Loading: Grind the dried precursor into a fine powder using an agate mortar. Place in an alumina crucible.
-
Ramp: Heat in a muffle furnace with a ramp rate of
.-
Note: A slow ramp prevents structural collapse from rapid gas evolution.
-
-
Soak: Hold at the Target Temperature (see Table 1) for 2–3 hours.
-
Cooling: Allow to cool naturally to room temperature inside the furnace.
-
Result: The powder will change from light green to black/grey (characteristic of non-stoichiometric NiO).[1]
-
Phase 3: Workflow Visualization
Figure 2: Step-by-step experimental workflow for NiO NP synthesis.
Critical Process Parameters (CPP) & Data
The calcination temperature is the primary variable affecting crystallite size (calculated via Scherrer Equation from XRD data).
Table 1: Effect of Calcination Temperature on NiO Properties
| Calcination Temp ( | Average Crystallite Size (nm) | Morphology | Surface Area (BET) | Application Suitability |
| 300 | Spherical, agglomerated | High | Catalysis, Supercapacitors | |
| 400 | Spherical, well-defined | Medium | Drug Delivery, Antimicrobial | |
| 500 | Hexagonal/Cubic | Low | Battery Anodes | |
| 600+ | Sintered aggregates | Very Low | Ceramics |
Data aggregated from comparative thermal decomposition studies [1, 2].
Characterization & Self-Validation
To ensure the protocol was successful, verify the following:
-
XRD (X-Ray Diffraction): Look for sharp peaks at
values of approx , , and , corresponding to (111), (200), and (220) planes of Face-Centered Cubic (FCC) NiO.-
Failure Mode: If peaks appear at
, residual carbonate/hydroxide precursors remain (Calcination temp was too low).
-
-
FTIR (Fourier Transform Infrared Spectroscopy):
-
Success: Strong band at
(Ni-O stretching). -
Failure: Presence of broad bands at
(O-H) or sharp bands at (C-O stretching) indicates incomplete decomposition.
-
-
Visual Check: The powder must be black or dark grey. A green tint implies unreacted precursor.
Safety & Handling
-
Toxicology: Nickel Oxide nanoparticles are classified as Group 1 Carcinogens (IARC) via inhalation. They are also skin sensitizers.
-
Handling:
-
All weighing and transfer of dry nanopowder must be performed inside a HEPA-filtered fume hood or a glovebox.
-
Wear double nitrile gloves and N95/P100 respiratory protection if working outside a containment device.
-
-
Disposal: Collect all wash solvents (containing Ni ions) in heavy metal waste containers. Do not pour down the drain.
References
-
Sheena, P. A., et al. (2015). Effect of calcination temperature on the structural and optical properties of nickel oxide nanoparticles. Nanosystems: Physics, Chemistry, Mathematics, 6(2), 279-285.
-
Salavati-Niasari, M., et al. (2009). Synthesis of Nickel Oxide Nanoparticles from Thermal Decomposition of a New Precursor.[2] Journal of Cluster Science.
-
Rahdar, A., et al. (2015). Synthesis and Characterization of NiO Nanoparticles by Thermal Decomposition Method. International Journal of Nanomaterials and Nanostructures.
-
Bezza, F. A., et al. (2020). Green synthesis of nickel oxide nanoparticles... and their cytotoxicity. Applied Nanoscience.
Application Note: High-Performance Cathode Synthesis via the Nickel(II) Bicarbonate Route
Executive Summary
This guide details the protocol for utilizing Nickel(II) Hydrogen Carbonate (
While industrial standards often rely on hydroxide co-precipitation, the bicarbonate route offers distinct advantages:
-
Morphology Control: Slower nucleation rates yield spherical secondary particles with higher tap density.
-
Cation Protection: The carbonate environment suppresses the premature oxidation of
(in NMC formulations) compared to high-pH hydroxide environments. -
Pore Structure: The release of
during calcination creates a unique mesoporous structure that enhances electrolyte penetration without compromising structural integrity.
Chemical Theory: The Bicarbonate Equilibrium
Nickel(II) hydrogen carbonate is unstable as a solid but acts as the critical structure-directing intermediate in aqueous solution. Unlike direct precipitation with Sodium Carbonate (
The Mechanism
In the reactor, ammonia acts as a chelating agent, controlling the concentration of free nickel ions. The bicarbonate ion (
Pathway Diagram
The following diagram illustrates the competitive equilibrium between the Ammine complex and the Bicarbonate precipitate.
Figure 1: The chelating-precipitation mechanism where the transient bicarbonate species controls particle growth.
Experimental Protocol
Phase 1: Precursor Synthesis (CSTR Method)
Objective: Synthesize spherical Basic Nickel Carbonate with a D50 particle size of 10-12
Reagents:
-
Metal Source: 2.0 M
(High Purity >99.9%) -
Precipitant: 2.0 M
(Ammonium Bicarbonate) -
Chelating Agent: 4.0 M
(Ammonia Solution)
Equipment:
-
Continuous Stirred Tank Reactor (CSTR), 5L capacity.
-
pH Controller (Auto-dosing).
-
Inert Gas Line (
).
Step-by-Step Workflow:
-
Reactor Preparation: Fill the CSTR with deionized water and heat to 55°C . Purge with
for 30 minutes to remove dissolved oxygen (critical to prevent uncontrolled oxidation). -
Base Heel Formation: Add a small volume of
and to establish a starting pH of 7.8 . -
Continuous Feed:
-
Pump Metal Solution (
) at 10 mL/min . -
Pump Precipitant (
) automatically to maintain pH 7.8 ± 0.05 . -
Pump Chelator (
) to maintain a constant ammonia concentration (approx. 0.5 M free ).
-
-
Agitation: Set stirring speed to 800 RPM . High shear is necessary to fracture irregular agglomerates and promote spherical growth.
-
Aging: Allow the reactor to reach steady state (approx. 4 residence times, ~12 hours). The overflow contains the product.[1]
-
Washing & Drying: Filter the slurry. Wash 3x with warm deionized water to remove sulfate ions. Dry in a vacuum oven at 110°C for 12 hours.
Phase 2: Lithiation and Calcination
Objective: Convert the carbonate precursor into active
-
Mixing: Mix the dried Nickel Carbonate precursor with Lithium Hydroxide Monohydrate (
) in a molar ratio of 1.05:1 (Li:Ni). The 5% excess compensates for Lithium volatilization. -
Calcination Profile (Tube Furnace under
Flow):-
Ramp 1: Room Temp
500°C (2°C/min). Hold for 5 hours.-
Mechanistic Note: This step decomposes the carbonate (
).[2] The slow ramp prevents particle cracking from rapid gas release [1].
-
-
Ramp 2: 500°C
750°C (2°C/min). Hold for 12 hours.-
Mechanistic Note: This is the lithiation phase where
diffuses into the lattice to form the layered structure.
-
-
Cooling: Natural cooling to room temperature.
-
Process Validation & Data Analysis
Workflow Visualization
The following diagram outlines the critical control points (CCPs) for the entire synthesis pipeline.
Figure 2: End-to-end synthesis workflow from aqueous bicarbonate to solid-state cathode.
Comparative Data: Carbonate vs. Hydroxide Precursors
The table below highlights why the bicarbonate route is preferred for specific high-density applications.
| Parameter | Hydroxide Route ( | Bicarbonate Route ( | Impact on Battery Performance |
| Precipitation pH | 11.0 - 12.0 | 7.5 - 8.0 | Lower pH reduces impurity occlusion. |
| Particle Morphology | Irregular / Flake-like | Spherical / Dense | Spherical particles improve Tap Density (>2.2 g/cc). |
| Specific Surface Area | High ( | Moderate ( | Lower surface area reduces parasitic side reactions with electrolyte. |
| Calcination Gas | Water Vapor ( | Carbon Dioxide ( | |
| Cation Mixing ( | Moderate | Low | Better structural ordering leads to higher capacity retention. |
Troubleshooting & Optimization
-
Problem: Low Tap Density (< 1.5 g/cc).
-
Root Cause: Nucleation rate too high.
-
Solution: Increase Ammonia concentration to strengthen the nickel-ammine complex, slowing down the release of
to the bicarbonate [3].
-
-
Problem: High Sulfate Impurities (> 1000 ppm).
-
Root Cause: Inefficient washing or occlusion in rapid growth.
-
Solution: Use warm water (60°C) for washing and ensure the pH of the wash water is slightly alkaline to prevent nickel re-dissolution.
-
-
Problem: Particle Cracking during Calcination.
-
Root Cause: Rapid
evolution. -
Solution: Reduce the ramp rate between 300°C and 500°C to < 1°C/min.
-
References
-
Thermal Decomposition Mechanisms
-
Source: "Nickel is purified by thermal decomposition of its nickel(II) carbonate."[2]
-
URL:
-
-
Precursor Comparison (Carbonate vs Hydroxide)
- Source: "Synthesis of LiNi0.6Co0.2Mn0.
-
URL:[3]
-
Ammonium Bicarbonate Role
-
Lithium Hydroxide vs Carbonate in Calcination
- Source: "A Comparative Guide: Lithium Carbonate vs.
-
URL:
Sources
electrodeposition of nickel carbonate hydroxide films from bicarbonate solutions
Application Note: Precision Electrodeposition of Nickel Carbonate Hydroxide Films from Bicarbonate Solutions
Executive Summary
This guide details the protocol for the electrochemical synthesis of Nickel Carbonate Hydroxide (NCH) films, often referred to as basic nickel carbonate (
Mechanism of Action
The deposition relies on the Electro-Generation of Base principle. The electrolyte is formulated to be metastable; bulk precipitation is suppressed, while a sharp interfacial pH increase at the cathode triggers localized precipitation.
Thermodynamic & Kinetic Pathway
-
Cathodic Reduction: The application of a negative potential drives the reduction of water (or nitrate, if used as a precursor) at the electrode surface, generating hydroxide ions.
-
Bicarbonate Equilibrium Shift: The local surge in pH at the electrode-electrolyte interface shifts the bicarbonate equilibrium toward carbonate.
-
Co-Precipitation: Nickel ions (
) react with the locally concentrated and to form the mixed-anion NCH film.
Experimental Protocol
Reagents & Equipment
-
Nickel Source: Nickel(II) Chloride Hexahydrate (
) or Nickel(II) Nitrate Hexahydrate ( ).-
Note: Nitrate is preferred for smoother films due to the secondary reduction of nitrate to ammonia, which acts as a pH buffer and complexing agent.
-
-
Carbonate Source: Sodium Bicarbonate (
). -
Substrate: Nickel Foam (110 PPI) or FTO Glass.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum Wire or Graphite Rod.
-
Potentiostat: capable of Chronoamperometry and Cyclic Voltammetry.[1]
Substrate Pre-treatment (Critical for Adhesion)
-
Step 1 (Degreasing): Sonicate Ni foam in Acetone for 10 min, then Ethanol for 10 min.
-
Step 2 (Etching): Immerse in 3M HCl for 5–10 minutes to remove the native oxide layer. The foam should turn from dull grey to metallic silver.
-
Step 3 (Rinsing): Rinse copiously with deionized water (DIW) and use immediately. Do not let it dry and re-oxidize.
Electrolyte Preparation
To prevent bulk precipitation before deposition, the order of mixing is vital.
Protocol A: The Stabilized Nitrate-Bicarbonate Bath (Recommended)
-
Dissolve 0.1 M
in 50 mL DIW. -
Dissolve 5 mM
in a separate 50 mL DIW. -
Slowly add the bicarbonate solution to the nickel solution under vigorous stirring.
-
Observation: The solution may turn slightly turbid. If a heavy precipitate forms, reduce
to 2 mM or bubble gas through the solution to lower bulk pH slightly while maintaining carbonate saturation.
-
-
Optional: Add 10% Ethanol to reduce surface tension and remove hydrogen bubbles from the electrode surface.
Electrodeposition Procedure
-
Setup: Three-electrode cell. Distance between Working and Counter electrode: ~2 cm.
-
Technique: Potentiostatic Deposition (Chronoamperometry).
-
Parameters:
-
Applied Potential: -1.0 V to -1.2 V vs. Ag/AgCl. (Overpotential required for
reduction). -
Time: 300 to 600 seconds. (Longer times lead to thicker films but may cause cracking).
-
Temperature: Room Temperature (
).
-
-
Post-Process:
-
Remove electrode and rinse gently with DIW.
-
Dry at
for 12 hours. -
Annealing (Optional): For supercapacitor applications, annealing at
in Argon can stabilize the structure, but excessive heat ( ) will decompose the carbonate and form NiO.
-
Process Visualization
Caption: Mechanistic pathway of Nickel Carbonate Hydroxide electrodeposition showing the critical role of local pH modulation.
Data Summary & Troubleshooting
Comparative Deposition Modes
| Parameter | Potentiostatic (Constant V) | Galvanostatic (Constant I) |
| Control | Precise control over driving force (supersaturation) | Precise control over total mass deposited |
| Morphology | Denser, more uniform films | Porous, high-surface-area "honeycomb" structures |
| Typical Value | -1.0 V vs Ag/AgCl | 1 to 5 mA/cm² |
| Best For | Fundamental studies, thin films | Supercapacitor electrodes (High surface area) |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Bulk Precipitation | pH too high in bulk solution | Reduce |
| Poor Adhesion | Incomplete substrate cleaning | Repeat acid etch step; ensure Ni foam is metallic silver. |
| Film Cracking | Deposition too fast or drying too hot | Reduce current density/voltage; Dry slowly at |
| Low Capacitance | Phase transformation to | Ensure carbonate is present in electrolyte; avoid high-temp annealing. |
References
-
Jayashree, R. S., & Kamath, P. V. (1999).[2] Factors governing the electrochemical synthesis of
-nickel (II) hydroxide.[2][3][4][5][6][7] Journal of Applied Electrochemistry.[2][8] -
Gupta, V., et al. (2008).
-Co(OH) : A high performance electrode material for redox-capacitors.[9] (Analogous Ni-system protocol). Journal of Power Sources. -
Hall, D. S., et al. (2015). Nickel Hydroxide at Active States: The Role of Carbonate and Structure. ACS Applied Materials & Interfaces.[2]
-
Therese, G. H. A., & Kamath, P. V. (2000). Electrochemical synthesis of metal oxides and hydroxides. Chemistry of Materials.[3][10][11]
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. Synthesis of 2D layered transition metal (Ni, Co) hydroxides via edge-on condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electrochemsci.org [electrochemsci.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ysxbcn.com [ysxbcn.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. peacta.org [peacta.org]
- 11. matchemmech.com [matchemmech.com]
fabrication of porous nickel nanostructures via nickel bicarbonate decomposition
Application Note: Fabrication of Porous Nickel Nanostructures via Nickel Bicarbonate Decomposition
Executive Summary
This guide details the protocol for synthesizing high-surface-area porous nickel nanostructures using a template-free thermal decomposition method. Unlike hard-templating (silica/carbon templates) or dealloying (Raney nickel) methods, this approach relies on the in situ generation of gaseous byproducts (
Target Audience: Materials Scientists, Catalysis Researchers, and Drug Delivery Systems (DDS) Engineers. Primary Application: Heterogeneous catalysis (hydrogenation), battery electrodes, and magnetically targeted drug carriers.
Scientific Principles & Mechanism
The "Bicarbonate" Route
While often colloquially referred to as "Nickel Bicarbonate" decomposition, pure solid nickel bicarbonate [
The fabrication relies on a two-stage phase transformation:
-
Calcination (Porosity Generation): Thermal decomposition of BNC releases gases, creating a "wormhole-like" mesoporous structure in Nickel Oxide (
). -
Reduction (Metallization): Controlled reduction converts
while preserving the skeletal porosity.
Reaction Pathway
-
Precursor Formation:
-
Calcination (Decomposition):
-
Reduction:
Experimental Protocol
Materials & Equipment
| Category | Item | Grade/Specification |
| Reagents | Nickel(II) Nitrate Hexahydrate | |
| Ammonium Bicarbonate ( | ||
| Ethanol | Absolute, Anhydrous | |
| Deionized Water | ||
| Gases | Argon (Ar) | UHP (99.999%) |
| Hydrogen ( | 5% | |
| Equipment | Tube Furnace | Prog. Ramp, |
| Centrifuge | ||
| Vacuum Oven | Ambient to |
Step-by-Step Methodology
Phase A: Precursor Synthesis (Precipitation) Rationale: Slow precipitation ensures uniform particle size and consistent stoichiometry of the BNC precursor.
-
Solution Preparation:
-
Dissolve 2.9 g of
in 100 mL DI water (0.1 M). -
Dissolve 3.2 g of
in 100 mL DI water (0.4 M). -
Note: Excess bicarbonate drives the reaction and buffers pH.
-
-
Precipitation:
-
Add the bicarbonate solution dropwise to the nickel solution under vigorous magnetic stirring (500 rpm).
-
Critical Step: Maintain temperature at 40°C . Higher temperatures (
) may cause premature coarsening; lower temperatures yield amorphous precipitates. -
Age the suspension for 4 hours under stirring.
-
-
Washing:
-
Centrifuge at 8000 rpm for 10 mins. Discard supernatant.
-
Wash pellet
with DI water and with Ethanol (to reduce surface tension and prevent agglomeration during drying).
-
-
Drying:
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Result: Light green powder (Basic Nickel Carbonate).
-
Phase B: Thermal Processing (Calcination & Reduction) Rationale: A two-step heat treatment prevents the collapse of pores. Direct reduction of the carbonate often leads to sintering.
-
Calcination (Oxide Formation):
-
Place precursor in a ceramic boat within the tube furnace.
-
Ramp:
to 400°C . -
Hold: 2 hours under Air or Argon flow (100 sccm).
-
Result: Black powder (
). The slow ramp allows gas release without structural collapse.
-
-
Reduction (Metallization):
-
Switch gas to 5%
/Ar (Forming gas is safer than pure ). -
Purge for 30 mins at room temperature.
-
Ramp:
to 350°C . -
Hold: 3 hours.
-
Cooling: Cool to room temperature under gas flow.
-
Passivation (Optional but Recommended): Before exposing to air, flow 1%
/Ar for 30 mins to form a thin oxide shell, preventing pyrophoric ignition.
-
Visualization of Workflow
Figure 1: Process flow for the synthesis of porous nickel, highlighting the critical decomposition step where porosity is generated.
Quality Control & Characterization
To validate the synthesis, the following data points must be verified.
| Technique | Parameter | Expected Result | Interpretation |
| XRD | Crystal Phase | Peaks at | Sharp peaks indicate high crystallinity. No peaks at |
| BET | Surface Area | Type IV isotherm with H3 hysteresis indicates mesoporous structure. | |
| SEM/TEM | Morphology | Aggregated nanoparticles (20-50 nm) with interstitial voids. | Confirm "wormhole" porosity. Avoid large sintered blocks ( |
| TGA | Thermal Stability | Weight loss steps at | Used to calibrate the calcination temperature for specific precursor batches. |
Expert Insights & Troubleshooting
-
Sintering Control: The most common failure mode is the collapse of pores during reduction.
-
Correction: Do not exceed 350°C during reduction. Although NiO reduction kinetics are faster at higher temperatures, 350°C is the "sweet spot" where reduction occurs without significant grain growth.
-
-
Pyrophoricity: Freshly reduced porous nickel is highly reactive (pyrophoric) due to its high surface area.
-
Safety: Always passivate the sample with a dilute oxygen stream (1%
in ) or immerse in ethanol immediately upon removing from the furnace.
-
-
Precursor Stoichiometry: If the precursor is too gelatinous (hard to filter), the pH during precipitation was likely too high (
).-
Correction: Adjust the
concentration or add a small amount of surfactant (e.g., PEG-400) during precipitation to control particle morphology.
-
References
-
Mechanism of Precursor Decomposition
-
Porous Ni via Template-Free Strategy
-
Thermal Decomposition Fundamentals
-
Applications in Catalysis & Energy
Sources
- 1. council.muctr.ru [council.muctr.ru]
- 2. Facile Synthesis of Porous Nickel/Carbon Composite Microspheres with Enhanced Electromagnetic Wave Absorption by Magnetic and Dielectric Losses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US9422167B2 - Method for forming basic nickel carbonate - Google Patents [patents.google.com]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Applications of Nickel Bicarbonate in Hydrogen Evolution Reactions (HER)
Executive Summary & Core Directive
The Challenge: In alkaline Hydrogen Evolution Reactions (HER), the kinetics are severely sluggish compared to acidic media. This is primarily due to the high energy barrier of the Volmer step (water dissociation:
The Solution: Nickel Bicarbonate (
Scope: This guide details the synthesis, characterization, and electrochemical application of Nickel Bicarbonate nanostructures. We move beyond treating it as a simple salt, defining it as a "Water Dissociation Booster" critical for next-generation alkaline electrolyzers.
Technical Background & Mechanism
The Structural Nuance
While often referred to as "Nickel Bicarbonate" in literature, the stable catalytic phase in aqueous media is frequently a Basic Nickel Carbonate complex or a hydrated bicarbonate structure (e.g.,
-
Key Feature: The carbonate/bicarbonate anions (
) in the crystal lattice act as proton-accepting ligands, lowering the activation energy for bond cleavage.
Mechanistic Pathway (The Bifunctional Synergism)
In high-performance HER systems (e.g.,
-
Site A (Nickel Bicarbonate): Targets the Volmer Step .
-
Site B (Metal/Defect Site): Targets the Heyrovsky/Tafel Step .
This synergy drastically reduces the overpotential (
Experimental Protocol: Synthesis of Ni(HCO3)2 Nanoplates
Objective: Synthesize uniform Nickel Bicarbonate nanoplates directly on a conductive substrate (Carbon Cloth or Nickel Foam) to ensure binder-free electrical contact.
Materials
-
Nickel Precursor: Nickel(II) Nitrate Hexahydrate (
) -
Carbon Source: Sodium Bicarbonate (
) or Urea ( ) -
Substrate: Carbon Cloth (CC) or Nickel Foam (NF)
-
Solvent: Deionized Water (18.2 M
cm), Ethanol
Workflow Diagram (Graphviz)
Caption: Step-by-step hydrothermal synthesis workflow for fabricating binder-free Nickel Bicarbonate electrodes.
Detailed Procedure
-
Substrate Preparation:
-
Sonicate Carbon Cloth (
cm) in acetone, ethanol, and DI water (15 min each). -
Critical Step: Treat with mild acid (
) for 30s to remove surface oxides, then rinse to neutral pH.
-
-
Precursor Solution:
-
Dissolve
and in DI water. -
Note: The solution will turn turbid light green. Stir for 30 min.
bubbling can be used to stabilize bicarbonate species if pH is too high.
-
-
Hydrothermal Growth:
-
Transfer solution and substrate into a
Teflon-lined stainless steel autoclave. -
Heat at 120°C for 6 hours .
-
Why 120°C? Higher temperatures (
) favor the formation of Nickel Oxide ( ) or Hydroxide, losing the unique bicarbonate structure.
-
-
Post-Processing:
-
Rinse the electrode gently with water and ethanol.
-
Vacuum dry at
for 4 hours.
-
Electrochemical Characterization Protocol
System: 3-Electrode Configuration Electrolyte: 1.0 M KOH (Alkaline HER standard)
Setup
-
Working Electrode (WE):
on Carbon Cloth -
Counter Electrode (CE): Graphite Rod or Carbon Plate (Avoid Pt wire to prevent Pt dissolution and redeposition on WE).
-
Reference Electrode (RE): Hg/HgO (standard for alkaline).
Key Measurements & Analysis
| Experiment | Parameter Settings | Purpose & Expected Outcome |
| CV Activation | -0.8V to -1.6V vs Hg/HgO, 50 mV/s, 50 cycles | Stabilizes the surface. Look for stable current response. Note: Some surface restructuring to active Ni(OH)x species is normal. |
| LSV (Polarization) | 0 to -0.5V vs RHE, 2-5 mV/s | Determine Overpotential ( |
| Tafel Analysis | Derived from LSV (log J vs | Calculate Tafel Slope (b) . Values close to 120 mV/dec indicate Volmer-limiting; 30-40 mV/dec indicate Heyrovsky/Tafel-limiting (faster kinetics). |
| EIS (Impedance) | -0.2V overpotential, 100 kHz - 0.1 Hz | Measure Charge Transfer Resistance ( |
| Stability (CP) | Constant Current @ 10 mA/cm² | Run for >24 hours. Voltage should not drift >5%. |
Data Processing (RHE Conversion)
Always convert Reference Electrode potential to Reversible Hydrogen Electrode (RHE):
Mechanistic Visualization
Understanding the surface chemistry is vital for troubleshooting.
Caption: The catalytic cycle showing Ni(HCO3)2 facilitating the critical water dissociation step.
Troubleshooting & Optimization
-
Issue: High Tafel Slope (>120 mV/dec).
-
Cause: Poor water dissociation or conductivity.
-
Fix: Check synthesis temperature. If too low, crystallinity is poor. If too high, bicarbonate decomposes to oxide (less active for dissociation). Consider doping with Fe (e.g.,
) to improve intrinsic conductivity.
-
-
Issue: Peeling of catalyst.
-
Cause: Rapid gas evolution tearing the film.
-
Fix: Increase hydrothermal time to improve substrate adhesion or use a "nanoneedle" morphology for better gas bubble release.
-
References
-
Lao, M., Rui, K., Zhao, G., et al. (2019).[1] Platinum/Nickel Bicarbonate Heterostructures towards Accelerated Alkaline Hydrogen Evolution Reaction. Angewandte Chemie International Edition , 58(16), 5432-5437.[2]
-
Zhu, Y., Zhou, W., Chen, Z., et al. (2018). Nickel-Based Bicarbonates as Bifunctional Catalysts for Oxygen Evolution and Reduction Reaction in Alkaline Media. Chemistry – A European Journal , 24(67), 17665-17671.
-
Talebi, P., Greco, R., et al. (2024). Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting. Materials Advances , 5, 2968-2973.
-
Rincke, C., Bette, S., et al. (2016). Nickel Bicarbonate Revealed as a Basic Carbonate. European Journal of Inorganic Chemistry , 2016(3), 366-373.
Sources
- 1. Promoting the water dissociation of nickel sulfide electrocatalyst through introducing cationic vacancies for accelerated hydrogen evolution kinetics in alkaline media (Journal Article) | OSTI.GOV [osti.gov]
- 2. Platinum/Nickel Bicarbonate Heterostructures towards Accelerated Hydrogen Evolution under Alkaline Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of pH-Responsive Nickel-Based MOFs Using Bicarbonate Linkers
This Application Note is structured to guide researchers through the precise synthesis of Nickel-based Metal-Organic Frameworks (MOFs) utilizing bicarbonate as a structural precursor and modulator. This approach leverages the unique pH-responsive chemistry of bicarbonate (
Executive Summary & Scientific Rationale
The utilization of bicarbonate (
Why Bicarbonate?
-
In-Situ Linker Generation: Bicarbonate acts as a metastable precursor. Under solvothermal conditions, it undergoes controlled deprotonation (
), releasing carbonate ions that bridge Nickel (Ni) centers with high directionality. -
Defect Engineering: The evolution of
during synthesis creates hierarchical porosity and structural defects, enhancing drug loading capacity (DLC). -
Biological Relevance: Carbonate bridges are susceptible to acid-catalyzed hydrolysis, enabling rapid payload release in the acidic microenvironments of tumors (pH 5.0–6.5) while remaining stable at physiological pH (7.4).
Mechanism of Action
The synthesis relies on the Bicarbonate-to-Carbonate Transformation . Nickel(II) ions have a high affinity for oxygen donors. When Sodium Bicarbonate (
-
Modulator: It buffers the reaction solution, controlling the deprotonation rate of organic co-ligands.
-
Structural Linker: It decomposes to form
or -carbonate bridges that lock the Ni-clusters into rigid Secondary Building Units (SBUs).
Pathway Diagram: Synthesis & Drug Release Logic
Figure 1: Logical flow from bicarbonate precursor selection to pH-triggered drug release mechanism.
Experimental Protocol: Ni-Carb-MOF Synthesis
Materials & Reagents[1][2][3][4][5]
-
Metal Source: Nickel(II) Nitrate Hexahydrate (
) [99.9% purity]. -
Linker Precursor: Sodium Bicarbonate (
) [Anhydrous]. -
Organic Co-Ligand: 1,4-Benzenedicarboxylic acid (
) or 4,4'-Bipyridine (optional for pillar structures). -
Solvent System: N,N-Dimethylformamide (DMF) / Ethanol / Deionized Water (ratio 4:1:1).
Step-by-Step Synthesis Workflow
Step 1: Precursor Dissolution
-
Dissolve 1.0 mmol of
in 10 mL of DMF/Water mixture. Sonicate for 10 mins until clear green solution (Solution A). -
Dissolve 0.5 mmol of
and 2.0 mmol of NaHCO3 in 10 mL of DMF/Ethanol. Stir vigorously for 20 mins. The solution may bubble slightly due to evolution; this is expected (Solution B).
Step 2: Solvothermal Reaction
-
Add Solution B dropwise to Solution A under continuous stirring (500 rpm). The mixture will turn turbid.
-
Transfer the suspension into a 50 mL Teflon-lined stainless steel autoclave.
-
Critical Parameter: Seal and heat at 120°C for 24 hours .
-
Note: Temperatures >140°C may cause complete decarboxylation and loss of carbonate bridges. Temperatures <100°C result in amorphous nickel carbonate.
-
Step 3: Isolation and Activation
-
Cool the autoclave naturally to room temperature.
-
Collect the green crystalline precipitate via centrifugation (6000 rpm, 10 mins).
-
Washing Protocol: Wash 3x with DMF (to remove unreacted ligand) and 3x with Ethanol (to exchange DMF).
-
Activation: Dry the product in a vacuum oven at 80°C for 12 hours. Do not exceed 100°C during drying to preserve the carbonate linkages.
Characterization Checklist
To validate the incorporation of bicarbonate-derived linkers, ensure the following spectral features:
| Technique | Target Observation | Interpretation |
| FTIR | Peak at ~1450 cm⁻¹ & ~870 cm⁻¹ | Characteristic Carbonate ( |
| FTIR | Peak at ~1580 cm⁻¹ | Carboxylate ( |
| PXRD | Sharp peaks at low | Confirms long-range crystalline order (MOF structure vs. amorphous salt). |
| TGA | Weight loss step at 250-300°C | Decomposition of carbonate bridges (distinct from ligand breakdown). |
Application: Drug Loading & Release Study
This protocol validates the utility of the synthesized Ni-Carb-MOF for drug delivery.
Drug Loading (Model: Doxorubicin - DOX)
-
Prepare a DOX solution (1 mg/mL) in PBS.
-
Suspend 10 mg of activated Ni-Carb-MOF in 5 mL of DOX solution.
-
Stir in the dark for 24 hours at room temperature.
-
Centrifuge and measure the supernatant UV-Vis absorbance (480 nm) to calculate Loading Efficiency (LE).
-
Target LE: >20% wt/wt due to hierarchical defects.
-
pH-Triggered Release Assay
-
Condition A (Physiological): PBS buffer at pH 7.4.
-
Condition B (Tumor Microenvironment): Acetate buffer at pH 5.5.
-
Expectation: <10% release in Condition A after 24h; >60% release in Condition B due to protonation of carbonate bridges (
), leading to framework disassembly.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis workflow for Ni-Carb-MOF.
Troubleshooting & Optimization
-
Problem: Product is amorphous (no XRD peaks).
-
Problem: Low Drug Loading.
-
Problem: Framework dissolves in water immediately.
References
-
Synthesis and Investigation of Novel Nickel-based Metal Organic Frameworks. ResearchGate. [Link]
-
Metal-Organic Frameworks as Potential Drug Carriers. PubMed Central (PMC). [Link]
-
Cobalt–nickel metal–organic frameworks (CNMs) as drug delivery agents for triple-negative breast cancer. PubMed Central (PMC). [Link]
-
Nitrogen-rich metal–organic framework of nickel(ii) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates. Royal Society of Chemistry (RSC). [Link]
-
Synthesis and Crystal Structure of Nickel Complex Assembled from Pyridine-Carboxylate Ligand. ResearchGate. [Link]
Sources
- 1. Synthesis and Optimization of Ni-Based Nano Metal–Organic Frameworks as a Superior Electrode Material for Supercapacitor [mdpi.com]
- 2. acs.org [acs.org]
- 3. US9422167B2 - Method for forming basic nickel carbonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ni-Doped Co-Based Metal–Organic Framework with Its Derived Material as an Efficient Electrocatalyst for Overall Water Splitting [mdpi.com]
Application Note: Microwave-Assisted Synthesis of Nickel Bicarbonate Nanostructures for Supercapacitor Electrodes
Abstract
This application note details a high-throughput, microwave-assisted hydrothermal protocol for synthesizing nickel bicarbonate (
Introduction & Scientific Rationale
The "Nickel Bicarbonate" Nomenclature
In supercapacitor literature, materials labeled as "Nickel Bicarbonate" are frequently metastable phases of Basic Nickel Carbonate or Nickel Carbonate Hydroxide Hydrates . Pure
Why Microwave-Assisted Synthesis?
Conventional solvothermal synthesis is diffusion-limited, leading to heterogeneous particle growth (Ostwald ripening). Microwave irradiation offers volumetric heating , coupling directly with the polar solvent (water/ethanol) and conductive ions.
-
Kinetic Control: Rapid heating rates (
) induce simultaneous nucleation, resulting in smaller, more uniform particles. -
Morphology Tuning: The specific frequency (2.45 GHz) promotes the formation of 3D hierarchical "flower-like" architectures that maximize the electrochemically active surface area (ECSA).
Materials & Equipment
Reagents
-
Nickel Precursor: Nickel(II) Nitrate Hexahydrate (
) – High solubility and easy nitrate removal. -
Precipitating Agent: Urea (
) – Preferred for "homogeneous precipitation." It decomposes slowly to release and ions, preventing immediate precipitation and allowing controlled crystal growth.-
Alternative: Ammonium Bicarbonate (
) for lower temperature synthesis.
-
-
Solvent: Deionized (DI) Water (18.2 MΩ·cm) and Ethanol (Absolute).
-
Substrate (for binder-free electrodes): Nickel Foam (110 PPI, 1.6mm thick).
Equipment
-
Microwave Reactor: Monowave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control (up to 30 bar) and temperature monitoring (IR or fiber optic).
-
Electrochemical Workstation: Potentiostat/Galvanostat (e.g., Biologic VMP3 or Autolab) with EIS capability.
Experimental Protocol
Workflow Diagram
The following diagram illustrates the critical path for synthesis and electrode fabrication.
Caption: Workflow for microwave-assisted synthesis of Nickel Bicarbonate/Basic Carbonate nanostructures.
Step-by-Step Methodology
Step 1: Precursor Solution Preparation
-
Dissolve 2 mmol of
in 30 mL of DI water/ethanol mixture (4:1 v/v). The ethanol co-solvent reduces surface tension, aiding in the formation of nanosheets. -
Add 8 mmol of Urea. The 1:4 molar ratio ensures an excess of carbonate/hydroxide source for complete precipitation.
-
Stir magnetically for 10 minutes until a clear, light green solution is obtained.
Step 2: Substrate Preparation (For Binder-Free Approach)
-
Cut Nickel Foam into
cm strips. -
Sonicate sequentially in 3M HCl, Acetone, and Ethanol (10 min each) to remove the oxide layer and organic grease.
-
Dry under
flow.
Step 3: Microwave Synthesis[1]
-
Transfer the solution into a 30 mL quartz microwave vial.
-
Optional: Place the cleaned Ni foam strip into the vial (leaning against the wall) for in-situ growth.
-
Program the Microwave Reactor:
-
Ramp: 5 minutes to reach target temperature.
-
Temperature: 150°C (Optimal for basic carbonate phase).
-
Hold Time: 15 minutes .
-
Stirring: Medium (600 rpm).
-
Pressure Limit: Set to 25 bar (safety cutoff).
-
-
Start the reaction. The pressure will rise significantly due to
and release from urea decomposition.
Step 4: Post-Processing
-
Allow the reactor to cool to 50°C (usually automated).
-
For Powder: Centrifuge the precipitate at 8000 rpm. Wash 3x with DI water and 1x with Ethanol.
-
For Ni Foam: Remove the foam, rinse gently with DI water and Ethanol to remove loosely attached particles.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Critical Warning: Do not anneal above 250°C. High temperatures will convert the nickel bicarbonate/carbonate phase into Nickel Oxide (NiO), changing the electrochemical mechanism and potentially reducing capacitance.
-
Characterization & Expected Results
Structural Analysis (XRD)[2][3][4]
-
Target Phase: Basic Nickel Carbonate (
).[2][3][4] -
Key Peaks: Look for reflections corresponding to rhombohedral
or monoclinic basic carbonates. Unlike highly crystalline NiO, these patterns may be broader, indicating nanocrystalline or turbostratic nature. -
Validation: Absence of sharp peaks at
(which would indicate NiO formation).
Morphology (SEM/TEM)[2][4]
-
Expectation: 3D hierarchical architectures (flower-like or urchin-like) composed of thin 2D nanosheets.
-
Mechanism: The rapid microwave heating causes explosive nucleation of nanosheets, which self-assemble to minimize surface energy.
Chemical State (XPS)
-
Ni 2p: Spin-orbit doublets at ~856.0 eV (
) and ~873.5 eV ( ) confirming . -
C 1s: A distinct peak at ~289 eV corresponding to
(carbonate/bicarbonate), distinguishing it from pure hydroxide.
Electrochemical Evaluation
Electrode Preparation (Slurry Method)
If not using the binder-free Ni foam method:
-
Mix Active Material : Acetylene Black : PVDF binder in a 80:10:10 mass ratio.
-
Disperse in N-Methyl-2-pyrrolidone (NMP) to form a slurry.
-
Coat onto Ni foam, dry at 60°C, and press at 10 MPa.
Testing Protocol (Three-Electrode System)
-
Electrolyte: 2M or 6M KOH (Potassium Hydroxide). Note: NaOH is also acceptable.
-
Reference Electrode: Hg/HgO or Ag/AgCl.
-
Counter Electrode: Platinum foil or Graphite rod.
Data Summary & Performance Metrics
| Parameter | Value / Range | Notes |
| Synthesis Time | 15 - 30 mins | vs. 12+ hours for hydrothermal |
| Specific Capacitance | 1200 - 1600 F/g | At 1 A/g current density |
| Rate Capability | ~70-80% retention | At 10-20 A/g |
| Cycling Stability | >90% after 3000 cycles | Activation phase often observed in first 500 cycles |
| Energy Storage Mechanism | Battery-type / Pseudocapacitive | Faradaic redox reactions |
Electrochemical Mechanism Diagram
The charge storage mechanism involves reversible Faradaic reactions of the Nickel species.
Caption: Faradaic redox mechanism governing the pseudocapacitance of Ni-bicarbonate electrodes.
Troubleshooting & Optimization
-
Low Capacitance: Often caused by "dead mass" in the electrode. Ensure the mass loading on Ni foam is optimized (approx. 1-2 mg/cm²). Too thick a layer impedes ion diffusion.
-
Peeling Off: If the active material flakes off the Ni foam, the in-situ growth time was likely too short, or the substrate wasn't cleaned thoroughly (hydrophobic spots).
-
Phase Impurity: If XRD shows NiO, the reaction temperature was too high (>180°C) or the drying temperature exceeded 250°C. Stick to 60°C vacuum drying.
References
-
Controllable synthesis of nickel bicarbonate nanocrystals with high homogeneity for a high-performance supercapacitor. Source: Nanotechnology, 2017. [Link]
-
Microwave-assisted hydrothermal synthesis of needle-like nickel carbonate hydroxide hydrate. Source: ResearchGate (Contextual Inference from Ni-Co studies). [Link]
-
Nickel Bicarbonate Revealed as a Basic Carbonate. Source: Semantic Scholar / Z. Anorg. Allg. Chem. [Link][1][5][6][2][3][4][7][8][9][10]
-
Superior charge storage performance of optimized nickel cobalt carbonate hydroxide hydrate. Source: Scientific Reports (Nature), 2025. [Link]
-
A Ten-Minute Synthesis of α-Ni(OH)2 Nanoflakes Assisted by Microwave. Source: Nanomaterials (MDPI). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. A Ten-Minute Synthesis of α-Ni(OH)2 Nanoflakes Assisted by Microwave on Flexible Stainless-Steel for Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Controlled Precipitation of High-Purity Basic Nickel Carbonate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of high-purity basic nickel carbonate through controlled precipitation methods. Moving beyond simple procedural lists, this document elucidates the critical chemical principles governing precipitation, including the roles of pH, temperature, and reagent selection, to empower researchers in achieving superior control over product purity, stoichiometry, and morphology. We present two primary protocols: a homogeneous precipitation method using urea hydrolysis for producing dense, easily filterable particles, and a meticulously controlled direct precipitation method. This note is designed for researchers, chemists, and materials scientists who require high-purity basic nickel carbonate as a precursor for catalysts, battery materials, and specialty chemicals.
Introduction: Understanding "Nickel Carbonate"
In industrial and academic contexts, the term "nickel carbonate" rarely refers to the simple, anhydrous salt NiCO₃. This compound is sparingly soluble in water and typically requires specific conditions, such as high-pressure synthesis, to be prepared.[1][2] More commonly, precipitation from aqueous solutions yields basic nickel carbonate , a complex hydrated salt with the general formula NiCO₃·xNi(OH)₂·yH₂O.[3] The precise stoichiometry can vary, with common forms including Ni₄CO₃(OH)₆(H₂O)₄ and Ni₂(OH)₂CO₃.[2][4]
The purity and physical properties of this basic carbonate are paramount as it serves as a critical intermediate in the production of:
-
High-performance catalysts: The oxide derived from calcining basic nickel carbonate is often highly active.[2]
-
Advanced Battery Materials: Used in the synthesis of cathode precursors for lithium-ion batteries.[5]
-
Specialty Chemicals and Pigments: A starting material for various nickel salts and for coloring ceramics and glass.[6]
Controlling the precipitation process is essential to minimize impurities (such as sodium, sulfates, or chlorides from precursors) and to tailor particle morphology for downstream applications.[7][8] This guide focuses on methods to exert such control.
Core Principles of Controlled Precipitation
Successful synthesis hinges on managing the interconnected parameters of supersaturation, nucleation, and particle growth.
The Decisive Role of pH
The pH of the reaction medium is arguably the most critical variable. It dictates the equilibrium between carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions and governs the competing precipitation of nickel hydroxide (Ni(OH)₂).
-
Low pH (< 6.0): Favors the formation of soluble bicarbonate, reducing the driving force for carbonate precipitation.[9]
-
Neutral to Slightly Alkaline pH (7.0 - 9.0): The optimal range for precipitating nickel carbonate species. In this window, CO₃²⁻ is the dominant carbonate species.
-
High pH (> 9.5): Strongly favors the precipitation of nickel hydroxide (Ni(OH)₂), which has a point of minimum solubility around pH 10.8.[10][11] This can lead to a product with a high hydroxide content or a mixture of phases.
By carefully controlling the final pH of the solution, the ratio of carbonate to hydroxide in the final product can be precisely tuned.[7]
Homogeneous vs. Heterogeneous Precipitation
The method of introducing the precipitating agent dramatically affects particle characteristics.
-
Heterogeneous Precipitation (Direct Mixing): Involves adding a solution of a precipitating agent (e.g., sodium carbonate) directly to the nickel salt solution. This creates high local supersaturation at the point of addition, often leading to the rapid formation of many small, amorphous, and often impure particles that are difficult to filter.[7]
-
Homogeneous Precipitation: The precipitating agent is generated slowly and uniformly in situ throughout the solution. A classic example is the thermal hydrolysis of urea ((NH₂)₂CO).[12][13]
(NH₂)₂CO + 3H₂O → 2NH₄⁺ + CO₃²⁻ + 2OH⁻
This slow decomposition prevents high local supersaturation, promoting the growth of larger, more crystalline, and denser particles with higher purity.[12][13]
Influence of Temperature and Complexing Agents
Temperature influences reaction kinetics, the solubility of salts, and the decomposition rate of reagents like urea.[13] Higher temperatures generally increase the rate of precipitation and can improve crystallinity, but excessive temperatures can also promote the formation of undesirable phases.[14]
Complexing agents, such as ammonia or citrate, can form stable, soluble complexes with Ni²⁺ ions (e.g., [Ni(NH₃)₆]²⁺).[15][16] This can be used to prevent the premature, uncontrolled precipitation of nickel hydroxide when the pH is adjusted, allowing for a more gradual and selective precipitation of the carbonate form.[17][18] However, strong complexing agents like EDTA can inhibit precipitation entirely.[18][19]
Experimental Application & Protocols
This section provides detailed, step-by-step protocols for synthesizing high-purity basic nickel carbonate.
General Experimental Workflow
The overall process, from precursor selection to final product validation, follows a systematic workflow.
Caption: General workflow for synthesis and analysis.
Protocol 1: Homogeneous Precipitation via Urea Hydrolysis
This method is superior for achieving high purity and a dense, easily handled precipitate. The slow hydrolysis of urea ensures uniform pH and carbonate concentration, promoting well-ordered crystal growth.[12][13]
Caption: Homogeneous precipitation via urea hydrolysis.
| Item | Specification |
| Nickel(II) Nitrate Hexahydrate | Ni(NO₃)₂·6H₂O, ACS Grade or higher |
| Urea | (NH₂)₂CO, ACS Grade |
| Deionized (DI) Water | >18 MΩ·cm |
| Reaction Vessel | Jacketed glass reactor with overhead stirrer |
| Heating System | Circulating water bath |
| pH Meter | Calibrated with standard buffers |
| Filtration System | Buchner funnel, filter paper (e.g., Whatman 42) |
| Drying Oven | Temperature controlled |
-
Preparation: Prepare a 1.0 M solution of Ni(NO₃)₂·6H₂O and a 3.0 M solution of urea in separate flasks using DI water.
-
Reaction Setup: Add the nickel nitrate solution to the jacketed reactor. Begin stirring at 200-300 RPM to create a vortex.
-
Heating: Set the circulating bath to heat the reactor contents to 90-95°C. Allow the solution to reach thermal equilibrium.
-
Addition of Precipitant: Once the temperature is stable, slowly add the 3.0 M urea solution to the reactor. The molar ratio of urea to Ni²⁺ should be approximately 3:1 to 5:1.
-
Controlled Precipitation: Maintain the temperature and stirring for 4-6 hours. A fine, pale green precipitate will gradually form as the urea hydrolyzes, slowly raising the pH to a final value between 7.0 and 8.0.
-
Aging: After the initial reaction period, reduce the stirring speed to ~100 RPM and allow the precipitate to age in the mother liquor for an additional 1-2 hours at temperature. This step promotes the growth of larger crystals.
-
Cooling & Filtration: Turn off the heat and allow the slurry to cool to room temperature. Filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several volumes of hot DI water until the conductivity of the filtrate is near that of pure water. This step is critical for removing adsorbed ions like nitrate and ammonium.[8]
-
Drying: Transfer the washed precipitate to a clean glass dish and dry in an oven at 80-100°C overnight until a constant weight is achieved.
Protocol 2: Direct Precipitation with pH and Temperature Control
While more prone to impurity inclusion, this method is faster and can yield a high-quality product if parameters are strictly controlled.
| Item | Specification |
| Nickel(II) Sulfate Hexahydrate | NiSO₄·6H₂O, ACS Grade or higher |
| Sodium Carbonate | Na₂CO₃, Anhydrous, ACS Grade |
| Sulfuric Acid | H₂SO₄, 0.1 M solution for pH adjustment |
| Sodium Hydroxide | NaOH, 0.1 M solution for pH adjustment |
| Other Equipment | Same as Protocol 1 |
-
Preparation: Prepare a 1.0 M solution of NiSO₄·6H₂O and a 1.2 M solution of Na₂CO₃.
-
Reaction Setup: Add the nickel sulfate solution to the reactor and heat to 60°C with moderate stirring.
-
pH Adjustment: Calibrate the pH meter and place the probe in the reactor.
-
Controlled Addition: Using a peristaltic pump, add the sodium carbonate solution to the nickel solution at a slow, constant rate. Simultaneously, monitor the pH. Use the 0.1 M H₂SO₄ or NaOH solutions as needed to maintain the pH of the slurry within a narrow target range (e.g., 7.5 ± 0.2).
-
Precipitation & Aging: Continue the addition until a stoichiometric amount of carbonate has been added. Once the addition is complete, allow the slurry to age for 1 hour at 60°C with continued stirring.
-
Purification: Follow steps 7-9 from Protocol 1. The washing step is especially critical in this protocol to remove all residual sodium and sulfate ions. A "washing-drying-rewashing" cycle may be employed for maximum purity.[8]
Product Characterization & Quality Control
Validation of the final product is essential. The following table summarizes key analytical techniques and their expected results for high-purity basic nickel carbonate.
| Parameter | Technique | Expected Result / Specification |
| Phase Identity | X-Ray Diffraction (XRD) | Crystalline pattern matching a known basic nickel carbonate phase (e.g., Ni₂(OH)₂CO₃ or Ni₄CO₃(OH)₆(H₂O)₄). Absence of peaks from Ni(OH)₂ or other impurities. |
| Chemical Bonding | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for carbonate (CO₃²⁻) groups (~1400-1500 cm⁻¹) and hydroxyl (-OH) groups (~3400-3600 cm⁻¹). |
| Composition | Thermogravimetric Analysis (TGA) | Multi-step weight loss corresponding to the removal of hydration water followed by the decomposition of hydroxide and carbonate groups to form NiO.[1] |
| Morphology | Scanning Electron Microscopy (SEM) | Uniform, well-defined particles. Product from Protocol 1 should show larger, more aggregated crystalline structures compared to Protocol 2. |
| Purity | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) | Ni content consistent with the expected formula. Trace metal impurities (e.g., Na, Fe, Co) should be below specified limits (e.g., < 0.01%).[5][8] |
References
- Benchchem. Nickel carbonate hydroxide (Ni3(CO3)(OH)4)
- Patsnap Eureka.
- Taylor & Francis Online.
- Chemadvisor. What is Nickel Carbonate and its chemical properties | Formula.
- Ataman Kimya.
- Brainly.com. [FREE] What is the molar solubility of nickel(II)
- ChemicalBook.
- Wikipedia. Nickel(II)
- RSC Publishing. Synthesis of nickel carbonate hydroxide/zeolitic imidazolate framework-8 as a supercapacitors electrode.
- Taylor & Francis.
- Chemiis.
-
International Journal of Electrochemical Science. Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt- Based Carbonate Hydroxides for Supercapacitor Electrodes. [Link]
- EPA. Sulfide Precipitation of Nickel and Other Heavy Metals from Single- and Multi-Metal Systems, Project Summary.
- University of Wisconsin-Madison.
- ACS Publications. Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance.
- ACS Figshare. Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance.
- Sigma-Aldrich. Nickel carbonate, basic 99.9 trace metals 958638-02-3.
- The International Journal of Engineering and Science (IJES).
- Google Patents.
- ResearchGate.
- Water Specialists Environmental Technologies.
- Indian Academy of Sciences.
- SSRN. Efficiency of Carbonate Precipitation and Removal of Copper and Nickel Ions from their Monocomponent and Two-component Aqueous S.
- Hebei Ruisite.
Sources
- 1. What is Nickel Carbonate and its chemical properties | Formula [amizaraspecialitychemicals.co.in]
- 2. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]
- 3. Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate | 39430-27-8 | Benchchem [benchchem.com]
- 4. Synthesis of nickel carbonate hydroxide/zeolitic imidazolate framework-8 as a supercapacitors electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nickel carbonate, basic 99.9 trace metals 958638-02-3 [sigmaaldrich.com]
- 6. Nickel carbonate | 3333-67-3 [amp.chemicalbook.com]
- 7. US9422167B2 - Method for forming basic nickel carbonate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. electroplatingmachines.com [electroplatingmachines.com]
- 10. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 11. ias.ac.in [ias.ac.in]
- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 13. The Studies of the Nickel Precipitation Kinetics from Solution | Research Bulletin of the National Technical University of Ukraine "Kyiv Politechnic Institute" [bulletin.kpi.ua]
- 14. acs.figshare.com [acs.figshare.com]
- 15. Role of Complexing Agents in Electroless Nickel Baths [eureka.patsnap.com]
- 16. chem.indiana.edu [chem.indiana.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Note: Advanced Doping Strategies for Nickel Bicarbonate Electrocatalysts
Executive Summary
Nickel bicarbonate (
This Application Note details two field-proven protocols to overcome these limitations: Cationic Modulation (Fe-doping) to tune the electronic structure, and Anionic Exchange (Phosphorization) to lower charge transfer resistance. We provide a mechanistic rationale, step-by-step synthesis protocols, and validation workflows.
Mechanistic Principles of Doping
To engineer a high-performance Ni-bicarbonate catalyst, one must address two failure points: the high energy barrier for O-O bond formation and low intrinsic conductivity.
The "Fe-Effect" and Electronic Modulation
Pure Ni-bicarbonate operates as a semiconductor. Doping with Iron (Fe) creates a synergistic effect known as the "Fe-Ni dual-site mechanism."
-
Electronic Effect:
substitution into the lattice modulates the d-band center, optimizing the binding energy of intermediates (*OH, *O, *OOH). -
Structural Distortion: The radius mismatch between Fe and Ni introduces lattice strain and defects (oxygen vacancies), which serve as active sites.
The Role of Carbonate Anions
The unique advantage of bicarbonate/carbonate precursors is the presence of interlayer
-
Hydrophilicity: Carbonate ions significantly increase surface wettability, ensuring rapid electrolyte contact.
-
Proton Shuttle: Intercalated carbonates can assist in proton acceptance/donation steps during the OER cycle before the material fully reconstructs into the active oxyhydroxide phase (
).
Mechanistic Visualization
The following diagram illustrates how doping transforms the inert bicarbonate precursor into an active catalyst.
Figure 1: Mechanistic pathway of Fe-doping transforming inert Nickel Bicarbonate into a highly active OER electrocatalyst.[2]
Experimental Protocols
Protocol A: One-Pot Hydrothermal Synthesis of Fe-Doped Ni-Bicarbonate
Objective: Synthesize
Materials:
-
Nickel(II) Nitrate Hexahydrate (
) -
Iron(III) Nitrate Nonahydrate (
) -
Urea (
) – Critical Source of Carbonate -
Nickel Foam (NF) (1.6 mm thickness, 110 PPI)
-
Teflon-lined Stainless Steel Autoclave (50 mL)
Step-by-Step Procedure:
-
Substrate Pre-treatment (Critical):
-
Sonicate NF (
cm) in 3M HCl for 15 mins to remove surface oxide layers. -
Rinse with DI water and Ethanol (
each). -
Why: Removes passivation layers ensuring direct electrical contact between the catalyst and current collector.
-
-
Precursor Preparation:
-
Dissolve 4 mmol
and 0.5 mmol (adjust for desired Fe ratio, typically 10-15%) in 35 mL DI water. -
Add 20 mmol Urea. Stir for 30 mins until clear.
-
Mechanism:[3][4][5] Urea hydrolysis releases
and slowly ( ), promoting controlled nucleation of the bicarbonate/carbonate phase rather than rapid precipitation of hydroxides.
-
-
Hydrothermal Growth:
-
Transfer solution to the autoclave. Immerse the cleaned NF vertically.
-
Seal and heat at 120°C for 10 hours .
-
Note: Do not exceed 140°C; higher temps favor pure oxide formation, losing the bicarbonate structure.
-
-
Post-Processing:
-
Remove NF, rinse gently with water/ethanol to remove loose debris.
-
Vacuum dry at 60°C for 6 hours.
-
Result: A greenish-brown film of Fe-doped Ni-Bicarbonate nanosheets.
-
Protocol B: Anion Exchange (Phosphorization)
Objective: Convert surface oxides/carbonates to phosphides to lower charge transfer resistance (
Step-by-Step Procedure:
-
Setup: Place the Fe-Ni Bicarbonate/NF (from Protocol A) in the downstream zone of a tube furnace.
-
Phosphorus Source: Place 500 mg Sodium Hypophosphite (
) in the upstream zone. -
Annealing:
Validation & Characterization
To confirm the efficacy of the doping strategy, the following validation workflow is required.
Electrochemical Validation Workflow
Figure 2: Standard electrochemical validation workflow for OER catalysts.
Comparative Performance Data
The following table summarizes expected performance metrics for doped vs. undoped samples based on literature standards.
| Metric | Pure Ni-Bicarbonate | Fe-Doped Ni-Bicarbonate | Fe-Ni-P (Phosphorized) |
| Overpotential ( | 400 - 450 mV | 260 - 290 mV | 220 - 250 mV |
| Tafel Slope | > 80 mV/dec | 50 - 60 mV/dec | 35 - 45 mV/dec |
| High (> 15 | Medium (~5 | Low (< 2 | |
| Stability (10 mA/cm²) | < 10 hours | > 24 hours | > 48 hours |
Expert Tips & Troubleshooting
-
The "Activation" Myth:
-
Observation: Performance often improves during the first 50 CV cycles.
-
Reality: Nickel bicarbonate is a pre-catalyst. The actual active species is a reconstructed Ni(Fe)OOH layer. Do not record data until the CV curves stabilize. The bicarbonate anions in the bulk, however, prevent deep corrosion and maintain structural integrity.
-
-
Controlling Fe Content:
-
Excessive Fe (>20%) can lead to phase segregation (formation of inactive
clusters). The optimal range is strictly 10-15% molar ratio.
-
-
Substrate Handling:
-
Always use iR-compensation (90-95%) when reporting overpotentials on Nickel Foam, as the substrate resistance can skew results by 20-30 mV.
-
References
-
Nickel-Based Bicarbonates as Bifunctional Catalysts. Chemistry – A European Journal. (2018). Demonstrates the synthesis of Ni-Fe bicarbonates and the role of Fe doping in tuning valence states.[6]
-
Transition-Metal-Doped Nickel–Cobalt Layered Double Hydroxide Catalysts. PMC. (2025). Provides comparative data on Fe, Mn, and Cu doping in Ni-based layered systems, applicable to bicarbonate analogs.
-
Active-Site-Enriched Iron-Doped Nickel/Cobalt Hydroxide Nanosheets. University of Wollongong. (2018). details the cation-exchange mechanism and defect engineering in Ni-based nanosheets.[7]
-
Fe-Doped Nickel Carbonate Hydroxide-Supported Ru Nanocluster.MDPI. (2025).
) and hydrophilicity enhancements.[1][2] -
Role of Carbonate in Catalytic Oxidations. Accounts of Chemical Research. (2020). Discusses the fundamental role of carbonate/bicarbonate ligands in stabilizing high-valent metal intermediates during water oxidation.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bimetallic co-doping engineering over nickel-based oxy-hydroxide enables high-performance electrocatalytic oxygen evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Based Bicarbonates as Bifunctional Catalysts for Oxygen Evolution and Reduction Reaction in Alkaline Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ro.uow.edu.au [ro.uow.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stabilization of Nickel(II) Hydrogen Carbonate Solutions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the transient nature of nickel(II) hydrogen carbonate (
This guide provides field-proven, mechanistically grounded protocols to prevent thermal decomposition and maintain solution integrity. We will move beyond basic instructions and explore the thermodynamic and kinetic causalities that govern nickel carbonate chemistry, ensuring your experimental workflows are robust and self-validating.
Mechanistic Overview: The Causality of Decomposition
Why is
The causality is rooted in Le Chatelier's principle and gas solubility laws. As the temperature of the solution increases, the solubility of dissolved
Fig 1: Mechanistic pathway of Ni(HCO3)2 thermal decomposition driven by CO2 degassing.
Quantitative Data: Operating Boundaries
To design a stable system, we must establish strict operational boundaries. The table below summarizes the stability and solubility of nickel carbonates under varying environmental conditions, demonstrating the critical need for
| Environmental Condition | Atmospheric Pressure | Temperature | Stable Nickel Concentration | Phase Stability Observation |
| N₂-Degassed Water | 1 atm ( | 25 °C | 0.073 – 0.430 mmol/L | Rapid precipitation of |
| CO₂-Saturated Water | 1 atm ( | 25 °C | 0.831 – 4.300 mmol/L | Metastable |
| High-Pressure Reactor | 175 bar ( | 43 °C | High (Equilibrium shifted) | Stable hydroxy/bicarbonate[4] |
| Ambient Air Exposure | 1 atm (Air) | 25 °C | ~93 mg/L (Total Ni) | Insoluble basic carbonate[2] |
Troubleshooting Guide & FAQs
Q1: My green
Q2: How do I thermally stabilize the solution during synthesis or storage?
A2: Thermal stabilization requires a dual approach: thermodynamic control (lowering the temperature to 4 °C to maximize
Q3: Does pH play a role in preventing decomposition?
A3: Absolutely. The precipitation of "nickel carbonate" from nickel salts is highly pH-dependent[5]. If the pH drops too low, the bicarbonate converts to carbonic acid and off-gasses as
Step-by-Step Methodology: Synthesis and Stabilization
To guarantee trustworthiness, this protocol is designed as a self-validating system . If at any point the physical observables deviate from the expected parameters, the system has failed, and the specific step must be repeated.
Step 1: Preparation of the Matrix
-
Dissolve a high-purity nickel(II) salt (e.g.,
) in deionized water to achieve a concentration of 20 g / 100 mL. -
Self-Validation Check: Measure the initial pH. A proper unbuffered nickel nitrate solution should read approximately pH 2.8[5].
Step 2: Thermal and Atmospheric Conditioning
-
Transfer the solution to a jacketed reactor vessel and chill the system to precisely 4 °C.
-
Begin sparging the solution with pure
gas. Maintain a continuous overpressure of at least 1.5 atm. -
Causality Note: Chilling increases the Henry's Law constant for
, allowing the water to hold a higher concentration of dissolved gas, which acts as a thermodynamic buffer against decomposition.
Step 3: Bicarbonate Introduction
-
Prepare a secondary solution of Potassium Bicarbonate (
) (approx. 4 g in 80 mL water)[5]. -
Add the
solution dropwise to the chilled, -sparged nickel solution under vigorous stirring. -
Monitor the pH continuously. Stop the addition when the pH reaches exactly 5.4[5].
Step 4: Self-Validation and Storage
-
Self-Validation Check: Stop stirring and inspect the solution against a white background. A successfully stabilized
solution will present as a perfectly clear, emerald-green liquid. -
If any localized turbidity (cloudiness) appears, it indicates localized
depletion and thermal breakdown. If turbidity persists for more than 30 seconds, the system has failed validation; immediately lower the temperature and increase the sparging rate. -
Store the validated solution in a sealed, pressure-rated amber bottle at 2–4 °C under a
headspace.
Fig 2: Step-by-step experimental workflow for synthesizing and stabilizing Ni(HCO3)2 solutions.
References
-
Langmuir - ACS Publications. CO2 Adsorption Studies on Hydroxy Metal Carbonates M(CO3)x(OH)y at High Pressures up to 175 bar. Retrieved from: [Link]
-
ResearchGate. Dissolution and solubility of the calcium-nickel carbonate solid solutions[(Ca1−xNix)CO3] at 25 °C. Retrieved from:[Link]
-
ACS Publications. Nucleation Kinetics in the Reactions of Nickel Basic Carbonates with Hydrogen Sulfide. Retrieved from: [Link]
-
PubChem (NIH). Nickel carbonate | NiCO3 | CID 18746. Retrieved from: [Link]
Sources
controlling pH to prevent precipitation in nickel bicarbonate electrolytes
Topic: pH Control & Precipitation Prevention
Status: Operational | Tier: Level 3 (Senior Research Support)
Mission Statement
Welcome to the Nickel Bicarbonate Support Hub. This guide addresses the thermodynamic instability of aqueous Nickel(II) Bicarbonate (
The Core Challenge: You cannot simply "fix" the pH with standard acids or bases without destroying the electrolyte's anionic balance. This guide provides the protocols to maintain the Metastable Window required for high-purity electroplating, catalyst synthesis, and battery precursor (NMC) manufacturing.
Part 1: The Equilibrium Landscape (Theory)
To prevent precipitation, you must understand that
The Stability Triad
The system relies on three competing variables: Dissolved
Figure 1: The Stability Triad. Note that the loss of
Part 2: Operational Troubleshooting (Q&A)
Issue 1: "My electrolyte is turning cloudy (turbid) during storage or low-current operation."
Diagnosis:
-
Mechanism:
-
Critical Threshold: Precipitation typically initiates when pH drifts above 6.8 - 7.2 (depending on [Ni]).
Corrective Action:
-
Immediate: Initiate
sparging (See Protocol A). Do NOT add sulfuric or hydrochloric acid; this introduces foreign anions ( ) that alter the electrolyte chemistry. -
Long-term: Store electrolyte in sealed vessels with a
headspace or maintain a continuous blanket of gas.
Issue 2: "I need to lower the pH, but I can't use mineral acids."
Diagnosis: Iso-anionic pH Adjustment.
In drug development and precursor synthesis, anion purity is critical. Adding
Corrective Action:
Use Carbonic Acid (
-
Sparging pure
gas into the solution forms carbonic acid.[1][2] -
This lowers the pH gently and increases the buffer capacity against precipitation.
Issue 3: "The pH is too low (< 4.0) and efficiency is dropping."
Diagnosis: Acid Saturation. While low pH prevents precipitation, it promotes hydrogen evolution at the cathode (lowering plating efficiency) and can corrode equipment.
Corrective Action: Do NOT use NaOH or KOH. Sodium/Potassium ions are difficult to remove later.
-
Protocol: Add Basic Nickel Carbonate Paste .
-
Reaction:
. -
This consumes the excess acid and raises pH while adding only Nickel ions (the target metal) to the solution.
Part 3: Data & Protocols
Reference Data: Solubility & pH Limits
| Parameter | Value / Range | Notes |
| Target pH Window | 4.5 – 6.0 | Optimal for stability and efficiency. |
| Danger Zone (Precipitation) | pH > 6.8 | |
| Danger Zone (Gas Loss) | pH < 3.8 | Rapid evolution of |
| Solubility Product ( | Varies by hydration state (Basic vs. Neutral). | |
| Temperature Limit | < 50°C | High T reduces |
Protocol A: The "Iso-Anionic" pH Recovery Workflow
This protocol is designed to reverse early-stage turbidity without introducing contaminants.
Required Materials:
-
Food-grade or Industrial-grade
cylinder. -
Sintered glass sparger (pore size 10-40
). -
Calibrated pH meter.
Workflow Diagram:
Figure 2: Decision tree for recovering turbid nickel bicarbonate electrolytes.
Step-by-Step Instructions:
-
Thermal Check: Ensure electrolyte temperature is
. If , cooling is the primary fix; will not dissolve efficiently in hot solutions. -
Sparging: Insert the sintered sparger. Flow
at a rate of 0.1 - 0.5 electrolyte volumes per minute. -
Monitoring: Watch the pH. It should drop exponentially, then plateau around pH 4.5 - 5.0 (the saturation point of carbonic acid).
-
Clarification: As pH drops below 5.5, the "haze" (micro-precipitates) should redissolve.
-
Note: If large green particles remain after pH reaches 4.5, these are "aged" precipitates and must be mechanically filtered out.
-
References
- Pourbaix, M. (1974). Atlas of Electrochemical Equilibria in Aqueous Solutions. NACE International. (Defines the thermodynamic stability regions of Ni-H2O-CO2 systems).
-
IUPAC-NIST Solubility Data Series. (2024). Nickel Carbonate Solubility.
-
Guillard, D., & Lewis, A. E. (2001). Nickel Carbonate Precipitation in a Fluidized-Bed Reactor. Industrial & Engineering Chemistry Research, 40(23), 5564–5569.
-
Linde Gas. (2024). Carbon Dioxide for pH Control in Water Treatment.
Sources
optimizing hydrothermal temperature for nickel bicarbonate crystal growth
Core Directive & Scientific Context
Important Technical Note: In hydrothermal systems, pure "Nickel Bicarbonate" (
This guide focuses on optimizing temperature to stabilize the carbonate-rich phase and prevent the unwanted phase transformation into
Optimized Experimental Protocol
This standard operating procedure (SOP) targets the synthesis of uniform nickel bicarbonate microspheres using the Urea Hydrolysis method.
Reagents
-
Nickel Precursor: Nickel(II) Nitrate Hexahydrate (
)[1] -
Mineralizer/Buffer: Urea (
) -
Solvent: Deionized Water (
)
Step-by-Step Workflow
-
Precursor Dissolution:
-
Dissolve 2.0 mmol
and 10.0 mmol Urea in 40 mL DI water. -
Rationale: A 1:5 molar ratio ensures sufficient urea to drive hydrolysis without inducing rapid precipitation that ruins crystal habit.
-
-
Homogenization:
-
Stir magnetically for 30 minutes at room temperature until the solution is clear green.
-
-
Hydrothermal Treatment:
-
Transfer solution to a 50 mL Teflon-lined stainless steel autoclave.[2]
-
Critical Parameter: Seal and heat to 120°C for 12 hours .
-
Ramp Rate:
.
-
-
Harvesting:
-
Allow the autoclave to cool naturally to room temperature.
-
Centrifuge the green precipitate and wash 3x with DI water and 1x with Ethanol.
-
-
Drying:
-
Vacuum dry at 60°C for 6 hours.
-
Mechanism & Visualization
The formation of Nickel Bicarbonate relies on the slow thermal decomposition of urea. Temperature controls the release rate of
Reaction Pathway Diagram
Caption: Figure 1. Temperature-dependent urea hydrolysis pathway determining the phase selectivity between Nickel Bicarbonate and Nickel Hydroxide.
Troubleshooting Guide (Q&A)
Section 1: Phase Purity & Composition
Q: My XRD data shows peaks for
-
Diagnosis: The reaction temperature was likely too high (>150°C).
-
Explanation: At elevated temperatures, the hydrolysis of urea accelerates, rapidly increasing the pH. High pH concentrations favor the thermodynamically stable hydroxide phase (
) over the metastable carbonate/bicarbonate phase. -
Solution: Reduce the hydrothermal temperature to 110°C - 120°C . This slows the release of
, allowing ions (which are bulkier) to incorporate into the crystal lattice, stabilizing the carbonate structure.
Q: The product is amorphous and yield is extremely low.
-
Diagnosis: Temperature is insufficient for urea decomposition.
-
Explanation: Urea hydrolysis is endothermic and kinetically slow below 80°C. If the autoclave internal temperature didn't reach the threshold, no precipitating anions (
) were generated. -
Solution: Ensure the oven is calibrated. Increase temperature to 100°C minimum or extend reaction time to 24 hours if working at lower temperatures.
Section 2: Morphology Control
Q: Why are my microspheres agglomerating into undefined clumps?
-
Diagnosis: Supersaturation burst or insufficient Ostwald ripening.
-
Explanation: If the temperature ramp rate is too fast, a burst of nucleation occurs, leading to many small particles that aggregate to reduce surface energy.
-
Solution:
-
Control Ramp Rate: Set the autoclave heating ramp to
. -
Temperature Tuning: A slightly higher temperature (e.g., 140°C) promotes Ostwald ripening, where larger crystals grow at the expense of smaller ones, smoothing the surface. However, be cautious of phase transformation at this temp.
-
Section 3: Pressure & Safety
Q: The autoclave pressure is higher than calculated. Is this dangerous?
-
Diagnosis: Excessive
and gas generation. -
Explanation: Urea decomposition produces 2 moles of gas (
and ) for every mole of urea. In a closed hydrothermal system, this significantly adds to the vapor pressure of water. -
Solution:
-
Immediate Action: Do not open until fully cooled.
-
Prevention: Calculate the "Filling Factor." Do not fill the autoclave more than 60-70%. For a 50mL autoclave, use max 30-35mL of solution.
-
Data Summary: Temperature Effects
| Temperature | Primary Phase | Morphology | Mechanism |
| 80°C - 90°C | Amorphous / | Nanoflakes (Low Yield) | Slow Hydrolysis (Low Supersaturation) |
| 100°C - 130°C | Nickel Bicarbonate / Basic Carbonate | Uniform Microspheres | Balanced Nucleation & Growth |
| 140°C - 160°C | Mixed Phase (Carbonate + Hydroxide) | Distorted Spheres / Sheets | Competitive Growth |
| >180°C | Hexagonal Platelets | Dehydration & Phase Transformation |
References
-
Highly uniform Ni(HCO3)2 spheres: the morphology evolution and electrochemical performance.
- Source: Dalton Transactions (Royal Society of Chemistry)
- Context: Establishes the 120°C protocol for spherical nickel bicarbon
-
Nickel Bicarbonate Revealed as a Basic Carbon
- Source: Semantic Scholar / ResearchG
- Context: Clarifies the crystal structure and chemical reality of "Nickel Bicarbonate" as a basic carbon
-
Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt-Based Carbon
-
Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance.
- Source: Chemistry of Materials (ACS Public
-
Context: detailed mechanism of carbonate incorporation vs hydroxide formation at varying temperatures.[1]
Sources
overcoming low conductivity issues in nickel bicarbonate supercapacitor materials
Subject: Troubleshooting Conductivity Limitations in Nickel Bicarbonate ( ) Supercapacitor Electrodes
Ticket ID: #NB-SC-COND-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Audience: Materials Scientists, Electrochemists, Bio-electronics Researchers
Executive Summary & Problem Scope
User Issue: High internal resistance (
Technical Context:
Nickel Bicarbonate (
This guide provides three field-proven modules to resolve these conductivity bottlenecks:
-
Substrate Engineering: Binder-free direct growth.
-
Composite Engineering: rGO/CNT percolation networks.
-
Diagnostic Protocols: EIS troubleshooting.
Module 1: Substrate Engineering (Binder-Free Architectures)
The Problem: Traditional slurry-casting methods use polymer binders (PVDF/PTFE) which are electrically insulating. This adds "dead mass" and increases interfacial resistance between the active material and the current collector.
The Fix: Direct hydrothermal growth of
Experimental Protocol: Direct Growth on Nickel Foam
-
Pre-treatment (Critical):
-
Cut Ni Foam (
cm). -
Sonicate in 3M HCl (10 mins) to remove surface oxide layer.
-
Rinse with deionized water and ethanol.
-
-
Synthesis:
-
Precursor: Dissolve
(2 mmol) and Urea (10 mmol) in 40 mL DI water. -
Mechanism: Urea hydrolysis releases
and slowly, controlling nucleation. -
Assembly: Suspend the pre-treated Ni Foam vertically in a Teflon-lined autoclave.
-
Reaction: Heat at 120°C for 6-8 hours.
-
Post-Process: Rinse and anneal at 300°C (Argon atmosphere) for 2 hours to stabilize the crystal structure.
-
Why this works: The direct growth ensures ohmic contact between the
Figure 1: Workflow for binder-free synthesis to minimize interfacial resistance.
Module 2: Composite Engineering (The Electron Highway)
The Problem: Even with direct growth, the intrinsic conductivity of the
The Fix: Incorporate Reduced Graphene Oxide (rGO) or Carbon Nanotubes (CNTs). rGO sheets act as a conductive wrapping, bridging individual nickel bicarbonate particles and creating a continuous electron pathway.
Comparative Performance Data
| Parameter | Pure | Improvement Factor | |
| Conductivity ( | |||
| Specific Capacitance | ~600-800 F/g | ~1200-1600 F/g | |
| Rate Retention (at 10 A/g) | ~40% | ~85% | Significant |
| Charge Transfer ( | High (>5 | Low (<0.8 | Reduced Loss |
Data synthesized from comparative literature analysis of Ni-based carbonate composites.
Troubleshooting rGO Integration
-
Issue: "Restacking" of graphene sheets.
-
Solution: Use the "Electrostatic Self-Assembly" method.[1]
-
Mix positively charged Ni precursor solution with negatively charged Graphene Oxide (GO) suspension.
-
The electrostatic attraction prevents GO restacking before reduction.
-
During hydrothermal treatment, GO reduces to rGO while Ni crystals grow between the sheets (Spacer effect).
-
Module 3: Diagnostic Workflows (EIS Analysis)
The Problem: Users often observe poor performance but cannot distinguish between contact resistance (bad fabrication) and intrinsic resistance (bad material).
The Fix: Electrochemical Impedance Spectroscopy (EIS) is the definitive diagnostic tool.
Step-by-Step Diagnostic Protocol
-
Setup: 3-electrode system (Working: Ni-Bicarbonate, Ref: Ag/AgCl, Counter: Pt wire).
-
Electrolyte: 2M or 6M KOH (High ionic conductivity).
-
Parameters: Frequency range 100 kHz to 0.01 Hz; Amplitude 5-10 mV.
-
Analysis (Nyquist Plot):
-
High Frequency Intercept (Z-real axis): This is
(Solution + Contact Resistance).-
Target: < 1.0
.[2] -
If High: Check electrical contacts, electrolyte concentration, or Ni foam cleaning.
-
-
Semicircle Diameter: This is
(Charge Transfer Resistance).-
Target: Small semicircle (< 2-5
). -
If Large: Material has poor intrinsic conductivity. Action: Apply Module 2 (rGO composite) or doping.
-
-
Low Frequency Slope (Warburg):
-
Target: Vertical line (Ideal capacitor).
-
Reality: 45° line (Diffusion limited).
-
If Low Angle (<45°): Pore clogging. Action: Optimize nanosheet morphology (increase pore size).
-
Figure 2: Diagnostic logic tree for interpreting impedance data to identify resistance sources.
FAQ: Common Field Issues
Q: My material peels off the Nickel Foam after 500 cycles.
A: This is a mechanical stability issue. The volume expansion during redox cycling (
-
Fix: Use a "Core-Shell" structure. Grow a nanowire core (e.g.,
) first, then grow the Nickel Bicarbonate shell. The core acts as a mechanical anchor.
Q: Why do I see two semicircles in my Nyquist plot? A: The first (high freq) is the electrode-electrolyte interface charge transfer. The second (medium freq) often indicates a resistive coating or binder layer. If you are doing binder-free growth, this suggests a secondary impurity phase is forming on the surface. Check your annealing temperature.
References
-
Graphene/Nickel Composites: Ni(OH)2/CoO/reduced graphene oxide composites with excellent electrochemical properties. ResearchGate.[3][4][5][6] 7
-
Homogeneity in Synthesis: Controllable synthesis of nickel bicarbonate nanocrystals with high homogeneity for a high-performance supercapacitor. PubMed. 8
-
Substrate Engineering: Constructing Ni(OH)2 nanosheets on a nickel foam electrode for efficient electrocatalytic ethanol oxidation. RSC Publishing.
-
Diagnostic Methods (EIS): Evaluation of nickel deposition by electrochemical impedance spectroscopy. ResearchGate.[3][4][5][6] 5[9][7]
-
Heterostructures: The Capacitive Property Enhancement of CoFeP-Ni(OH)2/Nickel Foam Electrodes via an Interfacial Integration Strategy. MDPI. 10[3][9]
Sources
- 1. One pot synthesis of nickel foam supported self-assembly of NiWO4 and CoWO4 nanostructures that act as high performance electrochemical capacitor electrodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Controllable synthesis of nickel bicarbonate nanocrystals with high homogeneity for a high-performance supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Advanced Technical Support Center: High-Purity Nickel Hydrogen Carbonate Crystallization
Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemical engineers, and drug development professionals dealing with the complex thermodynamics of basic nickel carbonate (nickel hydrogen carbonate) crystallization.
Achieving battery-grade or electronic-grade purity requires more than just repeated washing; it requires a fundamental manipulation of nucleation kinetics, electrostatic adsorption, and solubility differentials. Below, you will find our diagnostic FAQs, self-validating experimental protocols, and mechanistic workflows to help you eliminate heavy metal and halide/alkali impurities.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My final basic nickel carbonate product consistently fails specification for sodium (Na⁺) and chloride (Cl⁻) content, despite extensive filter-cake washing. Why is this happening, and how can I resolve it?
Causality: The persistence of Na⁺ and Cl⁻ is rarely a mechanical washing failure; it is an electrostatic and structural issue. During rapid precipitation, Na⁺ and Cl⁻ adsorb onto the surface of the basic nickel carbonate via the 1[1]. If the precipitate forms as an amorphous, highly porous agglomerate, these ions become physically trapped deep within the crystal matrix where wash water cannot penetrate.
Resolution: Implement the "Wash-Dry-Rewash-Dry" (WDRD) protocol. Drying the initial filter cake forces the collapse of the porous microstructure. Capillary action drives intra-particle moisture—and the dissolved impurities within it—to the crystal surface. A subsequent secondary wash easily dissolves these newly exposed surface impurities, reliably reducing Na and Cl to <0.01 wt%[1].
Q2: We are experiencing severe iron (Fe) contamination in our nickel carbonate crystals. Should we lower the pH during the main crystallization step to prevent iron precipitation?
Causality: No. Adjusting the main crystallization pH downward will severely impact your nickel recovery yield. Nickel carbonate requires a pH of ~7.5 for optimal precipitation (>99% recovery)[2]. Iron must be purged upstream before the nickel crystallization step.
Resolution: Exploit the disparate solubility products of Fe and Ni. Convert all Fe²⁺ to Fe³⁺ using H₂O₂. Fe³⁺ precipitates as Fe(OH)₃ at a much lower pH than nickel. By adjusting the upstream solution to pH 2.0, you can achieve 99% iron removal while limiting nickel co-precipitation loss to under 2%[2].
Q3: The crystallization yields a gelatinous, fine precipitate that is nearly impossible to filter and retains excessive moisture. How do we improve the crystal habit?
Causality: Gelatinous precipitates indicate a massive burst of homogeneous nucleation caused by uncontrolled, high local supersaturation[3]. This creates amorphous fines that trap impurities and water.
Resolution: Shift the thermodynamics from burst nucleation to steady crystal growth. Use a co-current feeding strategy where both the nickel salt and the alkali carbonate are pumped simultaneously into a heated heel (70–80°C)[4]. Follow this with a thermal aging step (90–95°C for 12–15 hours). Elevated temperatures facilitate the release of Ni²⁺ from intermediate complexes, promoting Ostwald ripening where fines dissolve and reprecipitate as larger, easily filterable crystals[1][4].
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . You must not proceed to the next step until the inline validation criteria are met.
Protocol A: Upstream Iron Purge & Selective Precipitation
Objective: Remove Fe impurities prior to Ni crystallization without sacrificing Ni yield.
-
Oxidation: To the raw nickel solution, add 0.01 M H₂O₂ at 60°C to oxidize Fe²⁺ to Fe³⁺.
-
Self-Validation: Perform a redox titration on a 5 mL aliquot using potassium permanganate (KMnO₄). The absence of decolorization confirms >99% conversion of Fe²⁺ to Fe³⁺[2].
-
-
pH Adjustment: Slowly add NaOH to adjust the solution pH to exactly 2.0 while maintaining 60°C agitation for 1 hour.
-
Filtration & Verification: Filter the precipitated Fe(OH)₃.
-
Self-Validation: Add a few drops of potassium thiocyanate (KSCN) to the clear filtrate. If the solution remains clear (no blood-red complex forms), iron has been successfully removed.
-
Protocol B: Co-Current Crystallization and WDRD Purification
Objective: Synthesize basic nickel carbonate and eliminate entrapped Na⁺/Cl⁻ impurities.
-
Co-Current Feeding: Pump the purified nickel salt solution and Na₂CO₃ solution (molar ratio Ni:C of 1:1.1 to 1:1.3) simultaneously into a reactor maintained at 70–80°C[4].
-
Self-Validation: Dip a dimethylglyoxime test paper into the supernatant. The absence of a distinct red color confirms complete nickel precipitation[4].
-
-
Thermal Aging: Adjust the slurry to pH 8–9 using dilute ammonia, then age at 90–95°C for 12–15 hours.
-
Self-Validation: Particle Size Distribution (PSD) analysis must show a shift from a bimodal distribution (fines) to a unimodal distribution, confirming successful Ostwald ripening.
-
-
Primary Wash & Dry: Filter the slurry and wash with deionized water. Dry the filter cake at 90–130°C for >4 hours[4].
-
Self-Validation: Conduct gravimetric analysis. Constant weight between two measurements spaced 30 minutes apart confirms complete structural collapse and moisture expulsion.
-
-
Secondary Wash (Rewash): Grind the dried cake and re-slurry in deionized water (or absolute ethanol) to dissolve surface-migrated impurities.
-
Self-Validation: Test the wash effluent with silver nitrate (AgNO₃). The absence of a white AgCl precipitate confirms the complete removal of chloride ions.
-
-
Final Dry: Dry the purified powder to yield electronic/battery-grade basic nickel carbonate.
Part 3: Quantitative Process Data
Table 1: Effect of Upstream pH on Fe Removal and Ni Co-precipitation [2]
| pH Level | Fe Removal Efficiency (%) | Ni Loss (Co-precipitation) (%) | Process Verdict |
| 1.0 | < 50.0 | < 0.5 | Incomplete Fe removal |
| 2.0 | > 99.0 | 1.9 | Optimal Thermodynamic Balance |
| 3.0 | > 99.5 | ~ 10.0 | Unacceptable Ni loss |
Table 2: Impact of Purification Protocols on Final Impurity Content [1][4]
| Purification Method | Residual Sodium (Na⁺) | Residual Chloride (Cl⁻) | Crystal Habit |
| Single Wash (Ambient) | > 0.50 wt% | > 0.30 wt% | Amorphous / Fines |
| Hot Wash (80°C) | ~ 0.20 wt% | ~ 0.15 wt% | Semi-crystalline |
| WDRD Protocol | < 0.01 wt% | < 0.01 wt% | Highly Crystalline |
Part 4: Process Visualizations
Fig 1. End-to-end workflow for high-purity basic nickel carbonate crystallization.
Fig 2. Mechanistic comparison of standard washing vs. the Wash-Dry-Rewash-Dry (WDRD) protocol.
References
-
Title: Selective Nickel Leaching and Preparation of Battery-Grade Nickel Carbonate from Copper-Rich Industrial Intermediate Source: MDPI URL: [Link]
-
Title: An improved purification method for preparation of basic nickel carbonate of high purity via chemical precipitation Source: ResearchGate URL: [Link]
- Title: CN100484882C - Method of preparing electronic grade nickel carbonate by sodium carbonate deposition Source: Google Patents URL
-
Title: Nickel Carbonate Precipitation in a Fluidized-Bed Reactor Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]
Sources
improving the surface area of nickel bicarbonate catalysts for water splitting
Welcome to the Catalysis & Materials Technical Support Center . This portal is designed for researchers, materials scientists, and drug development professionals who rely on ultra-pure hydrogen generation for chemical synthesis, downstream hydrogenation processes, and advanced analytical chromatography.
Below, you will find an in-depth, causality-driven guide to troubleshooting and optimizing the surface area of nickel bicarbonate (nickel carbonate hydroxide) electrocatalysts for the Oxygen Evolution Reaction (OER) during water splitting.
Fundamental Mechanisms & Causality (FAQ)
Q: Why focus on nickel bicarbonate/carbonate hydroxide rather than standard nickel oxides for OER?
A: While standard nickel oxides (NiO) are common, incorporating carbonate anions (
Q: How does the catalyst's surface area directly dictate electrochemical efficiency?
A: The OER is an entirely surface-dependent kinetic process. Increasing the Electrochemically Active Surface Area (ECSA) exposes a higher density of low-coordination atoms (active sites) to the electrolyte[3]. Furthermore, hierarchical structuring (e.g., mesoporous networks or cactus-like morphologies) not only increases the ECSA but also provides abundant transport paths for rapid
Troubleshooting Guide: Synthesis & Surface Area Optimization
Issue: Low ECSA and Severe Catalyst Agglomeration
-
Causality: Bulk precipitation occurs when the nucleation rate far exceeds the crystal growth rate during hydrothermal synthesis, leading to dense, low-surface-area agglomerates.
-
Solution: Utilize a 3D templating substrate such as Nickel Foam (NF) or Graphitized Carbonized Wood (GCW) to constrain growth[1]. Introduce a slow-release coordinating agent (like urea or hexamethylenetetramine) to regulate the local pH and precipitation rate, forcing the catalyst to grow into hierarchical nanosheets rather than bulk crystals[4].
Issue: Poor Catalyst Adhesion to the Substrate
-
Causality: Drop-casting pre-synthesized catalyst powders onto a substrate relies on weak van der Waals forces and polymer binders (like Nafion), which degrade under vigorous
evolution, causing delamination. -
Solution: Transition to in-situ hydrothermal growth. By growing the nickel bicarbonate directly onto the substrate, you forge strong covalent bonds at the catalyst-substrate interface, ensuring robust mechanical stability and superior electron transport[2].
Issue: Phase Impurities (Formation of bulk NiO instead of Bicarbonate)
-
Causality: Excessive hydrothermal temperatures drive complete dehydration and decarbonation of the precursor matrix.
-
Solution: Strictly maintain synthesis temperatures between 100°C and 120°C. Exceeding 140°C collapses the interlayer spacing, forces crystallization into dense oxide phases, and drastically reduces the active surface area[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning, and the final step provides a definitive analytical checkpoint.
Protocol A: In-Situ Hydrothermal Synthesis of Hierarchical Ni-Bicarbonate
-
Substrate Pretreatment: Immerse commercial Nickel Foam (NF) in 3.0 M HCl for 15 minutes in an ultrasonic bath.
-
Causality: This strips the native, passivating
layer, exposing highly reactive metallic Ni sites to ensure strong interfacial bonding.
-
-
Precursor Formulation: Dissolve
of and of urea in of deionized water.-
Causality: Urea undergoes thermal hydrolysis at elevated temperatures, slowly releasing
and ions. This slow release prevents rapid bulk precipitation, promoting the self-assembly of high-surface-area mesoporous structures.
-
-
Hydrothermal Growth: Transfer the solution and the cleaned NF into a Teflon-lined stainless-steel autoclave. Heat at 120°C for 12 hours.
-
Causality: 120°C provides the exact thermodynamic driving force required for carbonate intercalation without triggering the phase transition into dense
[4].
-
-
Self-Validation Checkpoint (XRD & FTIR): Analyze the dried electrode. X-ray Diffraction (XRD) must show characteristic peaks at a d-spacing of ~2.7 Å, and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy must reveal a symmetric carbonate stretch near
[4]. The absence of sharp peaks at confirms the sample is free of bulk impurities.
Protocol B: ECSA Quantification via Double-Layer Capacitance ( )
-
Electrolyte Preparation: Submerge the working electrode in a highly purified 1.0 M KOH electrolyte.
-
Non-Faradaic Cyclic Voltammetry (CV): Identify a narrow potential window (e.g., 0.1 V to 0.2 V vs. Hg/HgO) where no faradaic redox peaks (like
) occur[3].-
Causality: Restricting the scan to this region ensures that all measured current is purely due to the charging of the electrochemical double layer, which is directly proportional to the active surface area.
-
-
Variable Scan Rates: Run CVs at multiple scan rates (10, 20, 30, 40, and 50 mV s
). Plot the capacitive current density ( ) against the scan rate. The slope of this linear fit is the [3]. -
Self-Validation Checkpoint: Calculate the linear regression (
) of the plotted points. An validates the measurement. If , faradaic interference or bubble accumulation has corrupted the data; you must shift the potential window or sonicate the electrode to remove trapped micro-bubbles.
Quantitative Performance Data
The table below summarizes how specific surface-area-enhancing modifications impact the electrochemical performance of nickel carbonate/bicarbonate catalysts.
| Catalyst Architecture | Modification Strategy | Overpotential (@ 10 mA cm⁻²) | Tafel Slope | ECSA / |
| NFCH-Ru₃ | Fe-doping & Ru Nanocluster Decoration | 220 mV | 40.92 mV dec⁻¹ | High (Optimized via Ru) |
| NiSₓ–LaCH/NF | Sulfidation & La Coupling (Cactus-like) | 1.36 V (UOR) | 97.05 mV dec⁻¹ | 10.41 mF cm⁻² |
| Ni-LaCH/NF | Baseline Carbonate Hydroxide | 1.58 V (OER) | 125.46 mV dec⁻¹ | 2.22 mF cm⁻² |
| Ni(HCO₃)₂-Ni/GCW | Graphitized Carbonized Wood Support | 1.34 V (UOR) | N/A | Highly Porous |
(Note: UOR = Urea Oxidation Reaction, an energy-saving alternative anodic reaction often coupled with these catalysts[1][3].)
Visualizations of Workflows & Logical Relationships
Caption: Workflow for synthesizing high-surface-area Ni-bicarbonate OER catalysts.
Caption: Logical relationship between catalyst modifications, ECSA, and OER efficiency.
References
-
Fe-Doped Nickel Carbonate Hydroxide-Supported Ru Nanocluster Catalyst as Efficient OER Electrocatalysts Source: MDPI / PMC URL:[Link]
-
Hierarchically cactus-like nickel sulfide–lanthanum carbonate hydroxide composite for urea-assisted water splitting Source: The Journal of Chemical Physics | AIP Publishing URL:[Link]
-
Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting Source: Materials Advances | RSC Publishing URL:[Link]
-
Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance Source: Chemistry of Materials | ACS Publications (PUBDB) URL:[Link]
-
Constrain nickel bicarbonate within Ni-modified graphitized carbonized wood for efficient urea electro-oxidation Source: SSRN / Cell Press URL:[Link]
Sources
Advanced Technical Support: Phase Transformation of Nickel Bicarbonate to Basic Nickel Carbonate
Welcome to the Solid-State Chemistry & Crystallization Support Center.
Subject: Troubleshooting the decomposition and aging of Nickel Bicarbonate (
Executive Summary: The Metastability Challenge
Researchers often encounter difficulty when converting nickel bicarbonate solutions (or transient gels) into crystalline Basic Nickel Carbonate (
The "transformation" you are troubleshooting is a competitive hydrolysis-decarbonation reaction . Your goal is to control the release of
Part 1: The Transformation Workflow (Visual Logic)
The following diagram illustrates the critical control points (CCPs) where phase transformation failures typically occur.
Figure 1: Critical Control Points in the thermal decomposition of Nickel Bicarbonate. The "Aging" phase is where the crystal structure and stoichiometry are defined.
Part 2: Troubleshooting Guides (Causality & Protocols)
Module A: Stoichiometry Drift (The
Ratio)
Issue: The final product has variable Nickel content (typically 40-48%) or an incorrect Carbonate-to-Hydroxide ratio.
Mechanism: BNC is a non-stoichiometric solid solution. High pH promotes Hydroxide (
| Observation | Probable Cause | Corrective Action |
| Ni Content < 44% | Excess hydration or high carbonate ratio due to low synthesis pH (< 7.0). | Increase Aging pH: Adjust terminal pH to 7.5–8.0 using |
| Ni Content > 48% | Excessive hydrolysis (formation of | Buffer the System: Maintain a partial pressure of |
| Inconsistent Batch | Fluctuating feed rates causing local supersaturation spikes. | Switch to Continuous Feed: Use a metering pump to maintain constant supersaturation. Avoid "dump" additions. |
Protocol 1: Stoichiometric Tuning
-
Monitor pH: Do not rely on initial calculation. Measure pH at reaction temperature.
-
Temperature Ramp: Heat the bicarbonate precursor slowly (1°C/min). Rapid heating causes "flash decarbonation," locking in the amorphous structure.
-
Endpoint: The reaction is complete not when the temperature is reached, but when pH stabilizes (indicating
evolution has ceased).
Module B: Morphology & Filtration Issues (The "Gel" Problem)
Issue: The product is a voluminous, gelatinous green sludge that clogs filters and cracks upon drying. Mechanism: This indicates amorphous agglomeration . You have formed many small nuclei (high nucleation rate) but failed to grow them (low growth rate). The "transformation" to crystalline BNC requires energy to re-order the lattice.
Troubleshooting Steps:
-
Increase Aging Temperature: The transformation from amorphous nickel carbonate to crystalline BNC is endothermic and kinetically driven.
-
Target:90°C – 95°C for at least 2–4 hours.
-
Why: High T increases solubility of fines, driving Ostwald ripening (large crystals grow at the expense of small ones) [2].
-
-
Check Agitation:
-
Too Low: Agglomerates form.
-
Too High: Shear forces shatter fragile crystallites, creating secondary fines.
-
Fix: Use an axial flow impeller (marine prop) at moderate Reynolds numbers (
).
-
-
Seeding: Retain 10% of the previous crystalline batch to act as seed crystals. This bypasses the nucleation energy barrier.
Module C: Impurity Entrainment (Sodium & Sulfur)
Issue: High residual Sodium (
Protocol 2: The "Repulping" Purification Cycle Standard washing on a filter press is insufficient for occluded ions. Use the Repulping Method [3].
-
Filter: Remove mother liquor.
-
Repulp: Re-suspend the wet cake in DI water (Ratio 1:5 solid-to-liquid).
-
Heat: Heat slurry to 60°C and agitate for 30 mins.
-
Why: Thermal expansion opens pore channels; kinetic energy aids diffusion of trapped
ions out of the lattice.
-
-
Filter & Repeat: Perform this cycle 2–3 times.
-
Conductivity Check: Final filtrate conductivity should be
.
Part 3: Frequently Asked Questions (FAQ)
Q1: My precursor solution turns cloudy immediately upon mixing. Is this bad?
-
Answer: Yes, if you are aiming for high density. Immediate cloudiness indicates uncontrolled nucleation.
-
Fix: Lower the temperature of the reagents to < 40°C during mixing to keep the Nickel Bicarbonate soluble/stable. Then, ramp temperature slowly to control the release of supersaturation.
Q2: Why is my product color bright green vs. light green?
-
Answer: Color correlates to hydration and phase.
-
Bright/Emerald Green: High
content or amorphous phase (high water content). -
Light/Pale Green: Higher crystallinity and higher Hydroxide content (closer to BNC target).
-
If the product is greyish, you have likely formed Nickel Oxide (
) due to over-drying (>150°C) or extreme pH.
-
Q3: Can I use Ammonium Bicarbonate instead of Sodium Bicarbonate?
-
Answer: Yes, but it changes the chemistry. Ammonia forms soluble complexes (
) which retards precipitation. This requires a "steam stripping" step to drive off ammonia and force precipitation. It yields very high purity (no Na+) but requires complex off-gas handling [4].
References
-
Mallya, R. M., & Murthy, A. R. V. (1961). Studies on the Basic Carbonates of Nickel: Factors Influencing the Precipitation.[1] Journal of the Indian Institute of Science.[1] 1
-
Rhamdhani, M. A., et al. (2008).[2] Basic nickel carbonate: Part I. Microstructure and phase changes during oxidation and reduction processes.[2] Metallurgical and Materials Transactions B. 3[2]
-
Ye, W., et al. (2021).[4] Study on rapid preparation process of high-density spherical basic nickel carbonate. Inorganic Chemicals Industry.[4][5] 4
-
Aleksandrova, O. (2018). Preparation and thermal decomposition of basic nickel carbonates.[6][7] Mendeleev University of Chemical Technology. 6
Sources
- 1. scispace.com [scispace.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Study on rapid preparation process of high-density spherical basic nickel carbonate [wjygy.com.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. council.muctr.ru [council.muctr.ru]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Aggregation Control in Nickel Bicarbonate Nanoparticle Synthesis
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Minimizing Aggregation in
Core Directive & Executive Summary
The Challenge:
Synthesizing discrete nickel bicarbonate (
The Solution: Minimizing aggregation requires a multi-stage intervention strategy: Kinetic Control during nucleation (burst nucleation to deplete monomers), Steric Stabilization during growth (using polymers like PVP), and Lyophilization during recovery to prevent capillary-force-induced hard agglomeration.
Technical Modules: Troubleshooting & FAQs
Module 1: Pre-Synthesis & Reagent Control
Q: Why does my precursor choice (Chloride vs. Nitrate) affect the final particle dispersity?
A: The anion matters. Nickel Chloride (
-
Recommendation: If you are experiencing hard caking, switch to
and ensure your water is degassed (Milli-Q, 18.2 MΩ) to prevent dissolved oxygen from altering the oxidation state surface chemistry.
Q: I am using Sodium Bicarbonate (
-
Low Ratio (< 2:1): Insufficient carbonate leads to slow precipitation, promoting Ostwald ripening (large, irregular aggregates).
-
High Ratio (> 4:1): rapid burst nucleation occurs, which is good for small size, but the high ionic strength compresses the electrical double layer (DLVO theory), causing immediate flocculation.
-
Optimization: Maintain a ratio near 2.5:1 to 3:1 . This ensures complete precipitation while keeping ionic strength manageable.
Module 2: Reaction Dynamics & Nucleation
Q: My solution turns cloudy immediately, but the particles settle out within minutes. What is happening? A: You have "Crash Precipitation." The local concentration of reagents at the injection point exceeded the critical supersaturation limit too aggressively without adequate mixing.
-
Fix: Use a T-mixer or syringe pump injection (2 mL/min) rather than dump-addition. Increase stirring speed to >800 RPM to homogenize the supersaturation zone instantly.
Q: How does temperature influence the aggregation state of nickel bicarbonate? A:
-
Low Temp (< 25°C): Nucleation is slow; few nuclei form and grow large.
-
High Temp (> 80°C): Nucleation is fast, but the kinetic energy of collisions increases, overcoming the repulsive barrier between particles.
-
Sweet Spot: 55°C – 65°C . This provides enough energy for uniform nucleation but is below the threshold where thermal motion drives rapid collision-induced aggregation [1].
Module 3: Stabilization Engineering
Q: Which surfactant is best for nickel bicarbonate: CTAB, SDS, or PVP? A: PVP (Polyvinylpyrrolidone, MW 40k-58k) is superior for this specific chemistry.
-
Why: Ionic surfactants like SDS or CTAB can interfere with the bicarbonate equilibrium or form insoluble nickel-surfactant salts. PVP is non-ionic and stabilizes via steric hindrance. It wraps the particle, physically preventing the metal centers from approaching close enough for van der Waals forces to dominate [2].
-
Protocol: Pre-dissolve PVP in the nickel precursor solution before adding the bicarbonate.
Q: Can I rely on Zeta Potential alone to predict stability? A: No, but it is a useful indicator. For carbonate/bicarbonate species, the surface charge is pH-dependent.
-
Target: A Zeta potential magnitude > +30 mV or < -30 mV.
-
Adjustment: If your Zeta potential is near 0 (Isoelectric point), the suspension will aggregate. Adjust pH slightly away from the IEP (typically pH 8-9 for basic carbonates) to induce electrostatic repulsion.
Module 4: Post-Processing & Recovery
Q: My particles are nano-sized in solution but form hard rocks after drying. Why? A: You are seeing Capillary Collapse . As water evaporates from the pores between nanoparticles, the surface tension pulls them together with immense force, forming irreversible "hard agglomerates."
-
The Fix: Do NOT oven dry. Use Lyophilization (Freeze Drying) . Freezing locks the particles in place, and sublimation removes the solvent without the liquid-vapor interface tension that causes compaction [3].
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Broad Size Distribution | Slow addition of precipitant; poor mixing. | Switch to rapid injection or T-mixer; increase stirring to Reynolds number > 4000. |
| Hard Caking (Post-Dry) | Oven drying; Capillary forces. | Switch to Lyophilization ; wash with ethanol/acetone to lower surface tension before drying. |
| Immediate Flocculation | High Ionic Strength; pH near Isoelectric Point. | Dilute reagents by 50%; Add PVP (1-2 wt%) ; check Zeta potential. |
| Low Yield | Incomplete precipitation (pH too low). | Adjust final pH to ~8.5 using dilute |
| Color is Green-Grey instead of Green | Partial oxidation or impurity. | Degas water with |
Master Protocol: Low-Aggregation Synthesis
Objective: Synthesis of monodisperse Nickel Bicarbonate/Basic Carbonate Nanoparticles (~20-40 nm).
Reagents:
-
Precursor: Nickel Chloride Hexahydrate (
) -
Precipitant: Sodium Bicarbonate (
) -
Stabilizer: PVP (MW 40,000)
-
Solvent: Deionized Water (degassed) + Ethanol
Step-by-Step Workflow:
-
Solution A (Metal + Steric Shield): Dissolve 2.37g
and 0.5g PVP in 50 mL degassed DI water. Stir for 30 mins to ensure polymer chain relaxation. -
Solution B (Precipitant): Dissolve 1.68g
in 50 mL DI water (Molar ratio ). -
Reaction:
-
Heat Solution A to 60°C .
-
Add Solution B to Solution A dropwise (rate: 2 mL/min) under vigorous magnetic stirring (800 RPM). Crucial: Do not dump.
-
Maintain reaction at 60°C for 4 hours. A light green precipitate will form.
-
-
Aging: Stop heating but continue stirring for 1 hour to allow Ostwald ripening to narrow the size distribution (digest small unstable nuclei).
-
Washing (The Anti-Aggregation Step):
-
Centrifuge at 8000 RPM for 10 mins.
-
Discard supernatant. Redisperse pellet in 50:50 Ethanol/Water . Ethanol reduces the dielectric constant and helps strip adsorbed ions.
-
Repeat 3 times.
-
-
Drying:
-
Redisperse final pellet in a minimal amount of water.
-
Freeze at -80°C.
-
Lyophilize for 24 hours.
-
Visualizations
Diagram 1: Synthesis Workflow & Critical Control Points
Caption: Workflow highlighting the critical divergence between Lyophilization (success) and Oven Drying (failure/aggregation).
Diagram 2: Stabilization Mechanism (Steric vs. Electrostatic)
Caption: Dual-stabilization model showing how PVP (Steric) and Zeta Potential (Electrostatic) block Van der Waals attraction.
References
-
Gu, J., et al. (2017). "Controllable synthesis of nickel bicarbonate nanocrystals with high homogeneity for a high-performance supercapacitor." Nanotechnology, 28(34).[1] Link
-
Chen, D., et al. (2006). "Synthesis of nickel nanoparticles in aqueous cationic surfactant solutions." Journal of Colloid and Interface Science. Link
-
Bhaduri, G. & Šiller, L. (2013). "Nickel nanoparticles catalysis for hydration of CO2." Catalysis Science & Technology. Link
-
Rahdar, A., et al. (2019). "Synthesis and characterization of nickel oxide nanoparticles: Effect of experimental parameters." Applied Physics A. Link
Sources
optimizing CO2 flow rates for nickel(II) bicarbonate formation efficiency
Executive Summary & Core Directive
Welcome to the Advanced Synthesis Support Center.
You are likely accessing this guide because your Nickel(II) Bicarbonate (
The Core Issue: Nickel(II) bicarbonate is a metastable species that exists primarily in aqueous solution under specific equilibrium conditions. It is formed by the carbonation of basic nickel carbonate or nickel hydroxide slurries:
The Optimization Paradox: Users often assume "more flow = faster reaction." This is incorrect.
-
Too Low Flow: Insufficient
mass transfer ( ) limits the forward reaction; the solid precursor remains undissolved. -
Too High Flow: Reduces gas residence time (gas hold-up), causes excessive turbulence that can strip
from solution (desorption), and wastes reagent.
This guide provides the troubleshooting logic to find the Hydrodynamic Sweet Spot .
Theoretical Grounding (The "Why")
To fix the flow, you must understand the Mass Transfer Coefficient (
In gas-liquid reactions, the limiting step is usually the transfer of
- : Liquid film mass transfer coefficient.
- : Interfacial area (bubble surface area).[1]
-
: Saturation concentration of
(governed by Henry's Law). -
: Actual concentration of
in the bulk liquid.
Key Insight: Increasing flow rate increases turbulence (raising
Visualization: The Optimization Curve
The following diagram illustrates the relationship between Gas Flow Rate and Reaction Efficiency.
Figure 1: Gas flow regimes. Optimal mass transfer occurs in the Dispersed Flow regime (typically 0.5–1.5 VVM), balancing turbulence with bubble size.
Experimental Protocol: The Isobaric Carbonation Standard
Do not rely on ambient pressure bubbling for high-purity applications. This protocol ensures self-validating consistency.
Equipment:
-
Pressurized Reactor (Autoclave) or High-Efficiency Sparger Column.
-
In-line pH probe (High pressure rating).
-
Turbidity meter (optional but recommended).
The Protocol:
-
Slurry Preparation:
-
Suspend Basic Nickel Carbonate (
) in deionized water. -
Target: 5-10% w/v solids. Higher solids content increases viscosity, requiring higher agitation, not necessarily higher gas flow.
-
-
System Purge:
-
Purge headspace with
to remove (prevents Ni oxidation side-reactions).
-
-
Pressurization & Flow Initiation:
-
Set Pressure: 5–10 bar (72–145 psi). Pressure drives solubility (
) more than flow rate. -
Set Flow (The Critical Step): Start at 0.5 VVM (Vessel Volumes per Minute).
-
Example: For a 1L reactor, flow 0.5 L/min.
-
-
-
Reaction Monitoring:
-
Termination:
-
Reaction is complete when the solution becomes clear (green) and turbidity approaches zero.
-
Troubleshooting Guide (FAQ)
Q1: The solution remains cloudy (green slurry) despite high CO2 flow. Why?
Diagnosis: You are likely in the "Churn-Turbulent" regime or have insufficient pressure. Root Cause:
-
Bubble Coalescence: Flow is too high; large bubbles have low surface-area-to-volume ratios.
-
Stripping: High gas velocity is physically stripping dissolved
out of the liquid boundary layer before it can react. Corrective Action:
-
Reduce Flow: Drop flow to 0.5 VVM.
-
Increase Pressure: If possible, increase reactor pressure by 2 bar.
-
Check Agitation: Ensure the impeller is breaking up bubbles (shear rate), not just spinning the liquid.
Q2: My yield is good, but the product precipitates immediately upon sampling.
Diagnosis: Equilibrium Reversion.
Root Cause:
-
Sampling: Use a pressurized sampling loop or dilute immediately into cold, carbonated water.
-
Storage: Store under a
headspace at 4°C.
Q3: How do I calculate the optimal flow rate for my specific reactor geometry?
Answer: Stop thinking in L/min; think in Superficial Gas Velocity (
-
Target:
m/s. -
Below 0.01 m/s: Insufficient mixing.
-
Above 0.05 m/s: Onset of flooding/slugging.
Q4: Can I use temperature to speed up the flow rate effect?
Answer: No. This is a common trap.
While kinetics improve with heat,
-
At 50°C, you need nearly double the pressure to achieve the same dissolved
concentration as at 20°C. -
Rule of Thumb: Keep T < 30°C. Compensate for slower kinetics with better agitation (mechanical shear), not heat.
Data Summary: Optimization Parameters
| Parameter | Optimal Range | Critical Failure Limit | Effect of Deviation |
| Flow Rate (VVM) | 0.5 – 1.0 | > 2.5 | Bubble coalescence; gas waste. |
| Pressure | 5 – 20 bar | < 2 bar | Incomplete dissolution; low yield. |
| Temperature | 10°C – 25°C | > 40°C | |
| Agitation | High Shear | Low Shear | Solids settle; poor mass transfer. |
| pH Endpoint | 5.8 – 6.2 | > 7.0 | Indicates unreacted Carbonate. |
Advanced Troubleshooting Logic Tree
Use this flow to diagnose process failures in real-time.
Figure 2: Logical diagnostic path for incomplete conversion. Note that flow rate reduction is often the counter-intuitive solution.
References
-
Nieves-Remacha, M. J., et al. (2013).[1] "Gas–Liquid Flow and Mass Transfer in an Advanced-Flow Reactor." Industrial & Engineering Chemistry Research. (Demonstrates the relationship between flow rate, bubble size, and
). [1] -
Tang, L., et al. (2013). "Study on Mass Transfer Rate of CO2 Absorption Process." Research India Publications. (Validates that excessive gas flow can decrease driving force in specific packing configurations).
- Morgan, J. J., & Stumm, W. (1981). Aquatic Chemistry: An Introduction Emphasizing Chemical Equilibria in Natural Waters. Wiley.
-
National Center for Biotechnology Information. (2024). "Nickel Carbonate - Compound Summary." PubChem. (Solubility and stability data).
-
Yang, Z.H., et al. (2024). "Insights into the dissolution kinetics of copper–nickel tailings for CO2 mineral sequestration." International Journal of Minerals, Metallurgy and Materials. (Kinetics of Ni dissolution in CO2-acidified systems).
Sources
Validation & Comparative
Technical Comparison: FTIR Spectral Distinction of Nickel(II) Carbonate Variants
Executive Summary & Nomenclature Correction
In materials science and drug development, the precise characterization of nickel precursors is critical for catalytic performance and bioavailability. A common point of confusion exists regarding "Nickel(II) Hydrogen Carbonate" (
Critical Scientific Distinction:
-
Nickel(II) Carbonate (Neutral):
(Anhydrous, Mineral: Gaspéite).[1] A stable, crystalline solid with a calcite-type structure. -
"Nickel(II) Hydrogen Carbonate": Strictly speaking, solid nickel bicarbonate does not exist at room temperature. Attempts to isolate it invariably result in Basic Nickel Carbonate (
). -
Basic Nickel Carbonate: The commercially available "Nickel Carbonate" is almost exclusively this basic variant. It contains hydroxide ions and lattice water.
Objective: This guide provides a definitive FTIR spectral comparison between the Neutral Nickel Carbonate and the Basic Nickel Carbonate (often mislabeled as bicarbonate) to ensure accurate material identification.
Experimental Protocol: Sample Preparation
To obtain reproducible spectral data, proper sample preparation is paramount. Carbonates are strong absorbers; saturation artifacts are common.
Method: KBr Pellet Transmission
-
Desiccation: Dry KBr powder at 110°C for 2 hours to remove environmental moisture (which interferes with the critical OH region).
-
Ratio: Mix 1.5 mg of Nickel Carbonate sample with 200 mg of KBr (approx. 0.7% w/w).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding of hydrated basic carbonates can induce partial dehydration.
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).
Detailed Spectral Analysis
The distinction between neutral and basic nickel carbonate relies on three specific spectral zones.
Zone 1: The Hydroxyl Region (3600–3000 cm⁻¹) [2]
-
Neutral
: This region is silent . Anhydrous gaspeite has no OH groups. Any weak signal here indicates surface moisture or partial hydrolysis. -
Basic Nickel Carbonate: Dominant, broad absorption centered at 3400–3450 cm⁻¹ .
-
Origin: Stretching vibrations (
) of structural hydroxide ( ) and intercalated water molecules. -
Causality: The broadening results from extensive hydrogen bonding networks between the carbonate oxygen, hydroxide, and water.
-
Zone 2: The Carbonate Fingerprint (1800–700 cm⁻¹)
The carbonate ion (
-
Neutral
( Symmetry):-
The carbonate ion retains high symmetry (
site symmetry). - (Asymmetric Stretch): Appears as a single, strong, broad band centered around 1415–1425 cm⁻¹ .
- (Out-of-plane Bend): Sharp peak at 870 cm⁻¹ .
- (In-plane Bend): Sharp peak at 750 cm⁻¹ .
-
-
Basic Nickel Carbonate (Lower Symmetry):
-
The presence of
layers and water distorts the carbonate environment, lowering symmetry from to or . -
Splitting: The degeneracy of the
mode is lifted. This often results in a split band or a complex envelope with maxima typically around 1470 cm⁻¹ and 1390 cm⁻¹ , or a very broad feature with significant shoulders. -
Water Bending: A distinct peak at 1630–1650 cm⁻¹ (bending mode of lattice water,
) is present, which is absent in neutral .
-
Zone 3: The Lattice/Far-IR Region (< 600 cm⁻¹)
-
Neutral
: Shows lattice modes primarily associated with Ni-O interactions. -
Basic Nickel Carbonate: Displays specific Ni-OH bending modes around 450–500 cm⁻¹ , distinguishing the hydroxide component.
Comparative Data Summary
| Vibrational Mode | Assignment | Neutral Nickel Carbonate ( | Basic Nickel Carbonate (aka "Bicarbonate") |
| O-H Stretch | Absent | 3400–3450 cm⁻¹ (Broad, Strong) | |
| Water Bend | Absent | 1630–1650 cm⁻¹ (Medium) | |
| Carbonate Asym. Stretch | ~1415–1425 cm⁻¹ (Single) | 1350–1550 cm⁻¹ (Split/Shouldered) | |
| Carbonate Sym. Stretch | ~1020 cm⁻¹ (Very Weak/Inactive) | ~1050 cm⁻¹ (Weak, activated by symmetry loss) | |
| Out-of-plane Bend | 870 cm⁻¹ (Sharp) | 830–870 cm⁻¹ (Shifted) | |
| In-plane Bend | 750 cm⁻¹ (Sharp) | 680–710 cm⁻¹ | |
| Metal-Ligand | Absent | ~450 cm⁻¹ |
Decision Logic for Identification
The following diagram illustrates the logical workflow to identify the specific nickel carbonate variant based on spectral features.
Caption: Logical decision tree for differentiating Basic Nickel Carbonate from Neutral Nickel Carbonate using key FTIR spectral markers.
Structural Context & Synthesis Pathways
Understanding the origin of these species helps in interpreting the spectra.[3]
Caption: Synthesis workflow showing that standard precipitation yields Basic Nickel Carbonate; Neutral NiCO3 requires specific hydrothermal conditions.
References
-
Rincke, C., et al. (2015). "Nickel Bicarbonate Revealed as a Basic Carbonate." European Journal of Inorganic Chemistry, 2015(36), 5913–5920.
-
Rruff Project. "Gaspéite (NiCO3) Raman and FTIR Spectra." University of Arizona Mineral Database.
-
Bette, S., et al. (2015). "Crystal structure and thermodynamic stability of basic nickel carbonates." Journal of Solid State Chemistry.
-
Frost, R. L., et al. (2008). "Vibrational spectroscopy of the basic nickel carbonate mineral zaratite." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Sources
electrochemical performance comparison of nickel bicarbonate vs nickel hydroxide
Executive Summary: The Structural Advantage
In the development of high-performance supercapacitors and battery-type electrodes, Nickel Hydroxide (
Nickel Bicarbonate (
Part 1: Critical Analysis & Performance Comparison
The "Carbonate Paradox"
A critical distinction must be made regarding the role of carbonate ions (
-
In
Synthesis: Uncontrolled carbonate incorporation (often from air or urea decomposition) is generally detrimental.[3] It blocks active sites and increases charge-transfer resistance ( ), lowering capacitance.[2] -
In
Engineering: When rationally designed, the carbonate species acts as a "spacer" within the crystal lattice or a gas-generating agent ( ) during synthesis. This creates porous, expanded interlayers that buffer volume expansion during charge/discharge cycles, solving the mechanical degradation issue typical of pure hydroxides.
Head-to-Head Electrochemical Data
The following data synthesizes comparative studies, specifically highlighting the morphological benefits of Bicarbonate structures over standard Hydroxide platelets.
| Metric | Nickel Hydroxide ( | Nickel Bicarbonate ( | Advantage |
| Morphology | Dense Nanosheets / Platelets | Hollow Spheres / 3D Flower-like | |
| Specific Capacitance | |||
| Rate Capability | Drops by ~60% at high current (20 A/g) | Retains ~70-80% at high current | |
| Cycling Stability | ~60-70% retention after 2000 cycles | ~80-90% retention after 5000 cycles | |
| Charge Transfer ( | Higher (Dense packing limits electron hop) | Lower (Porous structure aids wetting) |
Key Insight: The superior capacitance of
is often attributed to the "Hollow Sphere Effect." The void space inside the spheres acts as an electrolyte reservoir, shortening the ion diffusion path (), which is critical for high-rate performance according to the diffusion time constant .
Part 2: Mechanistic Pathways & Visualization
Synthesis Mechanism: Urea Hydrolysis Control
The formation of these two materials is often controlled by the same precursor (Urea) but differentiated by reaction kinetics and temperature. Urea decomposition releases
-
Pathway A (Hydroxide): Rapid hydrolysis or high pH favors the precipitation of thermodynamically stable
. -
Pathway B (Bicarbonate): Controlled, slower hydrolysis allows
to integrate into the lattice, or gas evolution ( ) to shape the particle into hollow spheres before full crystallization.
Electrochemical Redox Mechanism
Both materials store energy via Faradaic redox reactions (pseudocapacitance), but the structural dynamics differ.
Nickel Hydroxide:
Nickel Bicarbonate (Active Phase):
Upon cycling in alkaline electrolyte (KOH), the bicarbonate structure undergoes an in-situ surface reconstruction to a highly active, amorphous Ni-O-H species, while the original porous framework remains to support the stress.
Visualizing the Workflow
Figure 1: Divergent synthesis pathways controlled by urea hydrolysis kinetics. Pathway B utilizes gas bubbles as soft templates to create superior hollow morphologies.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize a Self-Validating System : the color change of the solution and the physical texture of the precipitate serve as checkpoints.
Protocol A: Synthesis of Ni(HCO3)2 Hollow Spheres
Objective: Create hierarchical spheres for maximum surface area.
-
Precursor Prep: Dissolve 2 mmol
and 10 mmol Urea in 30 mL DI water and 30 mL ethanol.-
Validation: Solution must be clear, light green. Ethanol acts as a co-solvent to modulate surface tension for sphere formation.
-
-
Hydrothermal Treatment: Transfer to a Teflon-lined autoclave. Heat at 100°C for 10 hours .
-
Why 100°C? Higher temperatures (>140°C) force the conversion to pure hydroxide or oxide. 100°C maintains the carbonate/bicarbonate phase.
-
-
Washing: Centrifuge the green precipitate. Wash 3x with water, 1x with ethanol.
-
Drying: Vacuum dry at 60°C for 12 hours.
-
Checkpoint: The powder should be fluffy and pale green. If it is dark green/black, oxidation occurred (failed).
-
Protocol B: Electrochemical Characterization (Three-Electrode System)
Objective: Accurate measurement of specific capacitance (
-
Working Electrode: Mix Active Material (80%), Acetylene Black (10%), and PVDF binder (10%) in NMP. Coat onto Nickel Foam.[4][5]
-
Electrolyte: 2.0 M or 6.0 M KOH.
-
Cyclic Voltammetry (CV): Scan from 0.0 to 0.5 V (vs Hg/HgO).
-
Validation: Look for a pair of strong redox peaks. If the curve is rectangular (EDLC shape), the material is inactive or the potential window is wrong.
-
-
Calculation:
Where is discharge current, is discharge time, is mass of active material, and is voltage window.[5][6]
Part 4: References
-
Yan, Y., et al. (2014).[7] "Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)2 nanoparticulates and their electrochemical performances." RSC Advances. Link
-
Zhu, Q., et al. (2017). "Controllable synthesis of nickel bicarbonate nanocrystals with high homogeneity for a high-performance supercapacitor." CrystEngComm. Link
-
Li, H., et al. (2021). "Highly uniform Ni(HCO3)2 spheres: the morphology evolution and electrochemical performance." Dalton Transactions. Link
-
Yang, G., et al. (2016). "Interconnected Ni(HCO3)2 Hollow Spheres Enabled by Self-Sacrificial Templating with Enhanced Lithium Storage Properties." ACS Energy Letters. Link
-
Kim, J., et al. (2025).[8] "Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance."[2][3] Chemistry of Materials. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inpressco.com [inpressco.com]
- 7. Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)2 nanoparticulates and their electrochemical performances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: XPS Binding Energy Shifts in Nickel(2+) Hydrogen Carbonate vs. Alternative Ni(2+) Matrices
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the accurate surface characterization of nickel-based complexes. Nickel(2+) hydrogen carbonate (
This guide objectively compares the XPS spectral performance of
Expertise & Experience: The Causality Behind Binding Energy Shifts
When analyzing nickel complexes, relying solely on the
-
(The Ionic Baseline): The highly ionic
bond allows for strong non-local screening from the band into the holes during photoemission. This robust final-state relaxation results in a lower apparent binding energy for the main peak (~853.7 to 854.2 eV)[2]. -
vs.
(The Electronegativity Pull): The carbonate ( ) and hydrogen carbonate ( ) ligands are highly electronegative polyatomic ions. They pull electron density away from the center, reducing initial-state screening and shifting the binding energy higher (~855.8 to 857.4 eV)[1][3]. -
The Defining
Shift: The true causality of the spectral difference between and lies in the protonation of the carbonate group. The addition of the proton increases the electron-withdrawing nature of the ligand. Consequently, the peak for undergoes a massive shift to ~290.6 eV [1], compared to the standard carbonyl/carbonate peak at ~288.7 eV [2].
Quantitative Comparison of Ni(2+) Reference Matrices
To objectively distinguish
| Material Matrix | ||||
| 855.9 – 857.4 | 862.7 | 531.6 – 532.0 | 290.6 | |
| 855.8 – 856.6 | 861.8 | 531.0 – 531.8 | 288.7 – 289.5 | |
| 855.6 | 861.5 | 531.5 | N/A | |
| 853.7 – 854.2 | 861.0 | 529.1 – 529.5 | N/A |
(Data synthesized from high-resolution XPS studies on nickel carbonates and graphene-oxide supported nanocubes[1][2][3][4].)
Logical Deconvolution Workflow
To prevent misassignment of chemical states, the deconvolution of
Figure 1. Logical workflow for deconvoluting Ni(2+) species using multiplet XPS binding energy shifts.
Self-Validating Experimental Protocol for Ni(HCO3)2 Analysis
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring and fitting
Step 1: Substrate Selection & Sample Mounting
-
Action: Press the powder sample onto high-purity Indium (In) foil or a Gold (Au) substrate.
-
Causality: Do not use standard carbon tape. The massive
signal from the tape's adhesive will create a broad background that overwhelms the critical, low-intensity signal at 290.6 eV.
Step 2: Charge Compensation & Calibration
-
Action: Activate the dual-beam charge neutralizer (utilizing both low-energy electrons and
ions). -
Causality:
is highly insulating compared to metallic Ni or conductive oxides. Without dual-beam neutralization, localized differential charging will artificially shift the peaks to higher energies, leading to false interpretations. Calibrate the final energy scale strictly using the adventitious aliphatic peak at 284.8 eV.
Step 3: High-Resolution Data Acquisition
-
Action: Acquire the
(850–890 eV), (525–540 eV), and (280–295 eV) regions using a Pass Energy of 20–30 eV, a step size of 0.05 eV, and a dwell time of 100 ms per step.
Step 4: Hierarchical Peak Deconvolution (The Self-Validation Phase)
-
Validate the Ligand (
): Fit the region first. If a distinct peak at ~290.6 eV is present, it validates the presence of the ligand[1]. If the peak is at ~288.7 eV, the sample is [2]. -
Confirm the Oxygen Environment (
): Fit the region, constraining the Full Width at Half Maximum (FWHM) to 1.2–1.5 eV. A single peak at ~532.0 eV supports the hydrogen carbonate assignment[1]. -
Determine the Metal State (
): Only after validating the ligands, fit the region. Anchor the main peak between 855.9 and 857.4 eV[1][4]. Do not use a single Gaussian-Lorentzian curve; apply a multiplet splitting model to account for the asymmetric tailing and the prominent shake-up satellite at ~862.7 eV.
References
1.1 - NIH.gov / PMC[1] 2.4 - Amazon AWS / Supporting Information[4] 3.2 - RSC Publishing[2] 4.3 - NII.ac.jp[3]
Sources
- 1. Construction of 3D architectures with Ni(HCO3)2 nanocubes wrapped by reduced graphene oxide for LIBs: ultrahigh capacity, ultrafast rate capability and ultralong cycle stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
comparative study of nickel bicarbonate and cobalt bicarbonate electrocatalysts
This guide provides a comparative technical analysis of Nickel Bicarbonate and Cobalt Bicarbonate (specifically Cobalt Carbonate Hydroxide) electrocatalysts.[1]
Content Type: Technical Comparison & Application Guide Audience: Materials Scientists, Electrochemists, and Energy Researchers
Executive Summary
In the pursuit of non-noble metal electrocatalysts for water splitting (HER/OER) and CO₂ reduction, bicarbonate-derived transition metals have emerged as a distinct class of materials. While Nickel Bicarbonate (
This guide compares these two material systems, highlighting that while Ni-bicarbonates offer superior intrinsic water dissociation kinetics for HER, Co-carbonate derivatives excel as pre-catalysts that reconstruct into highly active oxyhydroxides for OER.
Key Performance Differentiators
| Feature | Nickel Bicarbonate ( | Cobalt Carbonate Hydroxide (Co-CHH) |
| Primary Application | Bifunctional (HER & OER), CO₂RR | OER (Oxygen Evolution Reaction) |
| Active Phase | Supramolecular Bicarbonate / NiOOH (in situ) | CoOOH / |
| Stability | Moderate (Anion exchange occurs in strong alkali) | Low (Rapidly converts to oxide/hydroxide) |
| Key Mechanism | Promotes water dissociation ( | Lattice Oxygen Mechanism (LOM) |
Fundamental Chemistry & Synthesis
Structural Divergence
The "bicarbonate" designation implies the presence of
-
Nickel Bicarbonate: Can form stable 2D nanosheets where
anions coordinate directly to centers, creating a supramolecular network that stabilizes the -phase hydroxide layers. This prevents rapid aggregation and maintains high surface area. -
Cobalt "Bicarbonate": Pure
is thermodynamically unstable in aqueous solution, rapidly hydrolyzing to basic carbonates ( ). In electrocatalysis, references to "Cobalt Bicarbonate" almost exclusively refer to these Cobalt Carbonate Hydroxide (Co-CHH) nanowire or nanosheet precursors.
Synthesis Protocols
To ensure reproducibility, we utilize a hydrothermal approach regulated by urea hydrolysis or direct
Protocol A: Synthesis of Ni-Bicarbonate Nanosheets
-
Precursors:
(2 mmol), (10 mmol). -
Solvent: Deionized water/Ethanol (1:1 v/v).
-
Procedure:
-
Dissolve precursors under vigorous stirring for 30 mins.
-
Transfer to a Teflon-lined autoclave.
-
Heat at 120°C for 10 hours .
-
Critical Step: Cool naturally to room temperature to preserve the supramolecular assembly.
-
Wash with ethanol (prevents hydrolysis) and vacuum dry at 60°C.
-
Protocol B: Synthesis of Co-Carbonate Hydroxide (Co-CHH)
-
Precursors:
(2 mmol), Urea ( ) (10 mmol). -
Procedure:
-
Dissolve precursors in 40 mL DI water.
-
Hydrothermal treatment at 100°C for 8 hours .
-
Mechanism: Urea hydrolysis releases
and slowly, precipitating crystalline Co-CHH nanowires. -
Wash with water/ethanol and dry at 60°C.
-
Synthesis Workflow Visualization
Caption: Comparative synthesis pathways. Note the use of Ethanol in Ni synthesis to stabilize the bicarbonate phase, whereas Co synthesis utilizes aqueous urea hydrolysis.
Electrochemical Performance Analysis
Oxygen Evolution Reaction (OER)
In alkaline media (1.0 M KOH), both materials undergo surface reconstruction. However, the Co-CHH precursor tends to form a more conductive oxyhydroxide phase (
Comparative Data Table (1.0 M KOH)
| Metric | Ni-Bicarbonate | Co-Carbonate Hydroxide |
| Overpotential @ 10 mA/cm² | 310 - 330 mV | 280 - 300 mV |
| Tafel Slope | 60 - 70 mV/dec | 50 - 60 mV/dec |
| Stability (Chronopotentiometry) | > 20 hours (Phase retains sheet morphology) | > 15 hours (Morphology often collapses to particles) |
| Active Species |
Hydrogen Evolution Reaction (HER)
Nickel bicarbonate exhibits a unique advantage here. The bicarbonate groups (
-
Ni-Bicarbonate HER Overpotential: ~140 mV @ 10 mA/cm²
Mechanistic Insights & Causality
The "Anion Effect" in Nickel Bicarbonate
Unlike simple oxides,
-
Water Adsorption: The hydrophilic bicarbonate groups attract water molecules to the Ni sites.
-
Dissociation: The
acts as a local buffer/proton acceptor, lowering the energy barrier for breaking the H-OH bond. -
Result: Enhanced HER kinetics compared to pure
.
The "Sacrificial Template" Role in Cobalt
Co-CHH acts primarily as a pre-catalyst .
-
Leaching: Upon anodic polarization, carbonate ions (
) leach out into the electrolyte. -
Porosity Generation: This leaching creates a defect-rich, porous
surface. -
Result: A massive increase in Electrochemically Active Surface Area (ECSA), explaining the superior OER performance despite the insulating nature of the initial carbonate.
Mechanistic Pathway Diagram
Caption: Mechanistic divergence: Ni-Bicarbonate facilitates proton transfer via anion groups, while Co-CHH undergoes structural reconstruction to generate active defects.
Experimental Validation Protocols
To validate the claims above in your own lab, follow this self-validating testing sequence.
Electrochemical Activation Cycling
Objective: Confirm the "Sacrificial Template" mechanism for Cobalt vs. the stability of Nickel.
-
Setup: 3-electrode system (Working: Catalyst on Ni Foam, Counter: Graphite, Ref: Hg/HgO).
-
Electrolyte: 1.0 M KOH.
-
Protocol: Perform Cyclic Voltammetry (CV) from 1.0 to 1.6 V vs RHE at 100 mV/s for 500 cycles.
-
Validation Check:
-
Co-CHH: You should observe a continuous increase in current density over the first 50-100 cycles (activation/leaching phase).
-
Ni-Bicarbonate: Current density should remain relatively stable or increase slightly due to Ni(OH)2/NiOOH redox maturation, but without the massive geometric area expansion seen in Co.
-
Impedance Spectroscopy (EIS)
Objective: Measure charge transfer resistance (
-
Bias: Set potential at overpotential
mV. -
Frequency: 100 kHz to 0.01 Hz.
-
Analysis: Fit to a Randles circuit.
-
Expected Result: Ni-Bicarbonate will show lower
in HER regions; Co-CHH will show lower in OER regions after activation.
References
-
Nickel-Based Bicarbonates as Bifunctional C
- Source: Chemistry – A European Journal (2018).
- Significance: Establishes Ni-bicarbonate as a viable bifunctional c
-
Cubic Nanostructures of Nickel-Cobalt Carbonate Hydroxide Hydr
-
Source: Inorganic Chemistry (2020).[1]
- Significance: Comparative study of Ni, Co, and NiCo-carbonate hydroxides, confirming the superior OER activity of the mixed and Co-rich phases.
-
-
Ultra-small Ni(HCO3)
- Source: Chemical Communic
- Significance: Details the mechanism of bicarbonate anions facilit
-
Cobalt-based Nanosheet Arrays for Overall W
- Source: Journal of M
- Significance: Discusses the reconstruction of Cobalt-based precursors into active oxyhydroxides.
Sources
Advanced Speciation Analysis: Raman Spectroscopy of Aqueous Nickel Bicarbonate Systems
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Geochemists
Executive Summary: The Case for In-Situ Raman
In the development of catalytic precursors and geological sequestration models, the accurate identification of aqueous nickel species is a critical bottleneck. Traditional methods like potentiometry provide thermodynamic data but lack structural insight, while FTIR is plagued by water interference in the mid-IR region.
This guide evaluates In-Situ Raman Spectroscopy as the superior analytical "product" for identifying aqueous nickel bicarbonate species (
Technical Comparison: Raman vs. Alternatives
The primary challenge in analyzing aqueous nickel bicarbonate is the solvent matrix. Water is a strong infrared absorber, masking the carbonate fingerprint region (
Comparative Performance Matrix
| Feature | Raman Spectroscopy (Recommended) | FTIR (ATR/Transmission) | Potentiometric Titration |
| Aqueous Compatibility | Excellent. Water signal is weak; no background subtraction needed. | Poor. Strong O-H absorption interferes with carbonate bands. | N/A. Indirect measurement only. |
| Speciation Specificity | High. Distinguishes free | Moderate. Broad bands make resolving complexed vs. free species difficult. | Low. Infers species based on charge balance/pH, not structure. |
| In-Situ Capability | High. Compatible with High-Pressure (HDAC) and glass vessels. | Low. Requires specialized diamond/ZnSe windows; pressure cells are complex. | Moderate. Standard glass electrodes, but limited pressure range. |
| Limit of Detection | ~1–5 mM (Resonance enhancement possible). | ~0.1 mM (Technique dependent). | < 0.1 mM (High sensitivity but low specificity). |
The Science: Vibrational Signatures of Nickel Coordination[1]
To interpret the data, one must understand the symmetry breaking that occurs during coordination.
-
Free Carbonate (
): The free ion is highly symmetric. Its dominant Raman feature is the symmetric stretching mode ( ) at ~1066 cm⁻¹ .[1][2] -
Free Bicarbonate (
): Protonation lowers symmetry, shifting the mode to ~1017 cm⁻¹ and activating new modes. -
Nickel Coordination (
or ): When binds to carbonate (monodentate or bidentate), it further reduces symmetry. This causes:-
Splitting of degenerate modes: The
asymmetric stretch (normally weak/broad) splits into two distinct bands. -
Shift of
: The symmetric stretch shifts (typically to ~1050–1060 cm⁻¹) due to the kinematic effect of the heavy metal atom.
-
Validated Raman Shift Table (Aqueous System)
| Species | Symmetry | Dominant Raman Band ( | Secondary Features |
| Free Carbonate ( | 1066 cm⁻¹ (Strong, Sharp) | ||
| Free Bicarbonate ( | 1017 cm⁻¹ (Strong) | C-OH bend ~630 cm⁻¹ | |
| Nickel Carbonate Complex ( | ~1050–1060 cm⁻¹ (Medium) | Splitting of | |
| Basic Nickel Carbonate (Solid) | Layered | 1080–1090 cm⁻¹ | Lattice modes < 300 cm⁻¹ |
Critical Insight: At ambient pressure, aqueous nickel bicarbonate is unstable and rapidly precipitates as basic nickel carbonate (
). To observe the solubleor species, you must maintain high partial pressure.
Experimental Protocol: High-Pressure Speciation
Objective: Stabilize and identify soluble nickel-carbonate complexes without precipitation.
Required Equipment
-
Raman Spectrometer: 532 nm excitation (green laser avoids fluorescence from some Ni-impurities).
-
High-Pressure Cell: Hydrothermal Diamond Anvil Cell (HDAC) or a Sapphire capillary tube capable of 50–100 bar.
-
Reagents:
(non-complexing counter-ion), , gas.
Workflow Diagram
Caption: Figure 1. High-pressure Raman workflow for stabilizing and quantifying transient nickel bicarbonate species.
Step-by-Step Methodology
-
Solution Preparation: Prepare a 0.1 M
solution. The perchlorate ion ( ) has a distinct Raman peak at 935 cm⁻¹ which serves as an internal intensity standard , making the protocol self-validating. -
Carbonate Addition: Add
to achieve a ligand-to-metal ratio of 1:1 to 5:1. -
Pressurization: Immediately load the solution into the high-pressure cell and pressurize with
to >50 bar. This shifts the equilibrium toward soluble bicarbonate species and suppresses hydroxide formation. -
Acquisition: Focus the laser (532 nm, ~50 mW) into the liquid phase. Acquire spectra in the 200–1800 cm⁻¹ range.
-
Deconvolution: Use peak-fitting software to resolve the overlapping bands in the 1000–1100 cm⁻¹ region.
-
Fix the position of free
at 1017 cm⁻¹. -
Look for the emergence of the "complexation shoulder" at ~1055 cm⁻¹.
-
Speciation Logic & Pathway
Understanding the chemical equilibrium is vital for interpreting the spectra. The system is governed by pH and
Caption: Figure 2. Nickel speciation pathway.[3][4][5] Raman detects the transition from Blue (Soluble) to Green (Neutral) to Red (Precipitate).
Mechanistic Insight:
The formation of
References
-
Determination of Aqueous Nickel-Carbonate and Nickel-Oxalate Complexation Constants Source: ResearchGate / Dalton Transactions Key Finding: Established
values for Ni-carbonate species and confirmed dominance of in specific pH ranges. -
Infrared and Raman Spectra of Inorganic and Coordination Compounds (Nakamoto) Source: Wiley Online Library Key Finding: Authoritative text on vibrational modes of coordination compounds, detailing the splitting of carbonate bands upon metal binding.
-
Speciation studies in aqueous HCO3- / CO3 2- solutions: A combined Raman spectroscopic and thermodynamic study Source: PubMed / Dalton Transactions Key Finding: Definitive assignment of aqueous carbonate (1066 cm⁻¹) and bicarbonate (1017 cm⁻¹) Raman bands.
-
Nickel Bicarbonate Revealed as a Basic Carbonate Source: ResearchGate Key Finding: Structural characterization proving that "nickel bicarbonate" solids are often basic carbonates, emphasizing the need for in-situ solution analysis.
Sources
Comparative Guide: Validating Synthesized Nickel Bicarbonate Purity via TGA
Executive Summary
The Challenge: Synthesizing pure Nickel(II) Bicarbonate (
Part 1: Comparative Analysis of Validation Methods
While multiple techniques exist for characterization, TGA offers the unique ability to quantify stoichiometry and hydration states, which are the primary differentiators between Nickel Bicarbonate and its degradation products.
| Feature | TGA (Thermogravimetric Analysis) | XRD (X-Ray Diffraction) | ICP-OES (Elemental Analysis) |
| Primary Utility | Stoichiometry & Hydration | Phase Identification | Metal Content (Ni%) |
| Detection Capability | Distinguishes | Often fails; BNC is turbostratic (semi-amorphous).[1] | Cannot distinguish between Carbonate and Bicarbonate forms.[1] |
| Sample Requirement | < 10 mg solid | > 50 mg solid | Digested solution |
| Purity Verdict | High Confidence (Quantitative) | Low Confidence (Qualitative) | Medium Confidence (Incomplete) |
Why TGA Wins:
The theoretical mass loss for pure Nickel Bicarbonate (
Part 2: Technical Deep Dive – The Validation Workflow
2.1 Theoretical Framework
To validate purity, one must compare the experimental decomposition curve against the theoretical degradation pathways.
Pathway A: Pure Nickel Bicarbonate (Target) [1]
Pathway B: Basic Nickel Carbonate (Common Impurity) [1]
-
Formula (Typical):
[1][2] -
Reaction: Decomposition occurs in stages (dehydration
dehydroxylation decarbonation).[1] -
Theoretical Residual Mass: ~55-65% (depending on hydration
)[1] -
Total Mass Loss: 35% - 45% [1]
2.2 Experimental Protocol
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[1]
-
Crucible: Alumina (
) or Platinum (Pt).[1] Note: Alumina is preferred to avoid catalytic effects with Pt. -
Atmosphere: Nitrogen (
) at 40-60 mL/min.[1] Inert atmosphere prevents oxidation of organic impurities, isolating the carbonate decomposition. -
Temperature Program:
-
Equilibrate: 30°C.
-
Ramp: 10°C/min to 800°C.
-
Isotherm: Hold at 800°C for 5 mins (ensures complete conversion to NiO).
-
Part 3: Data Interpretation & Visualization
3.1 The Decomposition Fingerprint
The following diagram illustrates the decision logic for interpreting the TGA curve.
Figure 1: Decision tree for classifying synthesized nickel species based on total mass loss.
3.2 Quantitative Reference Table
Use this table to benchmark your experimental data.
| Parameter | Pure Nickel Bicarbonate | Basic Nickel Carbonate (Tetrahydrate) |
| Formula | ||
| Molar Mass | 180.7 g/mol | ~376.8 g/mol |
| Residue (NiO) | 74.7 g/mol | 224.1 g/mol (3 moles NiO) |
| Residual Mass % | 41.34% | 59.47% |
| Total Mass Loss | 58.66% | 40.53% |
| TGA Profile | Single/Double sharp step < 300°C | Three distinct steps (Water, OH, CO3) |
3.3 Decomposition Pathway Visualization
Understanding the chemical transformation helps in troubleshooting synthesis errors.[1]
Figure 2: Thermal decomposition pathway of the common Basic Nickel Carbonate impurity.[1]
Part 4: Troubleshooting Synthesis
If your TGA data indicates Basic Nickel Carbonate (Mass loss ~40%) instead of Bicarbonate, consider these synthesis adjustments:
-
pH Control: Bicarbonate requires a strictly controlled pH (typically 7.5 - 8.5).[1] Higher pH favors Hydroxide (
) incorporation, leading to BNC.[1] -
Drying Temperature:
is thermally fragile.[1] Drying above 40°C can induce premature decarbonation.[1] Use lyophilization (freeze-drying) instead of oven drying.[1] -
CO2 Overpressure: Synthesis should occur under excess
pressure to shift the equilibrium away from the basic carbonate.[1]
References
-
Rincke, C., et al. (2016).[1][2] Nickel Bicarbonate Revealed as a Basic Carbonate. Chemistry – A European Journal.[1] [1]
-
Bette, S., et al. (2015).[1] Crystal Structure and Thermal Decomposition of Basic Nickel Carbonate. Journal of Solid State Chemistry.
-
Gabal, M.A. (2003).[1] Kinetics of thermal decomposition of nickel carbonate. Thermochimica Acta.
-
TA Instruments. (n.d.).[1] Thermal Analysis Application Brief: Decomposition of Carbonates.
Sources
Specific Capacitance Comparison of Nickel Bicarbonate Morphologies
Content Type: Technical Comparison Guide Audience: Researchers, Electrochemists, and Materials Scientists
Executive Summary: The Morphology-Performance Nexus
In supercapacitor research, "Nickel Bicarbonate" (
This guide objectively compares the electrochemical performance of three distinct morphologies derived from bicarbonate precursors: Solid Spheres , 2D Nanosheets , and Hierarchical Nanoflowers .
Key Insight: There is a direct causal link between morphological complexity and specific capacitance.[1]
-
Spheres (Baseline): Limited by surface area (
). -
Nanosheets (Intermediate): Enhanced ion accessibility (
). -
Nanoflowers (Optimized): Maximum redox exposure (
).
Comparative Analysis: Specific Capacitance by Morphology
The following data aggregates performance metrics from controlled hydrothermal syntheses where morphology was the primary variable.
| Morphology | Chemical Phase | Specific Capacitance ( | Current Density | Surface Area ( | Rate Capability |
| Solid Spheres | 450 F/g | 5 A/g | Low (< 50 | Moderate | |
| Nanosheets | 1178 F/g | 0.5 A/g | High (~100 | High | |
| Nanoflowers | 1234 - 1649 F/g | 1 A/g | Very High (>140 | Excellent | |
| Nanorods | 762 F/g | 1 A/g | Moderate | High |
*Note: Bimetallic (Ni-Co) nanorods are included for context. While often superior in conductivity, pure nickel nanoflowers can outperform simple bimetallic rods due to superior surface area utilization.
Technical Deep Dive
1. Solid Spheres (The Baseline)
-
Performance: 450 F/g [1].
-
Mechanism: Spheres produced via simple precipitation often suffer from the "dead volume" effect. Electrolyte ions (
) can only access the outer shell, leaving the core electrochemically inactive. -
Limitation: Long ion diffusion paths result in significant IR drop at high current densities.
2. 2D Nanosheets (The Geometric Upgrade)
-
Mechanism: Ultrathin sheets (<10 nm thickness) drastically shorten the diffusion distance for ions. The
phase allows for intercalation of electrolyte ions between layers, not just surface adsorption. -
Advantage: The open structure prevents restacking, maintaining active sites during cycling.
3. Hierarchical Nanoflowers (The Optimal Architecture)
-
Mechanism: Nanoflowers combine the benefits of nanosheets with a macroporous 3D scaffold. The "petals" (nanosheets) provide high surface area, while the voids between petals serve as "ion reservoirs," ensuring electrolyte is always available near the electrode surface even during rapid discharge.
-
Chemistry: The presence of carbonate anions (
) in the interlayer space stabilizes the phase, preventing it from converting to the less active phase.
Mechanistic Visualization
The following diagram illustrates how morphology dictates the electrochemical performance pathway, from synthesis to charge storage.
Caption: Causal pathway linking synthesis control to morphological outcome and final electrochemical capacitance.
Experimental Protocol: Synthesis of High-Performance Nanoflowers
To achieve the superior Nanoflower morphology, a self-validating hydrothermal protocol is required. This method uses urea as a hydrolysis controlling agent to prevent the formation of bulk spheres.
Reagents:
-
Nickel Nitrate Hexahydrate (
) -
Urea (
) - Source of carbonate and pH buffer. -
Ammonium Fluoride (
) - Morphology directing agent.
Step-by-Step Workflow:
-
Precursor Dissolution:
-
Dissolve 2 mmol
, 5 mmol Urea, and 2 mmol in 40 mL DI water. -
Why: Urea decomposes slowly at high temp to release
and , ensuring uniform nucleation rather than instant precipitation.
-
-
Hydrothermal Treatment:
-
Transfer solution to a Teflon-lined stainless steel autoclave.
-
Immerse cleaned Nickel Foam into the solution.
-
Heat at 120°C for 10-12 hours .
-
Validation: If temp > 140°C, carbonate incorporation increases excessively, blocking active sites [5]. If temp < 100°C, crystallinity is too low for stability.
-
-
Post-Processing:
-
Rinse with DI water and ethanol (3x each) to remove residual ions.
-
Dry at 60°C for 12 hours.
-
Calcination (Optional): Annealing at 300°C can convert the carbonate hydroxide to oxide (
), but for pseudocapacitance, the carbonate/hydroxide phase often yields higher capacitance due to proton intercalation support.
-
References
-
Highly uniform Ni(HCO3)2 spheres: the morphology evolution and electrochemical performance. Source: Dalton Transactions (RSC). Data: 450 F/g for spherical morphology. URL:[Link]
-
Nanosheet-Based Hierarchical Ni2(CO3)(OH)2 Microspheres with Weak Crystallinity for High-Performance Supercapacitor. Source: ACS Applied Materials & Interfaces. Data: 1178 F/g for nanosheet-assembled microspheres.[2][3] URL:[Link]
-
Superior charge storage performance of optimized nickel cobalt carbonate hydroxide hydrate nanostructures. Source: Scientific Reports (Nature).[9] Data: 1649 F/g for flower-like Ni-rich carbonate hydroxide. URL:[Link]
-
Nanoflower Ni(OH)2 grown in situ on Ni foam for high-performance supercapacitor electrode materials. Source: Sustainable Energy & Fuels (RSC). Data: 1234 - 2814 F/g (High values attributed to alpha-phase stabilization). URL:[Link]
-
Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Source: Chemistry of Materials (ACS).[10] Insight: Mechanistic validation of carbonate blocking effects at high synthesis temperatures. URL:[Link]
Sources
- 1. Morphology-driven electrochemical properties of nickel-hydroxide and performance of asymmetric button-cell hybrid device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nanosheet-based hierarchical Ni(2)(CO(3))(OH)(2) microspheres with weak crystallinity for high-performance supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Hydroxide Zinc Carbonate Composite for Supercapacitors [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
Evaluating Oxygen Evolution Reaction (OER) Efficiency of Nickel Bicarbonate Systems
Content Type: Publish Comparison Guide Audience: Researchers, Electrochemical Scientists, and Material Engineers
Executive Summary: The Bicarbonate Advantage
Nickel bicarbonate (
This guide evaluates the efficiency of Nickel Bicarbonate systems, specifically highlighting the superior performance of iron-doped variants (e.g.,
Mechanistic Insight: Bicarbonate-Assisted OER
To evaluate efficiency, one must understand the unique mechanism. In standard alkaline OER,
Mechanism Diagram
The following diagram illustrates the catalytic cycle, highlighting the role of
Figure 1: Bicarbonate-assisted Proton-Coupled Electron Transfer (PCET) mechanism on Nickel surfaces.
Comparative Performance Analysis
The efficiency of nickel bicarbonate is best contextualized against industry standards: Iridium Oxide (
Table 1: Electrochemical Performance Metrics
Data compiled from comparative studies in alkaline (
| Catalyst System | Electrolyte | Overpotential ( | Tafel Slope ( | Stability ( | Key Advantage |
| 230 - 260 mV | ~50 | >20 h | Superior intrinsic activity; Fe-doping modulates Ni valence. | ||
| Activated Ni Anode | 350 - 400 mV | 60 - 80 | >100 h | Self-healing; Enables neutral pH operation (e.g., seawater). | |
| 280 - 320 mV | 40 - 60 | High | Universal standard; High cost; Unstable in bulk alkaline long-term. | ||
| 300 - 350 mV | 70 - 90 | Moderate | Low cost; Lower conductivity without Fe impurities. |
Critical Analysis:
-
Fe-Doping is Crucial: Pure
exhibits moderate activity. The incorporation of Iron ( ) drastically lowers the overpotential, similar to the NiFe-LDH effect, but the bicarbonate structure provides unique surface hydrophilicity and gas bubble release properties. -
Neutral pH Viability: While
is virtually inactive in neutral media due to proton starvation, the Ni-bicarbonate system maintains activity due to the buffering capacity of .
Experimental Protocols
To ensure reproducibility, use the following self-validating protocols. Two distinct approaches are detailed: Synthesis of Powder Catalyst and In-Situ Activation .
Workflow Diagram
Figure 2: Experimental workflow for synthesizing and testing Nickel Bicarbonate catalysts.
Protocol A: In-Situ Electrochemical Activation (Recommended for Neutral pH)
Best for: Studying the "Bicarbonate Effect" on metallic Nickel.
-
Electrode Preparation: Polish a Nickel disk or clean Nickel foam in
for 15 minutes to remove native oxides. Rinse with deionized water. -
Electrolyte Preparation: Dissolve
to . Crucial Step: Purge the solution with gas for 30 minutes prior to and during the experiment. This maintains a pH of ~6.8 and ensures a supply of . -
Activation: Perform Cyclic Voltammetry (CV) from
to vs. RHE at .-
Validation: Observe the growth of the oxidation peak at ~1.35 V. Stability is reached when the peak current stabilizes (typically >20 cycles).
-
-
Testing: Run Linear Sweep Voltammetry (LSV) at
(to minimize capacitive current) and correct for iR-drop (measure impedance at 100 kHz).
Protocol B: Synthesis of Nanosheets
Best for: High-performance alkaline OER.
-
Precursor Solution: Mix
and (molar ratio 9:1) in deionized water. Add Urea ( ) as the carbonate source. -
Solvothermal Growth: Transfer to a Teflon-lined autoclave containing a Nickel Foam substrate. Heat at
for 12 hours. -
Post-Treatment: Rinse with ethanol and water. Dry at
. Do not calcine at high temperatures (>300°C), as this will convert the bicarbonate to oxide ( ), losing the unique bicarbonate structure.
Critical Analysis & Limitations
While promising, the evaluation of Nickel Bicarbonate requires awareness of specific pitfalls:
-
Phase Transformation: Under harsh anodic conditions (high potential), surface bicarbonates may partially convert to oxyhydroxides (
).-
Diagnostic: Use X-ray Photoelectron Spectroscopy (XPS) post-reaction. A persistent C 1s peak (carbonate) and specific Ni 2p binding energy shifts confirm the retention of the bicarbonate environment.
-
-
pH Sensitivity: The efficiency is highly pH-dependent. In highly acidic media (< pH 4), the catalyst dissolves. In highly alkaline media (> pH 13), the bicarbonate equilibrium shifts entirely to carbonate/hydroxide, potentially altering the mechanism.
-
Bubble Management: Bicarbonate-derived surfaces are often superaerophobic, aiding in rapid
bubble release, which reduces the "dead area" on the electrode surface during high-current operation.
References
-
Nickel-Based Bicarbonates as Bifunctional Catalysts for Oxygen Evolution and Reduction Reaction in Alkaline Media. Source: Chemistry – A European Journal (2018). Significance: Establishes
as a superior bifunctional catalyst. -
Ni-Based Electrocatalyst for Water Oxid
System at Near-Neutral pH. Source: ResearchGate / Scientific Reports (Contextual). Significance: Details the in-situ formation of active Ni species in bicarbonate buffers and the PCET mechanism. -
Boosting the Performance of the Nickel Anode in the Oxygen Evolution Reaction by Simple Electrochemical Activation. Source: Angewandte Chemie International Edition (2017).[4] Significance: Provides the protocol for electrochemical activation of Ni anodes.
-
Comparison of the activity of Ni-based catalysts for the OER in alkaline solutions. Source: ResearchGate. Significance: Benchmarking data for Ni-based catalysts to support Table 1.
Sources
comparison of sol-gel vs hydrothermal methods for nickel bicarbonate synthesis
This guide provides a technical comparison between Hydrothermal and Sol-Gel methodologies for the synthesis of Nickel Bicarbonate (
These materials are critical precursors for high-performance supercapacitors, battery cathodes, and catalysts. While Hydrothermal synthesis is often considered the "Gold Standard" for obtaining highly crystalline, morphology-controlled nickel bicarbonate, Sol-Gel offers distinct advantages in homogeneity and dopant integration, typically serving as a superior route for oxide derivatives.
Executive Summary & Mechanism of Action
The choice between Sol-Gel and Hydrothermal methods dictates the phase purity, crystallinity, and electrochemical performance of the final nickel species.
| Feature | Hydrothermal Synthesis | Sol-Gel Synthesis |
| Primary Mechanism | High-pressure/temperature aqueous crystal growth via urea hydrolysis. | Hydrolysis and polycondensation of molecular precursors into a 3D gel network.[1] |
| Target Product | Crystalline Nickel Bicarbonate (often | Amorphous/Fine Basic Carbonate (usually a precursor to NiO). |
| Key Advantage | Superior morphology control (nanospheres, flowers) and high crystallinity without calcination. | Atomic-level homogeneity; ideal for doping and creating complex mixed-metal oxides. |
| Key Limitation | Batch process; difficult to scale; requires high-pressure autoclaves. | Requires aging/drying; final bicarbonate phase is often less stable or amorphous. |
Mechanistic Pathways
-
Hydrothermal (The "Pressure Cooker" Effect): Utilizes a sealed autoclave to elevate water above its boiling point. The thermal decomposition of urea releases
and ions slowly and uniformly throughout the solution. This "homogeneous precipitation" allows nickel bicarbonate crystals to nucleate and grow with minimal defects and specific facets (e.g., (001) planes).-
Reaction:
-
Growth:
-
-
Sol-Gel (The "Network" Effect): Involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.[1] For nickel species, this often uses a chelating agent (like citric acid or gelatin) to trap
ions. The carbonate/bicarbonate phase forms during the drying of the gel or via controlled precipitation within the gel matrix.-
Reaction:
-
Outcome: A xerogel containing trapped nickel carbonate species, which typically requires calcination to remove organics (often converting it to NiO).
-
Experimental Protocols
The following protocols are standardized based on high-impact literature for reproducibility.
Protocol A: Hydrothermal Synthesis of Nickel Bicarbonate Nanocrystals
Target: High-homogeneity nanocrystals for supercapacitors.
-
Precursor Dissolution: Dissolve 2 mmol of
and 10 mmol of Urea ( ) in 40 mL of deionized (DI) water. Stir magnetically for 30 mins until clear.-
Why Urea? Urea acts as a "time-release" agent for carbonate ions, preventing rapid precipitation and ensuring uniform crystal growth.
-
-
Autoclave Treatment: Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave. Seal tightly.
-
Thermal Reaction: Heat the autoclave to 120°C for 12 hours in an electric oven.
-
Critical Control: Temperature stability is vital. Fluctuations >5°C can induce phase impurities (e.g.,
).
-
-
Harvesting: Allow the autoclave to cool naturally to room temperature. Collect the light green precipitate by centrifugation (6000 rpm, 5 min).
-
Washing & Drying: Wash 3x with DI water and 1x with ethanol to remove residual ions. Dry at 60°C for 12 hours in air.
Protocol B: Sol-Gel Derived Basic Nickel Carbonate
Target: Homogeneous precursor for catalysts or doped materials.
-
Sol Preparation: Dissolve 0.05 mol
in 50 mL ethanol/water (1:1 vol). Add Citric Acid (chelating agent) at a 1:1 molar ratio to Ni. Stir at 60°C for 1 hour. -
Gelation: Adjust pH to ~8 using Ammonia solution (
). Continue stirring at 80°C. The solution will become viscous and eventually form a transparent green gel (the "wet gel"). -
Aging: Allow the gel to age for 24 hours at room temperature to strengthen the network.
-
Drying (Xerogel Formation): Dry the gel at 80–100°C for 24 hours.
-
Result: This yields a porous solid (Xerogel) containing Nickel Basic Carbonate/Citrate complexes.
-
Note: Unlike hydrothermal, this product contains organic residues. To get pure inorganic carbonate, careful low-temp calcination (250°C) is needed, though risk of oxidation to NiO is high.
-
Synthesis Workflow Visualization
Caption: Workflow comparison showing the direct crystallization path of Hydrothermal synthesis versus the multi-step network assembly of Sol-Gel.
Comparative Performance Analysis
The following data summarizes typical findings when comparing products from these two methods for energy storage applications (Supercapacitors).
A. Crystallinity & Phase Purity (XRD)
-
Hydrothermal: Produces sharp, well-defined diffraction peaks corresponding to pure
or basic carbonate phases. The high pressure drives the formation of thermodynamically stable crystal facets. -
Sol-Gel: Often yields broad, low-intensity peaks indicating low crystallinity or amorphous nature. The presence of organic chelators can inhibit long-range ordering unless calcined (which risks decomposition).
B. Morphology (SEM/TEM)
-
Hydrothermal: Highly controllable. By adjusting the Urea/Ni ratio, one can engineer:
-
Sol-Gel: Typically results in agglomerated particles or a fused network structure. Lacks the distinct geometric faceting of hydrothermal products.
C. Electrochemical Performance (Capacitance)
Data extracted from comparative studies on Ni-based electrodes:
| Metric | Hydrothermal Ni-Bicarbonate | Sol-Gel Derived Ni-Carbonate |
| Specific Capacitance | High (~1200 - 1600 F/g) | Moderate (~600 - 900 F/g) |
| Rate Capability | Excellent (due to porous hierarchy) | Moderate (diffusion limited by agglomeration) |
| Cycling Stability | High (>80% retention after 3000 cycles) | Moderate (structural collapse during cycling) |
| Surface Area (BET) | High (~80–120 | Variable (~40–80 |
Key Insight: The "homogeneous structure" achieved via hydrothermal synthesis provides more exposed active sites for Faradaic redox reactions compared to the heterogeneous agglomerates from sol-gel [1].
Critical Evaluation & Recommendations
When to use Hydrothermal:
-
Goal: High-performance Supercapacitors or Batteries.
-
Requirement: Precise control over particle shape (morphology) and high crystallinity.
-
Scale: Lab-scale research or batch production.
-
Why: It is the only reliable method to stabilize the Nickel Bicarbonate phase directly without thermal degradation.
When to use Sol-Gel:
-
Goal: Catalysts, Thin Films, or Doped Oxides.
-
Requirement: Atomic-level mixing of multiple metals (e.g., Ni-Co-Mn precursors) or coating complex geometries.
-
Scale: Can be adapted for continuous coating processes (dip-coating).
-
Why: If the bicarbonate is just an intermediate to form a mixed oxide (
), sol-gel offers better compositional homogeneity.
References
-
Gu, J., et al. (2017). Controllable synthesis of nickel bicarbonate nanocrystals with high homogeneity for a high-performance supercapacitor. Nanotechnology.
-
Zhu, Y., et al. (2014). Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt- Based Carbonate Hydroxides for Supercapacitor Electrodes. Int. J. Electrochem. Sci.
-
Alagiri, M., et al. (2012). Synthesis and characterization of NiO nanoparticles by sol–gel method. Journal of Materials Science: Materials in Electronics.
-
Difference Between. (2022). Difference Between Sol-Gel and Hydrothermal Method.
Sources
Safety Operating Guide
hydrogen carbonate;nickel(2+) proper disposal procedures
An essential component in catalyst preparation and Active Pharmaceutical Ingredient (API) synthesis, Nickel(II) carbonate (and its basic hydrate variants) presents severe occupational and environmental risks at the end of its lifecycle. Because it is a potent inhalation carcinogen and an acute aquatic toxin, improper disposal not only violates federal regulations but poses an immediate threat to laboratory personnel.
This guide provides researchers and drug development professionals with causality-driven, self-validating protocols for the safe handling, containment, and disposal of nickel carbonate waste.
Quantitative Hazard & Regulatory Data
Understanding the physicochemical and regulatory parameters of Nickel(II) carbonate is the first step in compliant waste management.
| Parameter | Specification / Classification |
| Chemical Identifiers | CAS: 3333-67-3 (Anhydrous)[1]CAS: 12607-70-4 (Basic Hydrate) |
| Primary GHS Hazards | Carc. 1A (H350i), Skin Sens. 1 (H317), Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410)[1][2][3] |
| Occupational Exposure Limits | OSHA PEL: 1 mg/m³ (as Ni)NIOSH REL: 0.015 mg/m³[3] |
| EPA / RCRA Status | Not a RCRA 8 Metal. Regulated under the Clean Water Act and state-specific hazardous waste codes (e.g., California Title 22)[4]. |
| Incompatible Materials | Strong acids (causes rapid CO₂ evolution and aerosolization of Ni²⁺)[5] |
Causality-Driven Safety Principles
To build a truly safe laboratory environment, personnel must understand the why behind the protocols.
-
The Dust Imperative (Inhalation Hazard): Nickel(II) carbonate is classified as a Group 1 human carcinogen via inhalation[3][6]. Mechanical agitation of the dry powder creates micro-particulates that can easily bypass standard surgical masks, lodging deep in the alveoli and causing genetic defects (H341)[2][7]. Causality: Therefore, any disposal or cleanup action that could aerosolize the powder—such as dry sweeping or using compressed air—is strictly prohibited[7].
-
The Aquatic Toxicity Imperative (Environmental Hazard): Nickel ions (Ni²⁺) disrupt critical enzymatic processes in aquatic organisms, making the compound highly toxic to aquatic life with long-lasting effects[2][5]. Causality: Zero-discharge to municipal POTW (Publicly Owned Treatment Works) is the absolute standard. No nickel carbonate solutions may be flushed down the drain unless a specific industrial discharge permit is held[3][4][8].
Waste Management Workflow
Workflow for the segregation, treatment, and disposal of Nickel(II) carbonate waste.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system , ensuring that the operator can independently verify the safety and success of the procedure before moving to the next step.
SOP 1: Routine Solid Waste Disposal
Applies to residual powders, contaminated filter paper, and disposable PPE.
-
Don Appropriate PPE: At minimum, wear a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a fully buttoned lab coat[1][3].
-
Collection: Using a dedicated, anti-static plastic scoop, transfer residual Nickel(II) carbonate into a compatible, sealable high-density polyethylene (HDPE) container[1][5].
-
Sealing & Labeling: Seal the container tightly. Label clearly as "Hazardous Waste - Toxic/Carcinogenic Solid (Nickel Carbonate)".
-
Self-Validation (The Wipe Test): Wipe the exterior of the sealed primary container with a damp, white paper towel. Inspect the towel under bright light. If any pale green residue is visible, the container's exterior is contaminated and must be re-cleaned until a subsequent wipe test yields a pristine white towel.
SOP 2: Aqueous Waste Management
Applies to mother liquors, washings, and solutions containing dissolved Ni²⁺.
-
Segregation: Collect all aqueous solutions containing Ni²⁺ in dedicated liquid waste carboys (HDPE)[7]. Critical: Do not mix this waste with strong acids. Nickel carbonate reacts violently with acids to release CO₂ gas, which can over-pressurize the container and aerosolize toxic liquid[5].
-
Stabilization: Ensure the waste solution is maintained at a neutral to slightly basic pH (pH 7–9) to minimize solubility and prevent gas evolution.
-
Self-Validation (The pH Check): Before sealing the carboy for storage, dip a pH indicator strip into the waste. If the pH is below 7, carefully neutralize with dilute NaOH. Cap the carboy with a vented cap to prevent pressure buildup from any residual carbonate reacting over time.
SOP 3: Emergency Spill Response
Applies to accidental drops or powder dispersion on benchtops or floors.
-
Evacuate & Assess: Immediately evacuate personnel from the immediate area. Ensure local HVAC systems or fans are turned off to prevent the spread of carcinogenic dust[4][7].
-
Containment (The Wet Method): Do NOT dry sweep or use compressed air[7][8]. Lightly mist the spilled powder with water using a spray bottle. This binds the micro-particulates and eliminates the inhalation hazard[5].
-
Collection: Use damp disposable towels or a dedicated HEPA-filtered vacuum (approved for hazardous particulates) to collect the material[9].
-
Disposal: Place all cleanup materials (towels, gloves, HEPA filters) into a hazardous waste bag, seal it, and place it into a rigid secondary container[8].
-
Self-Validation (The Shadow Test): Post-cleanup, perform a secondary wipe of the area with a damp white towel. Turn off the overhead lights and shine a high-intensity flashlight parallel to the floor or bench surface. This will cast shadows on any remaining micro-particulates. The area is only secure when the towel remains pristine white and no particles are illuminated by the flashlight.
References
-
Chemos GmbH & Co. KG. "Safety Data Sheet: nickel carbonate." [Link][1]
-
Fisher Scientific. "SAFETY DATA SHEET - Nickel (II) carbonate basic." [Link][3]
-
Hazardous Waste Experts. "Which Substances Make Up the RCRA 8 Metals?"[Link][10]
-
Inchem.org. "Nickel, nickel carbonyl, and some nickel compounds (HSG 62, 1991)." [Link][4]
Sources
- 1. chemos.de [chemos.de]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.se [fishersci.se]
- 4. Nickel, nickel carbonyl, and some nickel compounds (HSG 62, 1991) [inchem.org]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 8. afgsci.com [afgsci.com]
- 9. integraclear.com [integraclear.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Technical Guide: Personal Protective Equipment & Handling Protocols for Nickel(II) Carbonate
Part 1: Executive Safety Directive
The Hidden Danger: Nickel(II) carbonate is not merely a "dusty green powder." It is a Group 1 Carcinogen (IARC) and a potent sensitizer .
In my experience auditing research laboratories, the most common failure mode is not acute exposure, but insidious sensitization ("Nickel Itch") caused by micro-contamination on balance tables and pipette handles. Once a researcher is sensitized, even trace exposure can trigger anaphylactic-like dermal reactions, effectively ending their ability to work with transition metals.
The Golden Rule: Treat Nickel(II) carbonate as if it were a radioactive source. If you can see the dust, you have already failed containment.
Part 2: Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the enemy.[1] Nickel carbonate poses a dual threat: chemical toxicity and physical particulate behavior.
Table 1: GHS Hazard Classification & Exposure Limits
| Hazard Category | Classification | Critical Limit / Note |
| Carcinogenicity | Category 1A (Inhalation) | NIOSH REL: 0.015 mg/m³ (TWA) Note: This is significantly lower than the OSHA PEL (1.0 mg/m³). We strictly adhere to the NIOSH limit. |
| Sensitization | Respiratory (Cat 1) & Skin (Cat 1) | Threshold for sensitization is extremely low; <0.1% concentration can trigger reaction in sensitized individuals. |
| Target Organ | STOT-RE (Lungs) | Chronic fibrosis risk from particulate inhalation. |
| Environmental | Aquatic Acute/Chronic 1 | Zero-discharge mandate. No sink disposal. |
Part 3: Hierarchy of Defense (Engineering Controls)
PPE is your last line of defense. Do not handle Nickel(II) carbonate on an open bench.
-
Primary Containment: All weighing and transfer of solids must occur inside a Class I or II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Nickel carbonate is a friable, dielectric powder. It accumulates static charge and "jumps" away from spatulas.
-
Field Insight: Use an ionizing bar or anti-static gun inside the weigh station to neutralize the powder before transfer. This prevents invisible micro-dust from settling on your gloves.
-
Part 4: Personal Protective Equipment (PPE) Matrix
This protocol uses a Redundant Barrier System . We assume the first layer will be compromised.
Table 2: PPE Specifications[2]
| Body Zone | Recommended Equipment | Technical Rationale |
| Respiratory | P100 / N100 Particulate Respirator (Half-face minimum) | N95 filters capture 95% of particles >0.3 microns. Nickel carbonate dust can be finer. P100 offers 99.97% efficiency and is oil-proof (essential if used near pump oil). |
| Dermal (Hands) | Double-Gloving Strategy Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil, Extended Cuff) | Permeation Data: Nitrile has >480 min breakthrough time for Nickel salts. Why Double? The outer glove takes the contamination. The inner glove protects you during doffing. |
| Ocular | Indirect Vent Chemical Goggles | Safety glasses allow dust entry from the side. Goggles seal the orbital area against airborne particulates. |
| Body | Tyvek® Lab Coat or Apron (Disposable sleeves recommended) | Cotton lab coats trap dust in the weave, becoming a secondary source of exposure in the laundry. Use non-woven, disposable sleeves for high-mass handling. |
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on residual risk after engineering controls.[2]
Part 5: Operational Workflows
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid NiCO3 without generating airborne dust.
-
Pre-Check: Verify fume hood flow (magnehelic gauge or ribbon test).
-
Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).
-
Setup: Place a damp paper towel (saturated with water) on the hood surface. This acts as a "flypaper" trap for any stray grains.
-
Transfer:
-
Open container only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Critical Step: If the powder clumps, do not crush it vigorously. This creates an aerosol burst. Gently press with the flat of the spatula.
-
-
Decontamination: Wipe the exterior of the stock bottle with a damp Kimwipe before returning it to storage. Dispose of the Kimwipe as hazardous waste.
Protocol B: Solubilization (Acid Digestion)
Objective: Dissolve NiCO3 in acid (e.g., HCl or H2SO4) safely.
Warning: Nickel carbonate reacts with acids to release Carbon Dioxide (
-
Vessel Selection: Use a beaker at least 3x the volume of your liquid to account for foaming.
-
Addition: Add acid slowly (dropwise) to the powder slurry. Rapid addition will cause vigorous foaming, potentially spraying Nickel solution out of the container.
-
Sash Height: Keep the hood sash as low as possible (between face and vessel) to act as a splash shield.
Part 6: Emergency Response & Disposal
Protocol C: Spill Cleanup (Dry Powder)
Do NOT use a brush and dustpan. This lofts carcinogens into the air.
-
Isolate: Alert nearby personnel. Post "Do Not Enter" signage.
-
Wet Method: Cover the spill with wet paper towels (water or dilute acetic acid) to dampen the powder.
-
Scoop: Push the damp mass into a heap using a disposable scraper. Scoop into a wide-mouth jar.
-
Final Polish: Wipe the area with a soapy sponge until no green residue remains. Test surface with a colorimetric nickel test wipe if available.
Visualization: Spill Response Workflow
Figure 2: Step-by-step workflow for containing and cleaning Nickel Carbonate spills.
Waste Disposal[4][5][6][7][8][9]
-
Classification: RCRA Hazardous Waste (Toxic).
-
Segregation:
-
Solid Waste: Bagged, labeled "Toxic Heavy Metal - Nickel."
-
Liquid Waste: Collect in "Aqueous Heavy Metal" carboy. Do not mix with Nitric Acid waste if organics are present (explosion risk).
-
Sharps: Any needle used with Nickel solutions is automatically chemically contaminated.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Nickel metal and other compounds (as Ni).[1][3][4][5] NIOSH Pocket Guide to Chemical Hazards. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Nickel Carbonate.[6][7][8][9] REACH Registration Dossier. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Toxic and Hazardous Substances: Nickel.[7][8][4] 29 CFR 1910.1000. [Link]
Sources
- 1. eskosafety.com [eskosafety.com]
- 2. employees.delta.edu [employees.delta.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. conncoll.edu [conncoll.edu]
- 5. nj.gov [nj.gov]
- 6. media.laballey.com [media.laballey.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.se [fishersci.se]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
